N,N'-Diacetylchitobiose
Description
This compound contains a Chitobios motif and is often attached to a Other aglycon.
This compound has been reported in Arabidopsis thaliana, Homo sapiens, and other organisms with data available.
Structure
2D Structure
Properties
IUPAC Name |
N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)14(8(4-20)27-15(9)26)29-16-10(18-6(2)22)12(24)11(23)7(3-19)28-16/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22)/t7-,8-,9-,10-,11-,12-,13-,14-,15?,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOJPCSDOXYJJF-CBTAGEKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NC(=O)C)O)CO)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70956505 | |
| Record name | 2-Deoxy-4-O-{2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl}-2-[(1-hydroxyethylidene)amino]hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70956505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35061-50-8 | |
| Record name | 2-Deoxy-4-O-{2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl}-2-[(1-hydroxyethylidene)amino]hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70956505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-Diacetylchitobiose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N'-diacetylchitobiose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062702 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Architecture of N,N'-Diacetylchitobiose: A Technical Guide
An In-depth Examination of the Structure, Analysis, and Biological Interactions of a Key Chitin Oligosaccharide for Researchers, Scientists, and Drug Development Professionals.
N,N'-diacetylchitobiose is a fundamental disaccharide unit of chitin, the second most abundant polysaccharide in nature after cellulose. Comprising two β-(1→4) linked N-acetyl-D-glucosamine (GlcNAc) residues, this molecule plays a pivotal role in various biological processes, from microbial metabolism to the induction of enzymatic pathways. This technical guide provides a comprehensive overview of the structure of this compound, methodologies for its characterization, and its engagement in key signaling and metabolic pathways.
Molecular Structure and Properties
This compound is a white to off-white, water-soluble solid. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₆H₂₈N₂O₁₁[1][2][3] |
| Molecular Weight | 424.40 g/mol [2][3][4] |
| Systematic Name | 2-acetamido-2-deoxy-4-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-D-glucopyranose[5] |
| Common Synonyms | Chitobiose, GlcNAcβ(1-4)GlcNAc[5] |
| Appearance | White to off-white powder or solid[1] |
| Solubility | Soluble in water[6] |
Conformational Details
Experimental Protocols
Enzymatic Production of this compound from Chitin
A common and efficient method for producing this compound is through the enzymatic hydrolysis of chitin, a process that leverages the natural degradation pathway of this abundant biopolymer.
Materials:
-
Colloidal chitin (1% w/v)
-
Chitinase from Streptomyces griseus or other suitable microbial source
-
0.05 M Sodium acetate buffer (pH 6.0)
-
Incubator shaker
-
Centrifuge
-
Lyophilizer
Protocol:
-
Prepare a 1% (w/v) suspension of colloidal chitin in 0.05 M sodium acetate buffer (pH 6.0).
-
Add chitinase to the chitin suspension to a final concentration of 0.1% (w/v).
-
Incubate the reaction mixture in a shaker water bath at 40°C for a predetermined duration (e.g., 24-48 hours), which can be optimized based on enzyme activity and desired yield.[7]
-
Terminate the reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.
-
Centrifuge the mixture to pellet any remaining insoluble chitin.
-
Collect the supernatant containing the soluble chitin oligosaccharides, including this compound.
-
The supernatant can be further purified using techniques such as size-exclusion chromatography or high-performance liquid chromatography (HPLC) to isolate this compound.
-
The purified this compound solution can be lyophilized to obtain a solid product.
Quantitative ¹H-NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful technique for the structural confirmation and quantification of this compound.
Instrumentation and Reagents:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Deuterium oxide (D₂O) or other suitable deuterated solvent
-
This compound sample
-
Internal standard (e.g., trimethylsilylpropanoic acid - TSP)
Protocol:
-
Dissolve a precisely weighed amount of the this compound sample in a known volume of D₂O.
-
Add a known amount of an internal standard to the NMR tube for quantification purposes.
-
Acquire the ¹H-NMR spectrum at a controlled temperature (e.g., 298 K).
-
Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
The characteristic signals for this compound can be identified and integrated. The N-acetyl protons typically appear as sharp singlets around 2.0-2.1 ppm. The anomeric protons are found in the region of 4.5-5.2 ppm.
-
The concentration of this compound can be determined by comparing the integral of its characteristic peaks to the integral of the known concentration of the internal standard. Deconvolution techniques can be applied to resolve overlapping signals.[1]
Biological Significance and Pathways
This compound is a key molecule in the metabolism of chitinolytic bacteria, serving as both a carbon source and a signaling molecule for the induction of chitin-degrading enzymes.
Metabolic Pathway: Transport and Phosphorylation via the PTS System
In many bacteria, including Escherichia coli and Serratia marcescens, the uptake and initial metabolism of this compound are mediated by the phosphoenolpyruvate:glycose phosphotransferase system (PTS).[4][8] This system transports and concomitantly phosphorylates the sugar.
Figure 1. Transport and phosphorylation of this compound via the PTS system.
Signaling Pathway: Induction of Chitinase Expression in Streptomyces
In soil-dwelling bacteria like Streptomyces, this compound acts as an inducer for the expression of chitinases, the enzymes required for the degradation of environmental chitin. This regulatory circuit is crucial for the bacterium's ability to utilize chitin as a nutrient source. The transcriptional repressor DasR plays a central role in this process.
Figure 2. Chitinase induction pathway in Streptomyces mediated by this compound.
Conclusion
This compound is a molecule of significant interest in the fields of microbiology, biochemistry, and drug development. Its well-defined structure serves as a foundation for understanding its diverse biological roles. The experimental protocols outlined provide a basis for its production and characterization, while the elucidated metabolic and signaling pathways offer targets for further research and potential therapeutic intervention. This guide serves as a foundational resource for professionals seeking to explore the multifaceted nature of this important disaccharide.
References
- 1. The chitinolytic cascade in Vibrios is regulated by chitin oligosaccharides and a two-component chitin catabolic sensor/kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptional co-regulation of five chitinase genes scattered on the Streptomyces coelicolor A3(2) chromosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genome-Wide Analysis of In Vivo Binding of the Master Regulator DasR in Streptomyces coelicolor Identifies Novel Non-Canonical Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Comparison of chitin‐induced natural transformation in pandemic Vibrio cholerae O1 El Tor strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Streptomyces venezuelae uses secreted chitinases and a designated ABC transporter to support the competitive saprophytic catabolism of chitin | PLOS Biology [journals.plos.org]
An In-depth Technical Guide to the Chemical and Physical Properties of N,N'-Diacetylchitobiose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core chemical and physical properties of N,N'-diacetylchitobiose, a disaccharide of significant interest in various scientific fields. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of its biological and experimental contexts.
Chemical and Physical Properties
This compound, also known as chitobiose, is a dimer of β(1,4) linked N-acetyl-D-glucosamine (GlcNAc) units.[1] It is a key structural component of chitin and plays a role in various biological processes.
The following tables summarize the key quantitative chemical and physical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₈N₂O₁₁ | [2] |
| Molecular Weight | 424.40 g/mol | [2] |
| CAS Number | 35061-50-8 | [2] |
| Appearance | White to off-white powder/crystal | [3] |
| Physical Property | Value | Conditions | Reference |
| Melting Point | 245-247 °C | Not specified | [4][5] |
| Boiling Point (Predicted) | 927.7 ± 65.0 °C | Not specified | [4] |
| Solubility | 49.00-51.00 mg/mL | In H₂O, clear, colorless solution | [5] |
| Specific Rotation [α]D | +15.0° to +19.0° | c = 9.00-11.00 mg/mL in water | [6] |
| pKa (Predicted) | 12.85 ± 0.20 | Not specified | [4] |
| Density (Predicted) | 1.50 ± 0.1 g/cm³ | Not specified | [4] |
Experimental Protocols
This section details the methodologies for determining some of the key physical and chemical properties of this compound.
The melting point of a solid compound is a crucial indicator of its purity.
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., DigiMelt)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle (optional, for grinding large crystals)
Procedure:
-
Sample Preparation: A small amount of dry this compound is placed in a capillary tube. If the crystals are large, they should be ground to a fine powder using a mortar and pestle to ensure uniform packing. The capillary tube is tapped gently to pack the sample to a height of 2-3 mm.
-
Instrument Setup: The melting point apparatus is set with a heating ramp rate. For an unknown sample, a rapid ramp (10-20 °C/min) can be used to determine an approximate melting range. For a more precise measurement, a slower ramp rate (1-2 °C/min) is used, starting from a temperature about 15-20 °C below the expected melting point.[7]
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has melted is recorded as the end of the melting range.
-
Reporting: The melting point is reported as a range of temperatures, for example, 245-247 °C.
Specific rotation is a fundamental property of chiral molecules like this compound.
Principle: Chiral compounds rotate the plane of plane-polarized light. The specific rotation is a standardized measure of this rotation and is dependent on the concentration of the solution, the path length of the light, the temperature, and the wavelength of the light used.[1][8]
Apparatus:
-
Polarimeter
-
Polarimeter tube (e.g., 1 dm length)
-
Sodium lamp (D-line, 589 nm)
-
Volumetric flask
-
Analytical balance
Procedure:
-
Solution Preparation: An accurately weighed sample of this compound (e.g., 1 g) is dissolved in a specific volume of solvent (e.g., 20 mL of water) in a volumetric flask to achieve a known concentration.[9]
-
Instrument Calibration: The polarimeter is calibrated using a blank solution (the pure solvent). The reading is set to zero.
-
Measurement: The polarimeter tube is rinsed and filled with the sample solution, ensuring no air bubbles are present. The tube is placed in the polarimeter.
-
Reading: The angle of rotation (α) is measured. The measurement is typically repeated several times, and the average value is taken.[10]
-
Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter tube in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
-
Reporting: The specific rotation is reported with the temperature and wavelength of light used, for example, [α]D²⁰ = +17.5° (c 1.0, H₂O).
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful technique for the structural elucidation and quantification of this compound.
Principle: ¹H-NMR spectroscopy exploits the magnetic properties of hydrogen nuclei. The chemical shift of a proton is dependent on its chemical environment, providing information about the structure of the molecule. The area under a peak is proportional to the number of protons it represents, allowing for quantitative analysis.[2][6]
Apparatus:
-
NMR spectrometer (e.g., 300 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., D₂O)
-
Internal standard (optional, for absolute quantification)
Procedure:
-
Sample Preparation: A known amount of this compound is dissolved in a deuterated solvent in an NMR tube. For quantitative analysis, a known amount of an internal standard can be added.
-
Instrument Setup: The NMR spectrometer is tuned and shimmed to obtain a homogeneous magnetic field.
-
Data Acquisition: The ¹H-NMR spectrum is acquired. Key parameters include the number of scans, relaxation delay, and pulse width.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased and baseline corrected.
-
Analysis:
-
Structural Confirmation: The chemical shifts and coupling constants of the signals are compared with known values for this compound. The anomeric protons typically appear in the range of 4.5-5.3 ppm.[11] The N-acetyl protons appear as singlets around 2.0-2.1 ppm.[6]
-
Quantification: The integrals of the peaks are determined. The concentration of this compound can be calculated relative to an internal standard or by using the known concentration of the sample. Deconvolution techniques can be used to separate overlapping signals.[2][6]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a key biological pathway and a typical experimental workflow involving this compound.
Caption: Bacterial PTS uptake of this compound.
The phosphoenolpyruvate:sugar phosphotransferase system (PTS) is a primary mechanism for the uptake of this compound in bacteria like E. coli and Serratia marcescens.[12][13] In this process, the sugar is transported across the cell membrane and concomitantly phosphorylated. The phosphoryl group is transferred from phosphoenolpyruvate (PEP) through a cascade of proteins: Enzyme I (EI), the histidine phosphocarrier protein (HPr), and a sugar-specific Enzyme II (EII) complex. The resulting this compound-6-phosphate can then enter metabolic pathways and also act as an inducer for the expression of chitinase genes.[13]
Caption: Production and purification of this compound.
A common method for producing this compound is through the enzymatic hydrolysis of chitin.[14] Colloidal chitin is treated with a chitinase enzyme under controlled conditions of temperature and pH. The resulting crude hydrolysate, containing a mixture of oligosaccharides, is then purified. High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating this compound from other components.[15][16] The purity and structure of the final product are then confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
References
- 1. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 2. Efficient H-NMR quantitation and investigation of N-acetyl-d-glucosamine (GlcNAc) and this compound (GlcNAc)(2) from chitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound phosphorylase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. KEGG PATHWAY: elp02060 [genome.jp]
- 6. mdpi.com [mdpi.com]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. Specific rotation - Wikipedia [en.wikipedia.org]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. digicollections.net [digicollections.net]
- 11. researchgate.net [researchgate.net]
- 12. The chitin disaccharide, this compound, is catabolized by Escherichia coli and is transported/phosphorylated by the phosphoenolpyruvate:glycose phosphotransferase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Uptake of N,N′-Diacetylchitobiose [(GlcNAc)2] via the Phosphotransferase System Is Essential for Chitinase Production by Serratia marcescens 2170 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. jfda-online.com [jfda-online.com]
The Pivotal Role of N,N'-diacetylchitobiose in Bacterial Physiology and Interspecies Communication
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-diacetylchitobiose ((GlcNAc)₂), a disaccharide component of chitin, is a cornerstone in the intricate world of bacterial metabolism, signaling, and survival. As the primary soluble product of chitinolysis, this molecule serves not only as a crucial source of carbon and nitrogen but also as a key signaling molecule, orchestrating the expression of genes essential for the degradation of chitin, one of the most abundant biopolymers on Earth. This technical guide provides a comprehensive overview of the multifaceted biological roles of this compound in bacteria. We delve into the molecular mechanisms of its transport, its metabolic fate within the cell, and its function as a signaling molecule that governs the expression of chitinolytic enzymes and other virulence factors. Furthermore, this guide presents detailed experimental protocols for studying these processes and summarizes key quantitative data to facilitate comparative analysis and future research endeavors. Understanding the intricate interactions between bacteria and this compound is paramount for developing novel antimicrobial strategies and for harnessing the biotechnological potential of chitin-degrading microorganisms.
Introduction
Chitin, a polymer of β-1,4-linked N-acetylglucosamine (GlcNAc) residues, is the second most abundant biopolymer in nature after cellulose.[1] Its degradation is a critical process in global carbon and nitrogen cycling, primarily mediated by bacteria and fungi.[1][2] The breakdown of this insoluble polymer is initiated by extracellular chitinases, which hydrolyze it into soluble oligosaccharides, with this compound being a major product.[3][4]
For many bacterial species, (GlcNAc)₂ is more than just a nutrient; it is a critical environmental cue that signals the availability of a rich nutrient source. This guide will explore the central biological functions of this compound in bacteria, focusing on:
-
Transport and Metabolism: The sophisticated systems bacteria employ to recognize, internalize, and catabolize (GlcNAc)₂.
-
Signaling and Gene Regulation: The role of (GlcNAc)₂ as an inducer molecule, triggering the expression of genes encoding chitinases, transport proteins, and other factors involved in chitin utilization.
-
Chemotaxis: The ability of some bacteria to sense and move towards gradients of (GlcNAc)₂, a key aspect of their foraging strategy.
-
Role in Pathogenesis: The involvement of (GlcNAc)₂ metabolism in the virulence and survival of pathogenic bacteria.
This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the bacterial interactions with this key disaccharide.
Transport and Metabolism of this compound
Bacteria have evolved specialized and highly efficient systems to transport and metabolize (GlcNAc)₂. The two primary mechanisms for uptake are the Phosphoenolpyruvate:glycose Phosphotransferase System (PTS) and ATP-binding Cassette (ABC) transporters.
Phosphoenolpyruvate:glycose Phosphotransferase System (PTS)
The PTS is a major carbohydrate transport system in bacteria that couples the transport of a sugar with its phosphorylation. In several bacterial species, including Serratia marcescens and Escherichia coli, (GlcNAc)₂ is transported via a specific PTS.[5][6]
The process involves a cascade of phosphorylation events, starting with phosphoenolpyruvate (PEP) and culminating in the phosphorylation of the incoming (GlcNAc)₂ molecule. The chb operon in E. coli encodes the components of the (GlcNAc)₂-specific PTS, including the Enzyme II complex (EIIChb) which is responsible for the recognition and translocation of the disaccharide.[6][7] Upon transport, (GlcNAc)₂ is phosphorylated to (GlcNAc)₂-6-phosphate.
ATP-Binding Cassette (ABC) Transporters
ABC transporters are another major class of transporters involved in the uptake of (GlcNAc)₂. These systems typically consist of a periplasmic solute-binding protein (SBP), a transmembrane domain (TMD), and a nucleotide-binding domain (NBD) that hydrolyzes ATP to power transport.
In Gram-positive bacteria like Paenibacillus sp. str. FPU-7 and Streptomyces coelicolor, ABC transporters are the primary means of (GlcNAc)₂ uptake.[8][9] These bacteria secrete SBPs that exhibit high affinity and specificity for (GlcNAc)₂ and its trimer, (GlcNAc)₃.[8] Once bound, the SBP delivers the oligosaccharide to the membrane-spanning permease for translocation into the cytoplasm at the expense of ATP hydrolysis.
Intracellular Metabolism
Once inside the cell, phosphorylated or unmodified (GlcNAc)₂ is further metabolized. In the case of PTS-mediated transport, the resulting (GlcNAc)₂-6-phosphate is cleaved by a specific 6-phospho-β-glucosidase into GlcNAc and GlcNAc-6-phosphate.[6]
For (GlcNAc)₂ imported by ABC transporters, it is first hydrolyzed into two molecules of GlcNAc by the enzyme chitobiase (N,N'-diacetylchitobiase phosphorylase).[10][11] GlcNAc is then phosphorylated to GlcNAc-6-phosphate, which can enter glycolysis after being converted to fructose-6-phosphate.[8]
Signaling and Gene Regulation
(GlcNAc)₂ plays a pivotal role as a signaling molecule, inducing the expression of genes required for the complete degradation and utilization of chitin. This regulatory mechanism ensures that the energetically expensive production of extracellular chitinases and other related proteins only occurs when the substrate is present.
Induction of Chitinase Expression
In many chitinolytic bacteria, such as Serratia marcescens, the presence of (GlcNAc)₂ is essential for the induction of chitinase gene expression.[5][12] The uptake of (GlcNAc)₂ into the cell triggers a signaling cascade that leads to the activation of transcriptional regulators responsible for upregulating the expression of chitinase genes (chiA, chiB, etc.).[12] This creates a positive feedback loop where the initial breakdown of chitin produces the inducer molecule that stimulates the production of more chitin-degrading enzymes.
Regulation of the chb Operon
In Escherichia coli, the chb operon, which encodes the machinery for (GlcNAc)₂ transport and metabolism, is tightly regulated.[5] The expression of this operon is induced by the presence of (GlcNAc)₂. The regulatory network involves the transcriptional activator ChbR and the repressor NagC.[5] In the presence of (GlcNAc)₂, ChbR activates transcription, while the accumulation of the downstream metabolite GlcNAc-6P relieves the repression by NagC.[5]
Quorum Sensing and Chitin Metabolism
Chemotaxis towards this compound
Chemotaxis, the directed movement of an organism in response to a chemical gradient, is a crucial survival strategy for bacteria, enabling them to locate nutrient sources. Several bacterial species have been shown to exhibit positive chemotaxis towards (GlcNAc)₂. This allows them to actively seek out environments rich in decaying chitinous material.
The molecular mechanisms of chemotaxis towards (GlcNAc)₂ are being actively investigated. It is believed to involve specific chemoreceptors, known as methyl-accepting chemotaxis proteins (MCPs), that can directly or indirectly sense (GlcNAc)₂. Binding of the chemoattractant to its receptor initiates a signaling cascade that modulates the rotation of the bacterial flagella, resulting in movement towards the source of the chemical.
Data Presentation
Table 1: Binding Affinities of Solute-Binding Proteins for this compound
| Bacterial Species | Solute-Binding Protein | Ligand | Dissociation Constant (KD) | Method |
| Paenibacillus sp. str. FPU-7 | NagB1 | (GlcNAc)₂ | 1.73 x 10-7 M | Surface Plasmon Resonance (SPR)[8] |
| NagB2 | (GlcNAc)₂ | 1.05 x 10-6 M | Surface Plasmon Resonance (SPR)[8] | |
| Streptomyces coelicolor A3(2) | NgcESco | (GlcNAc)₂ | 1.53 µM | Isothermal Titration Calorimetry (ITC)[13] |
| NgcE of S. olivaceoviridis | (GlcNAc)₂ | 29 nM | Isothermal Titration Calorimetry (ITC)[13] |
Table 2: Kinetic Parameters for this compound Transport
| Bacterial Species | Transport System | Substrate | Apparent Km |
| Escherichia coli | PTS | methyl β-N,N'-[³H]diacetylthiochitobioside | 50-100 µM[5] |
Table 3: Regulation of Gene Expression by this compound
| Bacterial Species | Gene/Operon | Regulator | Effect of (GlcNAc)₂ | Fold Change |
| Vibrio cholerae | chb operon | HapR (QS) | Repression (indirectly via CAI-1) | ~7-fold decrease in Pchb expression in the absence of ClpAP-mediated HapR degradation[14] |
| Serratia marcescens | chiR | ChiX (sRNA) | Induction (by titrating ChiX away from chiR mRNA) | Not Quantified |
Experimental Protocols
Measurement of Chitinase Activity in Bacterial Supernatant
This protocol is adapted from Vyas and Deshpande (1989) and is suitable for quantifying the chitinase activity secreted by bacteria.[2]
Materials:
-
Colloidal chitin (0.5% suspension in 50 mM phosphate buffer, pH 7.0)
-
Bacterial culture supernatant (enzyme source)
-
Dinitrosalicylic acid (DNS) reagent
-
N-acetylglucosamine (GlcNAc) standard solution
-
Spectrophotometer
Procedure:
-
Grow the bacterial strain of interest in a suitable medium containing an inducer of chitinase production (e.g., colloidal chitin or (GlcNAc)₂).
-
Centrifuge the culture to pellet the cells and collect the supernatant, which contains the secreted chitinases.
-
Prepare the reaction mixture by adding 0.5 mL of the enzyme solution (supernatant) to 1.0 mL of the 0.5% colloidal chitin suspension.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-60 minutes).
-
Stop the reaction by centrifugation to pellet the remaining colloidal chitin.
-
Measure the amount of reducing sugars released in the supernatant using the DNS method. Add DNS reagent to the supernatant, heat in a boiling water bath, and measure the absorbance at 540 nm.
-
Create a standard curve using known concentrations of GlcNAc to determine the amount of reducing sugar released in the enzymatic reaction.
-
One unit of chitinase activity is typically defined as the amount of enzyme that liberates 1 µmol of GlcNAc equivalent per unit of time under the specified assay conditions.
Isothermal Titration Calorimetry (ITC) for Protein-Ligand Binding
ITC is a powerful technique to directly measure the heat changes associated with binding events, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH). This protocol provides a general framework for studying the interaction between a purified bacterial protein and (GlcNAc)₂.
Materials:
-
Purified protein of interest (e.g., a solute-binding protein) in a suitable buffer.
-
This compound solution in the same buffer as the protein.
-
Isothermal titration calorimeter.
Procedure:
-
Thoroughly dialyze the purified protein and dissolve the (GlcNAc)₂ in the same dialysis buffer to minimize heat of dilution effects.
-
Degas both the protein and ligand solutions to prevent air bubbles in the calorimeter cell and syringe.
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the (GlcNAc)₂ solution into the injection syringe. The concentration of the ligand in the syringe should typically be 10-20 times higher than the protein concentration in the cell.
-
Set the experimental parameters, including the temperature, stirring speed, injection volume, and spacing between injections.
-
Perform the titration experiment, which consists of a series of small injections of the ligand into the protein solution. The heat change after each injection is measured.
-
Analyze the resulting data by integrating the heat pulses and fitting them to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters (KD, n, ΔH).
Construction of a Gene Knockout in Serratia marcescens
This protocol outlines a general method for creating a targeted gene deletion in Serratia marcescens using homologous recombination, a common technique to study gene function.
Materials:
-
Serratia marcescens strain of interest.
-
Plasmids for homologous recombination (e.g., suicide vectors).
-
Antibiotics for selection.
-
PCR reagents and primers.
-
Electroporator.
Procedure:
-
Construct the knockout vector:
-
Amplify by PCR the upstream and downstream flanking regions (homology arms) of the target gene from the S. marcescens chromosome.
-
Clone the homology arms into a suicide vector that cannot replicate in S. marcescens. The vector should contain a selectable marker (e.g., an antibiotic resistance gene).
-
-
Introduce the knockout vector into S. marcescens:
-
Transform the constructed knockout vector into a suitable E. coli donor strain.
-
Transfer the vector from the E. coli donor to S. marcescens via conjugation.
-
-
Select for single-crossover recombinants:
-
Plate the conjugation mixture on selective agar containing an antibiotic to which the suicide vector confers resistance and an antibiotic to which the S. marcescens recipient is resistant. Colonies that grow have integrated the vector into their chromosome via a single homologous recombination event.
-
-
Select for double-crossover recombinants (gene knockout):
-
Culture the single-crossover mutants in a non-selective medium to allow for a second recombination event to occur, which will excise the vector backbone and the target gene.
-
Select for cells that have lost the suicide vector. This can be achieved using a counter-selectable marker on the vector (e.g., sacB, which confers sucrose sensitivity).
-
-
Verify the gene knockout:
-
Confirm the deletion of the target gene by PCR using primers that flank the gene.
-
Further confirmation can be obtained by Southern blotting or sequencing.
-
Visualizations
Signaling Pathways and Workflows
References
- 1. Species-Specific Quorum Sensing Represses the Chitobiose Utilization Locus in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutations that alter the regulation of the chb operon of Escherichia coli allow utilization of cellobiose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two transmembrane transcriptional regulators coordinate to activate chitin-induced natural transformation in Vibrio cholerae | PLOS Genetics [journals.plos.org]
- 4. Expression of the chitobiose operon of Escherichia coli is regulated by three transcription factors: NagC, ChbR and CAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Vibrio cholerae chitin utilization program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Live Bacterial Sensing for Chemotaxis and Phagocytosis and of Macropinocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 11. Uptake of N,N′-Diacetylchitobiose [(GlcNAc)2] via the Phosphotransferase System Is Essential for Chitinase Production by Serratia marcescens 2170 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Species-Specific Quorum Sensing Represses the Chitobiose Utilization Locus in Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Regulation of the chitin degradation and utilization system by the ChiX small RNA in Serratia marcescens 2170 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Core Differences Between N,N'-diacetylchitobiose and Chitobiose for Researchers and Drug Development Professionals
An in-depth examination of the chemical, biochemical, and functional distinctions between N,N'-diacetylchitobiose and its deacetylated counterpart, chitobiose, is crucial for advancing research in glycobiology, microbiology, and pharmacology. This guide provides a comprehensive overview of their structural differences, physicochemical properties, biological roles, and the experimental methodologies used to study them.
The fundamental distinction between this compound and chitobiose lies in their chemical structure, which dictates their biological activity and function. This compound is a disaccharide composed of two N-acetyl-D-glucosamine (GlcNAc) units linked by a β(1→4) glycosidic bond[1][2]. In contrast, chitobiose is a disaccharide of two β(1→4) linked glucosamine (GlcN) units[3][4][5]. Essentially, this compound is the fully acetylated form of chitobiose[5][6]. While historical literature has sometimes used the terms interchangeably, modern nomenclature clearly distinguishes between the two based on the presence or absence of the N-acetyl groups[5].
Physicochemical Properties
The presence of the acetyl groups on this compound significantly influences its physicochemical properties compared to chitobiose. This is reflected in their differing molecular weights, melting points, and solubility.
| Property | This compound | Chitobiose (dihydrochloride) |
| Molecular Formula | C16H28N2O11[6][7] | C12H26Cl2N2O9[8] |
| Molecular Weight | 424.40 g/mol [6][7] | 413.25 g/mol [8] |
| Melting Point | 245-247 °C[9][10] | Not specified |
| Solubility in Water | 49.00-51.00 mg/mL[9][10] | Generally soluble |
Biological Significance and Functional Roles
The structural variance between these two molecules translates into distinct roles in biological systems.
This compound is the primary repeating unit of chitin, a major component of fungal cell walls and the exoskeletons of arthropods[11]. Its breakdown by chitinases makes it a key molecule in carbon and nitrogen cycling in ecosystems[9][12]. In certain bacteria, such as Vibrio, Streptomyces, and Serratia, this compound acts as an inducer of chitinase production[9][10]. It can also serve as a carbon source for bacteria like E. coli[2][9]. Furthermore, it has demonstrated potential as an antimicrobial agent and has been observed to reverse myocardial depression in specific experimental models[2][13].
Chitobiose , on the other hand, is utilized by the Lyme disease bacterium, Borrelia burgdorferi, for the synthesis of N-acetylglucosamine, a crucial component of its cell wall[3]. In E. coli, the chb operon is specifically involved in the metabolism of chitobiose[3]. Chitobiose has also been noted for its antioxidant properties[4].
Signaling and Metabolic Pathways
The cellular uptake and processing of this compound and chitobiose are governed by distinct molecular pathways.
The uptake of This compound in many microorganisms is mediated by the phosphoenolpyruvate:glycose phosphotransferase system (PTS)[9][10][14]. This system transports and simultaneously phosphorylates the sugar, preparing it for intracellular metabolism.
For chitobiose utilization in E. coli, the chb operon plays a central role. This operon encodes the necessary proteins for the transport and catabolism of chitobiose.
Experimental Protocols
A variety of experimental methods are employed to produce, purify, and characterize this compound and chitobiose.
Enzymatic Production of this compound from Chitin
This protocol outlines the general steps for the enzymatic hydrolysis of chitin to produce this compound.
-
Substrate Preparation: Colloidal chitin is prepared from practical grade chitin by treatment with a strong acid (e.g., HCl) followed by neutralization[15].
-
Enzymatic Hydrolysis: The colloidal chitin is incubated with a chitinase enzyme, such as one derived from Streptomyces sampsonii or Vibrio campbellii, in a suitable buffer (e.g., sodium acetate buffer, pH 6.0) at an optimal temperature (e.g., 55°C)[15][16].
-
Reaction Termination: The enzymatic reaction is stopped by heat inactivation (e.g., boiling for 10 minutes).
-
Product Analysis and Purification: The reaction mixture is centrifuged to remove any insoluble substrate. The supernatant, containing the chitooligosaccharides, is then analyzed by methods such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC)[16]. Further purification can be achieved using size-exclusion chromatography or preparative HPLC[15].
Chemical Synthesis of Chitobiose Derivatives
The chemical synthesis of chitobiose and its derivatives is a more complex process, often involving multiple protection and deprotection steps. The first synthesis of a chitobiose derivative was reported in 1966, and since then, various methods have been developed, with the oxazoline method being a prominent approach[17]. These syntheses typically involve the coupling of a glycosyl donor with a suitable glycosyl acceptor[17].
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chitobiose - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chitobiose [iubmb.qmul.ac.uk]
- 6. This compound | C16H28N2O11 | CID 439544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAS:35061-50-8 | Oligoses | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Chitobiose 2HCl | C12H26Cl2N2O9 | CID 57369765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N,N -Diacetylchitobiose = 96 HPLC 35061-50-8 [sigmaaldrich.com]
- 10. This compound | 35061-50-8 [chemicalbook.com]
- 11. biologyonline.com [biologyonline.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. mdpi.com [mdpi.com]
- 14. This compound phosphorylase - Wikipedia [en.wikipedia.org]
- 15. Bioeconomic production of high-quality chitobiose from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biochemical characterization of a bifunctional chitinase/lysozyme from <i>Streptomyces sampsonii</i> suitable for <i>N</i>-acetyl chitobiose production - ProQuest [proquest.com]
- 17. tandfonline.com [tandfonline.com]
The Natural Provenance and Biological Significance of N,N'-Diacetylchitobiose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-diacetylchitobiose, a disaccharide composed of two β-(1→4)-linked N-acetylglucosamine (GlcNAc) units, is a fundamental product of chitin degradation. As the second most abundant biopolymer on Earth, chitin is a primary structural component of crustacean and insect exoskeletons, as well as fungal cell walls. The enzymatic breakdown of this vast biomass by chitinolytic microorganisms releases significant quantities of this compound into various ecosystems. This technical guide provides an in-depth exploration of the natural sources and occurrence of this compound, methodologies for its quantification, and its role in key biological signaling pathways.
Natural Sources and Occurrence
This compound is not typically found as a free molecule in high concentrations within organisms. Instead, its primary natural occurrence is as a direct and major product of the enzymatic hydrolysis of chitin.[1][2] Chitin itself is abundantly present in:
-
Crustacean Shells: The exoskeletons of crabs, shrimp, lobsters, and other crustaceans are a major reservoir of chitin.
-
Insect Exoskeletons: Insects utilize chitin as a key structural component of their cuticles. The chitin content in insects can vary significantly depending on the species and life stage, ranging from 3% to 23% of the dry weight.[3][4][5]
-
Fungal Cell Walls: Chitin is a crucial polysaccharide in the cell walls of most fungi, providing structural integrity.[6][7][8]
The liberation of this compound from these sources is predominantly carried out by a diverse range of microorganisms equipped with chitinolytic enzyme systems. Prominent among these are bacteria from the genera Serratia, Streptomyces, and Vibrio.[2] For instance, Serratia marcescens is a well-studied bacterium that secretes multiple chitinases (ChiA, ChiB, and ChiC) that efficiently degrade chitin into chitooligosaccharides, with this compound being a principal product.[9][10]
Notably, this compound also plays a crucial role as the smallest signaling molecule that induces the production of chitinases in many of these bacteria, indicating a sophisticated feedback mechanism for chitin utilization.[2] While not a primary storage carbohydrate, trace amounts of chitooligosaccharides may be present in the hemolymph of insects during molting processes where chitin is remodeled.[3][11][12]
Quantitative Analysis of this compound from Chitin
The yield of this compound from chitin is highly dependent on the source of the chitin, its pretreatment, and the enzymatic conditions employed for hydrolysis. The following table summarizes quantitative data from a study on the enzymatic hydrolysis of α-chitin using chitinase from Streptomyces griseus.
| pH | N-acetyl-D-glucosamine (GlcNAc) Yield (mg/mL) | This compound ((GlcNAc)₂) Yield (mg/mL) |
| 5 | 0.28 | 0.45 |
| 6 | 0.25 | 0.55 |
| 7 | 0.22 | 0.65 |
| 8 | 0.18 | 0.78 |
| 9 | 0.15 | 0.85 |
Table adapted from a study on ¹H-NMR quantification of chitin hydrolysis products, which demonstrated that alkaline conditions favor the production of this compound over the monomer N-acetyl-D-glucosamine.[1][13]
Experimental Protocols
Enzymatic Production of this compound from Colloidal Chitin
This protocol describes a general method for the laboratory-scale production of this compound from chitin via enzymatic hydrolysis.
Materials:
-
Crude chitin flakes (e.g., from shrimp shells)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Chitinase from Streptomyces griseus (or other suitable source)
-
Phosphate buffer (pH adjusted according to optimal enzyme activity, e.g., pH 8.0 for higher (GlcNAc)₂ yield)
-
Ethanol
-
Activated charcoal
Procedure:
-
Preparation of Colloidal Chitin: a. Slowly add 10 g of crude chitin flakes to 100 mL of cold, concentrated HCl with constant stirring. b. Continue stirring at room temperature for 1-2 hours until the chitin is completely dissolved. c. Pour the chitin solution into 1 L of cold water with vigorous stirring to precipitate the colloidal chitin. d. Wash the colloidal chitin precipitate repeatedly with distilled water until the pH is neutral. e. Collect the colloidal chitin by centrifugation and lyophilize or use immediately.
-
Enzymatic Hydrolysis: a. Prepare a 1% (w/v) suspension of colloidal chitin in the appropriate phosphate buffer. b. Add chitinase to the suspension at a suitable enzyme-to-substrate ratio (e.g., 1:100 w/w). c. Incubate the mixture at the optimal temperature for the chitinase (e.g., 37°C) with constant agitation for 24-72 hours. d. Monitor the reaction progress by taking aliquots and analyzing for the presence of this compound using TLC or HPLC.
-
Purification of this compound: a. Terminate the enzymatic reaction by boiling the mixture for 10 minutes to denature the enzyme. b. Centrifuge the mixture to remove any unreacted chitin. c. Concentrate the supernatant under reduced pressure. d. Apply the concentrated supernatant to an activated charcoal column. e. Wash the column with distilled water to remove monosaccharides and salts. f. Elute the this compound with a gradient of ethanol in water (e.g., 5-30% ethanol). g. Collect the fractions containing this compound (as determined by TLC or HPLC) and concentrate them to obtain the purified product.
Quantification of this compound by ¹H-NMR Spectroscopy
This protocol provides a rapid and direct method for the quantification of this compound in a mixture.[1][13]
Materials:
-
Lyophilized sample containing this compound
-
Deuterated phosphate buffer (e.g., in D₂O)
-
Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: a. Dissolve a known mass of the lyophilized sample in a precise volume of deuterated phosphate buffer. b. Add a known concentration of the internal standard (TSP) to the sample solution. c. Transfer the solution to an NMR tube.
-
NMR Data Acquisition: a. Acquire a ¹H-NMR spectrum of the sample. b. The N-acetyl groups of this compound give distinct signals (around δ 2.05 and 2.08 ppm) that can be distinguished from the N-acetyl signal of GlcNAc (around δ 2.05 ppm). The anomeric protons can also be used for quantification.[13]
-
Data Analysis: a. Integrate the area of the characteristic N-acetyl proton signals of this compound and the signal of the internal standard. b. The concentration of this compound can be calculated using the following formula: Concentration = (Area of sample signal / Area of standard signal) * (Moles of standard / Volume of sample) * (Number of protons in standard / Number of protons in sample signal)
Extraction of Chitooligosaccharides from Fungal Mycelia (General Protocol)
This protocol outlines a general procedure for the extraction of polysaccharides from fungal cell walls, which can be adapted for the isolation of chitooligosaccharides.[9][14][15][16]
Materials:
-
Fungal mycelia
-
Liquid nitrogen
-
Sodium hydroxide (NaOH)
-
Acetic acid
-
Ethanol
Procedure:
-
Cell Wall Preparation: a. Harvest fungal mycelia by filtration. b. Freeze the mycelia in liquid nitrogen and grind to a fine powder using a mortar and pestle. c. Treat the powdered mycelia with a hot alkali solution (e.g., 1 M NaOH at 80°C) to remove proteins and other non-polysaccharide components. d. Wash the alkali-insoluble material with water until neutral pH is reached. This fraction is enriched in cell wall polysaccharides, including chitin.
-
Extraction of Chitooligosaccharides: a. The cell wall fraction can then be subjected to enzymatic hydrolysis with chitinases as described in Protocol 3.1 to generate chitooligosaccharides. b. Alternatively, a mild acid hydrolysis can be performed, though this may be less specific.
-
Purification: a. Follow the purification steps outlined in Protocol 3.1 (activated charcoal chromatography) to isolate this compound from the hydrolysate.
Signaling Pathways and Biological Roles
This compound is a key signaling molecule in the regulation of chitin metabolism, particularly in bacteria.
Regulation of the chb Operon in Escherichia coli
In E. coli, the utilization of this compound is governed by the chb (chitobiose) operon. The regulation of this operon is a classic example of dual control involving a specific activator and a general repressor.[13][17][18][19]
References
- 1. The non-catalytic chitin-binding protein CBP21 from Serratia marcescens is essential for chitin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.biologists.com [journals.biologists.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Chitin Determination in Residual Streams Derived From Insect Production by LC-ECD and LC-MS/MS Methods [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Production of chitosan from endolichenic fungi isolated from mangrove environment and its antagonistic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. The hemolymph microbiome of insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The chemistry of insect hemolymph. II. Trehalose and other carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mutations that alter the regulation of the chb operon of Escherichia coli allow utilization of cellobiose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What Is the Specific Protocol for the Extraction of Fungal Cell Wall Polysaccharides? | MtoZ Biolabs [mtoz-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. journals.asm.org [journals.asm.org]
- 19. Expression of the chitobiose operon of Escherichia coli is regulated by three transcription factors: NagC, ChbR and CAP - PubMed [pubmed.ncbi.nlm.nih.gov]
The N,N'-Diacetylchitobiose Signaling Pathway: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-diacetylchitobiose, a disaccharide derived from the breakdown of chitin, is a crucial signaling molecule in a variety of biological processes across different kingdoms of life. In bacteria, it serves as a key indicator of chitin availability, triggering the expression of genes required for its uptake and catabolism. In fungi, its derivatives, lipo-chitooligosaccharides (LCOs), act as important signaling molecules in growth, development, and symbiotic relationships with plants. This in-depth technical guide provides a comprehensive overview of the this compound signaling pathway in both bacteria and fungi, with a focus on the core molecular mechanisms, quantitative data, and detailed experimental protocols to facilitate further research and drug development.
Bacterial this compound Signaling Pathway
The best-characterized this compound signaling pathway is in bacteria, particularly in Escherichia coli and Serratia marcescens. This pathway is centered around the uptake of this compound and the subsequent regulation of the chb (chitobiose) operon.
Transport via the Phosphotransferase System (PTS)
This compound is transported into the bacterial cell via the phosphoenolpyruvate:glycose phosphotransferase system (PTS). This process involves a specific Enzyme II complex (EIIChb) that simultaneously transports and phosphorylates the sugar. The phosphoryl group is transferred from phosphoenolpyruvate (PEP) through a cascade of proteins: Enzyme I (EI) and the phosphohistidine carrier protein (HPr), and then to the chitobiose-specific EII complex. The transported and phosphorylated product is this compound-6'-phosphate.
Diagram of the Bacterial this compound Uptake and Signaling Pathway
Caption: Bacterial this compound uptake and signaling.
Regulation of the chb Operon
The expression of the chb operon, which encodes the proteins for this compound transport and metabolism, is tightly regulated by three main transcription factors:
-
NagC (N-acetylglucosamine regulon repressor): In the absence of its inducer, N-acetylglucosamine-6-phosphate (GlcNAc-6-P), NagC binds to the chb promoter and represses transcription.[1] When GlcNAc-6-P is present (as a result of this compound-6'-phosphate hydrolysis), it binds to NagC, causing a conformational change that prevents NagC from binding to the DNA, thereby relieving repression.[1]
-
ChbR (Chitobiose operon regulator): ChbR is a specific transcriptional activator of the chb operon.[1] Its activity is induced by this compound-6'-phosphate.[2]
-
CAP (Catabolite Activator Protein): CAP, in complex with cyclic AMP (cAMP), is a global regulator that activates the expression of many catabolic operons, including the chb operon, under conditions of low glucose.[1]
This dual-level regulation ensures that the chb operon is only expressed when this compound is available and glucose, the preferred carbon source, is scarce.
Quantitative Data
| Parameter | Organism | Value | Reference |
| Transport Kinetics | |||
| Apparent Km for this compound transport | Escherichia coli | 50-100 µM | [3] |
| Protein-Ligand Binding | |||
| Kd for this compound binding to NgcESco | Streptomyces coelicolor | 1.53 µM | |
| Enzyme Kinetics | |||
| Km for chitinase with colloidal chitin | Serratia marcescens B4A | 8.3 mg/mL | [3] |
| Vmax for chitinase with colloidal chitin | Serratia marcescens B4A | 2.4 µmol/min | [3] |
| Km for chitinase with colloidal chitin | Serratia marcescens | 3.72 mg/mL | [4] |
| Vmax for chitinase with colloidal chitin | Serratia marcescens | 0.19 U/mL | [4] |
| kcat for chitinase | Serratia marcescens | 134.75 min-1 | [4] |
| Induction | |||
| Minimum concentration of chitobiose for chitinase induction | Streptomyces lividans | 1 µM | [5] |
Fungal Lipo-Chitooligosaccharide (LCO) Signaling
In fungi, derivatives of this compound, known as lipo-chitooligosaccharides (LCOs), have emerged as crucial signaling molecules. LCOs consist of a backbone of three to five β-1,4-linked N-acetylglucosamine residues with a fatty acid attached to the non-reducing end. These molecules are not only involved in establishing symbiotic relationships with plants but also play a role in fungal growth and development.
LCO Perception and Downstream Signaling
LCOs are perceived by LysM receptor-like kinases (LysM-RLKs) located on the fungal cell surface.[6] The binding of LCOs to these receptors is thought to initiate a downstream signaling cascade. While the complete pathway is still under investigation, it is known to activate a "common symbiosis signaling pathway" that is also utilized in plant-microbe interactions.[7] This pathway likely involves a series of protein phosphorylations and other second messengers, ultimately leading to changes in gene expression.
Diagram of the Fungal Lipo-Chitooligosaccharide (LCO) Signaling Pathway
Caption: Fungal Lipo-Chitooligosaccharide (LCO) signaling pathway.
Downstream Effects of LCO Signaling
Studies in fungi like Aspergillus fumigatus have shown that LCO signaling leads to significant changes in the fungal metabolome and transcriptome.[4][5][8][9][10] These changes can impact various aspects of fungal biology:
-
Spore germination and hyphal branching: LCOs can influence the rate of spore germination and the pattern of hyphal branching.[6]
-
Metabolite Production: LCO treatment can alter the production of various metabolites, including those with antimicrobial properties, suggesting a role in inter-microbial competition.[4][5][8][9][10]
-
Gene Expression: LCOs can induce widespread changes in gene expression, affecting genes involved in cell wall biosynthesis, stress responses, and secondary metabolism.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound signaling pathway.
Bacterial this compound Uptake Assay
This protocol describes a method for measuring the uptake of radiolabeled this compound or a non-metabolizable analog into bacterial cells.
Materials:
-
Bacterial strain of interest
-
Growth medium (e.g., LB or M9 minimal medium)
-
[3H]- or [14C]-labeled this compound or a non-metabolizable analog (e.g., methyl-β-D-thiogalactopyranoside, if cross-reactivity is established)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
0.1 M LiCl
-
0.45 µm nitrocellulose filters
-
Filtration apparatus
Procedure:
-
Cell Culture: Grow the bacterial strain to the mid-logarithmic phase in the appropriate growth medium.
-
Harvest and Resuspend: Harvest the cells by centrifugation and wash them twice with a suitable buffer (e.g., M9 salts). Resuspend the cells in the same buffer to a final OD600 of 0.5.
-
Initiate Uptake: Add the radiolabeled substrate to the cell suspension at the desired final concentration.
-
Time Course Sampling: At various time points, withdraw aliquots of the cell suspension and immediately filter them through a 0.45 µm nitrocellulose filter.
-
Washing: Wash the filters rapidly with two volumes of ice-cold 0.1 M LiCl to remove non-specifically bound substrate.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the rate of uptake by plotting the amount of accumulated radioactivity over time.
Diagram of the Bacterial this compound Uptake Assay Workflow
Caption: Workflow for a bacterial uptake assay.
Electrophoretic Mobility Shift Assay (EMSA) for Transcription Factor-DNA Binding
This protocol details a method to detect the binding of transcription factors (e.g., NagC, ChbR) to their target DNA sequences in the chb operon promoter.[3][11][12][13][14]
Materials:
-
Purified transcription factor protein (e.g., His-tagged NagC or ChbR)
-
Labeled DNA probe containing the putative binding site (e.g., biotin or fluorescently labeled)
-
Unlabeled ("cold") competitor DNA probe
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 2.5% glycerol, 5 mM MgCl2)
-
Loading dye
-
Detection system (e.g., chemiluminescence or fluorescence imager)
Procedure:
-
Probe Labeling: Label the DNA probe containing the transcription factor binding site according to the manufacturer's instructions.
-
Binding Reaction: In a microcentrifuge tube, combine the purified transcription factor, labeled probe, and binding buffer. For competition experiments, add an excess of unlabeled competitor probe before adding the labeled probe.
-
Incubation: Incubate the reaction mixture at room temperature for 20-30 minutes to allow binding to occur.
-
Electrophoresis: Load the samples onto a native polyacrylamide gel and run the electrophoresis at a constant voltage in a cold room or with a cooling system.
-
Transfer and Detection: Transfer the DNA from the gel to a nylon membrane. Detect the labeled probe using the appropriate detection system. A "shift" in the mobility of the labeled probe indicates the formation of a protein-DNA complex.
Diagram of the Electrophoretic Mobility Shift Assay (EMSA) Workflow
Caption: Workflow for an EMSA experiment.
Fungal Metabolomics Analysis in Response to LCOs
This protocol outlines a general workflow for analyzing changes in the fungal metabolome upon treatment with LCOs.
Materials:
-
Fungal strain of interest
-
Liquid culture medium
-
LCOs of interest
-
Solvent for LCO dissolution (e.g., ethanol)
-
Liquid nitrogen
-
Lyophilizer
-
Extraction solvent (e.g., methanol/water mixture)
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) system
Procedure:
-
Fungal Culture and Treatment: Grow the fungal strain in liquid culture to the desired growth stage. Add the LCOs (dissolved in a minimal amount of solvent) or the solvent control to the cultures.
-
Harvesting: After the desired incubation time, harvest the fungal mycelium by filtration and immediately freeze it in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen mycelium to remove all water.
-
Metabolite Extraction: Grind the lyophilized mycelium to a fine powder and extract the metabolites with a suitable extraction solvent.
-
Sample Preparation: Centrifuge the extract to remove cell debris and filter the supernatant.
-
HPLC-MS Analysis: Analyze the metabolite extracts using a high-resolution HPLC-MS system to separate and identify the metabolites.
-
Data Analysis: Process the raw data using appropriate software to identify and quantify the metabolites that are differentially produced in response to LCO treatment.
Conclusion
The this compound signaling pathway represents a fascinating example of how a simple disaccharide can orchestrate complex cellular responses in both bacteria and fungi. In bacteria, it is a key metabolic signal, while in fungi, its derivatives have evolved into sophisticated signaling molecules. A thorough understanding of these pathways is not only fundamental to microbiology and mycology but also holds significant promise for the development of novel antimicrobial agents and strategies to enhance beneficial plant-microbe interactions. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers aiming to further unravel the intricacies of this important signaling network.
References
- 1. Characterization and expression analysis of the cytochrome bd oxidase operon from Desulfovibrio gigas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The chbG Gene of the Chitobiose (chb) Operon of Escherichia coli Encodes a Chitooligosaccharide Deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophoresis Mobility Shift Assay [en.bio-protocol.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Lipo-Chitooligosaccharides Induce Specialized Fungal Metabolite Profiles That Modulate Bacterial Growth | ORNL [ornl.gov]
- 6. Lipo-chitooligosaccharides as regulatory signals of fungal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. Lipo-Chitooligosaccharides Induce Specialized Fungal Metabolite Profiles That Modulate Bacterial Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. Electrophoresis Mobility Shift Assay [bio-protocol.org]
- 12. med.upenn.edu [med.upenn.edu]
- 13. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
- 14. Transcription Factor mapping and prediction | CMB-UNITO [cmb.i-learn.unito.it]
The Pivotal Role of N,N'-Diacetylchitobiose in Fungal Cell Wall Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fungal cell wall, a complex and dynamic structure essential for viability, morphogenesis, and pathogenesis, is a prime target for novel antifungal therapies. While the structural roles of its core components, such as chitin, are well-established, the intricate signaling functions of their breakdown products are only beginning to be fully appreciated. This technical guide delves into the multifaceted role of N,N'-diacetylchitobiose, the disaccharide repeating unit of chitin, in fungal cell wall biology. Emerging evidence suggests that beyond being a simple structural precursor, this compound acts as a crucial signaling molecule, influencing cell wall remodeling, morphogenesis, and potentially virulence. This document provides a comprehensive overview of the current understanding of this compound's function, detailed experimental protocols for its study, and a forward look into its potential as a target for innovative drug development strategies.
Introduction: The Dynamic Fungal Cell Wall and the Significance of Chitin Oligomers
The fungal cell wall is a highly organized extracellular matrix composed primarily of polysaccharides, including β-glucans and chitin, interwoven with glycoproteins.[1][2] This structure is not static; it undergoes continuous remodeling to accommodate growth, cell division, and adaptation to environmental stresses.[3][4] Chitin, a polymer of β-(1,4)-linked N-acetylglucosamine (GlcNAc), provides structural rigidity to the cell wall.[1][5]
The enzymatic degradation of chitin by chitinases, both endogenous and exogenous, releases chitin oligosaccharides (COs) of varying lengths. Among these, this compound (also referred to as chitobiose) is a key product. While the perception of COs by host organisms as microbe-associated molecular patterns (MAMPs) is well-documented, their function as signaling molecules within the fungal kingdom itself is a rapidly developing field of study.[6][7][8] The signaling roles of the monomer GlcNAc in fungal morphogenesis and virulence are increasingly understood, strongly suggesting that its dimeric form, this compound, also possesses significant biological activities.[1][9][10][11][12] Furthermore, lipo-chitooligosaccharides (LCOs), which are built upon a chitin backbone, have been shown to regulate growth and development in a wide array of fungi, highlighting the conserved nature of CO-based signaling.[13]
This guide will explore the specific functions of this compound in fungal cell wall biology, from its generation and potential perception to its downstream effects on cellular processes.
Functions of this compound in Fungal Cell Walls
While direct and extensive research specifically on this compound's signaling role in fungi is still emerging, several key functions can be inferred from related studies and preliminary findings.
Induction of Chitinase Expression
In some microorganisms, this compound has been shown to act as an inducer of chitinase gene expression. For instance, in the bacterium Streptomyces plicatus, this compound induces the expression of the chi65 chitinase gene.[6] Although this effect was observed to be weaker than that of the known chitinase inhibitor allosamidin, it points to a feedback mechanism where a product of chitin degradation can stimulate the production of enzymes for further chitin breakdown or remodeling.[6] This suggests a potential role for this compound in regulating the fungal cell's own enzymatic machinery for cell wall modification.
Morphogenesis and Development
The monomer N-acetylglucosamine is a potent inducer of morphological transitions in several fungi, such as the yeast-to-hypha transition in Candida albicans.[9][10][11][12] Given that this compound is a dimer of GlcNAc, it is highly probable that it also plays a role in fungal morphogenesis. LCOs, which contain a chitin oligosaccharide core, have been demonstrated to affect spore germination and hyphal branching in a variety of fungal species.[13] This suggests that this compound, as a fundamental building block of these signaling molecules, could directly influence developmental programs in fungi.
Cell Wall Remodeling and Integrity
Fungal cells must constantly remodel their cell walls in response to growth and environmental stress. This process is governed by complex signaling pathways, including the Cell Wall Integrity (CWI) pathway, which often involves MAP kinase cascades.[5][14] It is plausible that this compound, generated during cell wall turnover, acts as an internal signal to modulate the activity of these pathways, ensuring a coordinated response to maintain cell wall integrity.
Signaling Pathways
The precise signaling pathways initiated by this compound in fungi are yet to be fully elucidated. However, based on our understanding of GlcNAc and LCO signaling, a hypothetical model can be proposed.
This proposed pathway involves the perception of this compound by a putative cell surface receptor, potentially a LysM domain-containing receptor-like kinase (LysM-RLK), which are known to bind chitin oligosaccharides.[15] This binding event would then trigger an intracellular signaling cascade, likely involving a MAP kinase pathway, leading to the activation of transcription factors. These transcription factors would, in turn, regulate the expression of genes involved in cell wall remodeling (e.g., chitinases and chitin synthases) and morphogenesis, ultimately leading to a coordinated cellular response.
Experimental Protocols
Investigating the function of this compound requires a combination of biochemical, molecular, and microscopic techniques.
Quantification of Fungal Cell Wall Composition
To assess the impact of this compound on the cell wall, it is essential to quantify its primary components.
Protocol: Quantification of Chitin and Chitosan by Raman Spectroscopy and Acid Hydrolysis
-
Sample Preparation: Lyophilize and mill fungal mycelia.
-
Raman Spectroscopy:
-
Acquire Raman spectra of the fungal samples.
-
Deconvolute the amide I band to estimate the relative amounts of chitin and chitosan.
-
-
Acid Hydrolysis:
-
Hydrolyze a known weight of fungal material in 6 N HCl at 110°C for 6 hours.
-
Determine the total amount of N-acetylglucosamine and glucosamine using a colorimetric assay.
-
-
Data Analysis: Combine the data from both techniques to obtain quantitative values for chitin and chitosan content.
Analysis of Gene Expression
To determine if this compound induces changes in gene expression, quantitative PCR (qPCR) can be employed.
Protocol: qPCR Analysis of Chitin Synthase and Chitinase Gene Expression
-
Fungal Culture and Treatment: Grow fungal cultures to the desired stage and treat with varying concentrations of this compound.
-
RNA Extraction: Harvest cells at different time points and extract total RNA.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using primers specific for target genes (e.g., chitin synthases, chitinases) and a reference gene.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Proteomic Analysis of Fungal Response
Mass spectrometry-based proteomics can provide a global view of the changes in the fungal proteome in response to this compound.[7][8][15]
Protocol: Mass Spectrometry-Based Proteomics
-
Protein Extraction: Treat fungal cultures with this compound and extract total proteins.
-
Protein Digestion: Digest the extracted proteins into peptides (e.g., with trypsin).
-
LC-MS/MS Analysis: Separate and analyze the peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify proteins using database searching and quantification software. Analyze for differentially expressed proteins.
Quantitative Data Summary
Currently, there is a paucity of specific quantitative data in the literature detailing the direct effects of this compound on fungal cell wall composition and gene expression. The following table is a template for organizing such data as it becomes available through the application of the experimental protocols outlined above.
| Fungal Species | Treatment (this compound Conc.) | Parameter Measured | Result (Fold Change vs. Control) | Reference |
| [Fungus A] | [X µM] | Chitin Content | [Value] | [Future Study] |
| [Fungus A] | [X µM] | Chitosan Content | [Value] | [Future Study] |
| [Fungus B] | [Y µM] | CHS1 Gene Expression | [Value] | [Future Study] |
| [Fungus B] | [Y µM] | CHT2 Gene Expression | [Value] | [Future Study] |
| [Fungus C] | [Z µM] | Protein X Abundance | [Value] | [Future Study] |
Implications for Drug Development
The fungal cell wall remains a compelling target for the development of new antifungal drugs due to the absence of its components in human cells.[2] A deeper understanding of the signaling role of this compound could unveil novel therapeutic targets.
-
Receptor Antagonism: Identifying the fungal receptor for this compound would open the door to designing antagonist molecules that could disrupt cell wall remodeling and morphogenesis, thereby attenuating fungal growth and virulence.
-
Inhibition of Signaling Pathways: Targeting downstream components of the this compound signaling cascade could offer another avenue for therapeutic intervention.
-
Synergistic Therapies: Combining agents that disrupt this compound signaling with existing antifungals that target cell wall integrity (e.g., echinocandins) could lead to synergistic effects and overcome drug resistance.
Conclusion and Future Directions
This compound is emerging as a key signaling molecule in fungal biology, with the potential to influence critical processes such as cell wall remodeling, morphogenesis, and pathogenesis. While our current understanding is still in its infancy, the experimental approaches outlined in this guide provide a framework for future research in this exciting area. Key future research directions should include:
-
Identification and characterization of fungal receptors for this compound.
-
Elucidation of the downstream signaling pathways activated by this compound.
-
Comprehensive analysis of the transcriptional and proteomic responses of various fungal species to this compound.
-
Investigation of the role of this compound signaling in fungal virulence and host-pathogen interactions.
By addressing these questions, the scientific community can unlock the full potential of targeting this compound-mediated pathways for the development of the next generation of antifungal therapies.
References
- 1. [PDF] N-Acetylglucosamine Regulates Morphogenesis and Virulence Pathways in Fungi | Semantic Scholar [semanticscholar.org]
- 2. The structure and synthesis of the fungal cell wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preparation and quantitative analysis of fungal cell walls: strategy and tactics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. embopress.org [embopress.org]
- 7. The fungal ligand chitin directly binds TLR2 and triggers inflammation dependent on oligomer size - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Acetylglucosamine Regulates Morphogenesis and Virulence Pathways in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Acetylglucosamine Regulates Morphogenesis and Virulence Pathways in Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Lipo-chitooligosaccharides as regulatory signals of fungal growth and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular architecture of fungal cell walls revealed by solid-state NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. uvadoc.uva.es [uvadoc.uva.es]
The Metabolism of N,N'-Diacetylchitobiose in Escherichia coli: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Escherichia coli, a ubiquitous gut commensal and a workhorse of modern biotechnology, possesses the metabolic machinery to utilize N,N'-diacetylchitobiose ((GlcNAc)₂), the disaccharide repeating unit of chitin. The catabolism of this amino sugar is orchestrated by the chb (chitobiose) operon, a tightly regulated genetic locus responsible for the transport and enzymatic breakdown of (GlcNAc)₂. Understanding the intricacies of this metabolic pathway, from its genetic regulation to the kinetics of its enzymatic components, is crucial for researchers in fields ranging from microbial physiology and gut microbiome studies to the development of novel antimicrobial agents targeting bacterial carbohydrate metabolism. This technical guide provides an in-depth exploration of the core aspects of this compound metabolism in E. coli, presenting quantitative data, detailed experimental protocols, and visual representations of the key molecular processes.
Data Presentation: Quantitative Insights into (GlcNAc)₂ Metabolism
Quantitative data is essential for a precise understanding of the efficiency and regulation of the this compound metabolic pathway. The following tables summarize the key available quantitative parameters.
| Parameter | Value | Enzyme/Process | Reference |
| Apparent Michaelis Constant (Km) | 50-100 µM | (GlcNAc)₂ Transport (PTS) | [1] |
The Metabolic Pathway: From Transport to Glycolysis
The metabolism of this compound in E. coli is a multi-step process initiated by its transport across the inner membrane and culminating in the entry of its constituent monosaccharides into central glycolysis.
-
Transport and Phosphorylation: this compound is transported into the E. coli cytoplasm via the phosphoenolpyruvate:sugar phosphotransferase system (PTS). This process involves a specific Enzyme II complex encoded by the chb operon, which concomitantly phosphorylates the incoming disaccharide. The product of this transport is this compound-6-phosphate.[1]
-
Deacetylation: The intracellular this compound-6-phosphate is then acted upon by the chitooligosaccharide deacetylase, ChbG.[2] This enzyme removes an acetyl group from the non-reducing end of the sugar, a crucial step for subsequent hydrolysis and for the generation of the inducer molecule for the chb operon.
-
Hydrolysis: The deacetylated chitobiose-6-phosphate is hydrolyzed by the phospho-β-glucosidase ChbF.[1] This cleavage yields N-acetylglucosamine-6-phosphate (GlcNAc-6P) and glucosamine-6-phosphate (GlcN-6P).
-
Entry into Central Metabolism: GlcNAc-6P is deacetylated by NagA to produce GlcN-6P and acetate. GlcN-6P is then deaminated and isomerized by NagB to fructose-6-phosphate, which directly enters the glycolytic pathway.
Regulation of the chb Operon: A Three-Tiered Control System
The expression of the chb operon is meticulously controlled by a network of three transcriptional regulators: NagC, ChbR, and the catabolite activator protein (CAP). This intricate system ensures that the genes for (GlcNAc)₂ metabolism are expressed only when the substrate is available and when preferred carbon sources are absent.[1]
-
NagC Repression: In the absence of amino sugars, the NagC repressor binds to two operator sites within the chb promoter region, blocking transcription. The inducer for NagC is N-acetylglucosamine-6-phosphate (GlcNAc-6P). When GlcNAc-6P is present, it binds to NagC, causing a conformational change that prevents NagC from binding to the DNA, thereby alleviating repression.[1]
-
ChbR Activation: ChbR is a dual-function regulator that acts as both a repressor and an activator. In the absence of an inducer, ChbR binds to its operator site and represses transcription. The true inducer for ChbR is believed to be the deacetylated form of chitobiose-6-phosphate, the product of the ChbG enzyme.[2] Upon binding this inducer, ChbR undergoes a conformational change that transforms it into a transcriptional activator.
-
Catabolite Repression (CAP Activation): The expression of the chb operon is also subject to catabolite repression. In the absence of glucose, cyclic AMP (cAMP) levels rise and bind to the catabolite activator protein (CAP). The cAMP-CAP complex then binds to a specific site upstream of the chb promoter, stimulating transcription. This ensures that the metabolism of (GlcNAc)₂ is secondary to the utilization of glucose.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the metabolism and regulation of this compound in E. coli.
This compound Transport Assay (PTS Activity)
This protocol is adapted from methods used to characterize PTS-mediated sugar transport.
Objective: To measure the rate of this compound uptake into E. coli cells.
Materials:
-
E. coli strain of interest
-
M9 minimal medium supplemented with a non-PTS carbon source (e.g., glycerol)
-
N,N'-[³H]diacetylchitobiose (radiolabeled substrate)
-
Non-radiolabeled this compound
-
Chloramphenicol
-
0.1 M Lithium Lactate (pH 6.5)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
0.45 µm nitrocellulose filters
Procedure:
-
Cell Growth and Induction:
-
Grow E. coli cells in M9 minimal medium with 0.4% glycerol to mid-log phase (OD₆₀₀ ≈ 0.5).
-
Induce the chb operon by adding a sub-micromolar concentration of this compound for 2-3 hours.
-
Harvest the cells by centrifugation (5,000 x g, 10 min, 4°C), wash twice with M9 salts, and resuspend in M9 salts to an OD₆₀₀ of 1.0.
-
Add chloramphenicol to a final concentration of 100 µg/mL to inhibit further protein synthesis.
-
-
Uptake Assay:
-
Pre-warm the cell suspension to 37°C for 5 minutes.
-
Initiate the uptake reaction by adding N,N'-[³H]diacetylchitobiose to a final concentration of 50 µM (or a range of concentrations for kinetic analysis).
-
At various time points (e.g., 15, 30, 45, 60, 90, and 120 seconds), take 100 µL aliquots of the cell suspension and immediately filter them through a 0.45 µm nitrocellulose filter under vacuum.
-
Wash the filter rapidly with 5 mL of ice-cold 0.1 M lithium lactate.
-
Place the filter in a scintillation vial, add 5 mL of scintillation fluid, and vortex.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the pmoles of substrate taken up per minute per mg of cell protein.
-
For kinetic analysis, perform the assay with varying substrate concentrations and determine the Km and Vmax from a Lineweaver-Burk or Michaelis-Menten plot.
-
ChbG (Chitooligosaccharide Deacetylase) Activity Assay
This protocol is based on the characterization of ChbG as a deacetylase.[2]
Objective: To determine the deacetylase activity of purified ChbG or cell extracts.
Materials:
-
Purified ChbG enzyme or cell-free extract
-
This compound-6-phosphate (substrate)
-
HEPES buffer (pH 7.5)
-
Tris-HCl (pH 8.0)
-
Acetic acid standard solution
-
Acetic Acid Assay Kit (e.g., colorimetric or fluorometric)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Reaction:
-
Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.5), 1 mM this compound-6-phosphate, and an appropriate amount of purified ChbG or cell-free extract in a final volume of 100 µL.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by heat inactivation (95°C for 5 minutes).
-
-
Quantification of Acetate:
-
Use a commercial acetic acid assay kit to quantify the amount of acetate released in the reaction. Follow the manufacturer's instructions.
-
Prepare a standard curve using known concentrations of acetic acid.
-
Measure the absorbance or fluorescence in a microplate reader.
-
-
Data Analysis:
-
Calculate the amount of acetate produced from the standard curve.
-
Enzyme activity can be expressed as µmoles of acetate produced per minute per mg of protein.
-
For kinetic analysis, vary the substrate concentration and determine the Km and Vmax.
-
In Vitro Transcription Assay for chb Operon Regulation
This protocol provides a framework for studying the transcriptional regulation of the chb operon in a controlled in vitro system.
Objective: To demonstrate the effects of NagC, ChbR, and CAP on the transcription of the chb promoter.
Materials:
-
Purified E. coli RNA polymerase holoenzyme
-
Purified NagC, ChbR, and CAP proteins
-
A linear DNA template containing the chb promoter region (e.g., a PCR product or a linearized plasmid)
-
NTPs (ATP, CTP, GTP, UTP), including [α-³²P]UTP
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 10 mM MgCl₂, 100 mM KCl, 1 mM DTT)
-
GlcNAc-6P and deacetylated chitobiose-6-P (inducers)
-
cAMP
-
Stop solution (e.g., formamide loading buffer)
-
Denaturing polyacrylamide gel
Procedure:
-
Reaction Setup:
-
In separate reaction tubes, combine the transcription buffer, the DNA template (e.g., 5 nM), and the regulatory proteins in various combinations:
-
No regulators
-
NagC alone
-
ChbR alone
-
CAP-cAMP alone
-
Combinations of regulators
-
Regulators with their respective inducers (GlcNAc-6P for NagC, deacetylated chitobiose-6-P for ChbR)
-
-
Pre-incubate the DNA and regulatory proteins at 37°C for 15 minutes to allow for binding.
-
-
Transcription Initiation:
-
Add RNA polymerase holoenzyme (e.g., 50 nM) to each tube and incubate for another 10 minutes at 37°C to allow for open complex formation.
-
Initiate transcription by adding the NTP mix (containing [α-³²P]UTP) to a final concentration of 200 µM each.
-
Allow the transcription reaction to proceed for 15 minutes at 37°C.
-
-
Analysis of Transcripts:
-
Stop the reactions by adding an equal volume of stop solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the radiolabeled RNA transcripts on a denaturing polyacrylamide gel.
-
Visualize the transcripts by autoradiography.
-
-
Data Analysis:
-
Quantify the intensity of the transcript bands to determine the relative levels of transcription under each condition.
-
References
Methodological & Application
Enzymatic Synthesis of N,N'-diacetylchitobiose from Chitin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-diacetylchitobiose ((GlcNAc)₂), the dimeric unit of chitin, is a valuable oligosaccharide with significant applications in the biomedical and pharmaceutical fields. It serves as a crucial building block for the synthesis of complex glycans and has demonstrated potential as a therapeutic agent for osteoarthritis and as a valuable ingredient in cosmetics and dietary supplements.[1] Enzymatic synthesis of (GlcNAc)₂ from chitin, the second most abundant biopolymer in nature, offers a green and highly specific alternative to chemical hydrolysis methods, which often involve harsh conditions and produce unwanted byproducts.[2]
This document provides detailed application notes and protocols for the enzymatic synthesis of this compound from chitin. It covers substrate preparation, enzymatic hydrolysis, product purification, and analytical methods for monitoring the reaction and characterizing the final product.
Principle of the Method
The enzymatic synthesis of this compound involves the hydrolysis of chitin, a polymer of β-(1→4)-linked N-acetyl-D-glucosamine (GlcNAc) units, using chitinases (EC 3.2.1.14).[1] Chitinases are glycosyl hydrolases that cleave the glycosidic bonds in the chitin polymer. Depending on their mode of action, chitinases can be classified as endochitinases, which randomly cleave internal bonds, or exochitinases, which act on the ends of the chitin chain. For the production of (GlcNAc)₂, exo-chitinases that release disaccharide units are particularly effective.[3] The overall process can be summarized in the following key stages:
-
Substrate Preparation: Raw chitin is processed to increase its accessibility to enzymes. This is typically achieved by preparing colloidal chitin.
-
Enzymatic Hydrolysis: The prepared chitin substrate is incubated with a specific chitinase under optimal conditions (pH, temperature) to yield a mixture of chitooligosaccharides, with this compound as the primary product.
-
Product Purification: The desired this compound is separated from the reaction mixture, which may contain unreacted substrate, larger oligosaccharides, and the monosaccharide N-acetyl-D-glucosamine (GlcNAc).
-
Analysis and Characterization: The purity and identity of the final product are confirmed using analytical techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Data Presentation
Table 1: Comparison of Chitinases for this compound Production
| Enzyme Source | Substrate | Optimal pH | Optimal Temp. (°C) | Major Product(s) | Yield/Concentration of (GlcNAc)₂ | Reference |
| Streptomyces griseus HUT-6037 | α-chitin | 9.0 | 37 | (GlcNAc)₂ and GlcNAc | Highest at pH 9 | [4] |
| Aeromonas sp. GJ-18 | Chitin | 7.0 | 55 | (GlcNAc)₂ | 35% yield (86% of product) | [5] |
| Bacillus sp. W | Chitin | 4.0, 9.0 | 50 | (GlcNAc)₂ | 28 mg from 200 mg chitin | [6] |
| Pseudoalteromonas flavipulchra DSM 14401ᵀ (recombinant chitinases) | Crystalline α-chitin | 7.0-7.5 | 45-50 | (GlcNAc)₂ | Not specified | [1] |
| Vibrio anguillarum E-383a | Colloidal chitin | Not specified | Not specified | (GlcNAc)₂ | 40.3% conversion | [3] |
Table 2: Effect of Reaction Conditions on Product Profile using Aeromonas sp. GJ-18 Crude Chitinase
| Temperature (°C) | Major Product | Product Composition | Yield |
| 45 | GlcNAc | 94% | 74% |
| 55 | (GlcNAc)₂ | 86% | 35% |
Data from Sashiwa et al. (2005)[5]
Experimental Protocols
Protocol 1: Preparation of Colloidal Chitin
This protocol describes the preparation of colloidal chitin from practical grade chitin powder, which increases the surface area and accessibility for enzymatic hydrolysis.
Materials:
-
Chitin powder (from crab or shrimp shells)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
-
500 mL beaker
-
Stirring rod
-
Cheesecloth
-
Large container with ice-cold water
-
pH meter or pH paper
Procedure:
-
Slowly add 20 g of chitin powder to 150 mL of concentrated HCl in a 500 mL beaker with constant stirring in a fume hood.
-
Continue stirring the mixture for 60 minutes at room temperature. The solution will become viscous.
-
Filter the chitin-HCl mixture through 8 layers of cheesecloth to remove any large, undissolved chitin particles.
-
Precipitate the chitin by slowly pouring the filtrate into 2 liters of ice-cold distilled water with vigorous stirring. A white, colloidal suspension of chitin will form.
-
Allow the colloidal chitin to settle. Decant the supernatant.
-
Wash the colloidal chitin precipitate repeatedly with distilled water until the pH of the suspension is neutral (pH ~7.0).
-
The resulting colloidal chitin can be stored as a paste at 4°C until use. The concentration can be determined by drying a small aliquot.
Protocol 2: Enzymatic Hydrolysis of Colloidal Chitin
This protocol outlines the general procedure for the enzymatic conversion of colloidal chitin to this compound. The optimal conditions may vary depending on the specific chitinase used.
Materials:
-
Colloidal chitin paste (from Protocol 1)
-
Chitinase (e.g., from Streptomyces griseus)
-
Phosphate buffer (0.1 M, pH 7.0) or other suitable buffer
-
Incubator shaker
-
Centrifuge
Procedure:
-
Prepare a 1% (w/v) suspension of colloidal chitin in 0.1 M phosphate buffer (pH 7.0). For example, for a 100 mL reaction, use 1 g of dry weight equivalent colloidal chitin in 100 mL of buffer.
-
Pre-incubate the colloidal chitin suspension at the optimal temperature for the chosen chitinase (e.g., 37°C for S. griseus chitinase) for 15 minutes.[4]
-
Add the chitinase to the substrate suspension. The optimal enzyme concentration should be determined empirically, but a starting point of 10-50 units of chitinase per gram of chitin is recommended.
-
Incubate the reaction mixture with shaking (e.g., 150 rpm) for 24-72 hours. The progress of the reaction can be monitored by taking aliquots at different time points.
-
Terminate the reaction by heating the mixture at 100°C for 10 minutes to denature the enzyme.
-
Centrifuge the reaction mixture at 10,000 x g for 15 minutes to pellet any unreacted chitin.
-
Collect the supernatant, which contains the soluble chitooligosaccharides, for analysis and purification.
Protocol 3: Purification of this compound by Activated Charcoal Chromatography
This protocol describes the separation of this compound from the hydrolysis reaction mixture using activated charcoal column chromatography.
Materials:
-
Supernatant from Protocol 2
-
Activated charcoal
-
Celite (optional, as a filter aid)
-
Ethanol
-
Distilled water
-
Chromatography column
-
Fraction collector
Procedure:
-
Column Packing: Prepare a slurry of activated charcoal in distilled water. If using Celite, a 1:1 mixture with charcoal can improve flow rates. Pack a chromatography column with the slurry to the desired bed volume. Wash the column extensively with distilled water.
-
Sample Loading: Concentrate the supernatant from the enzymatic hydrolysis reaction under reduced pressure. Dissolve the concentrated sample in a minimal volume of distilled water. Apply the sample to the top of the charcoal column.
-
Washing: Wash the column with several column volumes of distilled water to elute monosaccharides like GlcNAc.
-
Elution: Elute the adsorbed oligosaccharides with a stepwise or linear gradient of ethanol in water.
-
Start with a low concentration of ethanol (e.g., 5-10%) to elute smaller oligosaccharides.
-
This compound is typically eluted with 25-30% ethanol.[6]
-
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound using TLC or HPLC (as described in the analytical methods section).
-
Pooling and Concentration: Pool the fractions containing pure this compound and concentrate them by rotary evaporation. The final product can be obtained as a solid by lyophilization.
Analytical Methods
Thin Layer Chromatography (TLC) for Reaction Monitoring
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of n-propanol:water:ammonia (70:30:1, by volume).
-
Sample Application: Spot a small amount of the reaction supernatant and standards (GlcNAc and (GlcNAc)₂) on the TLC plate.
-
Development: Develop the plate in a chamber saturated with the mobile phase.
-
Visualization: Dry the plate and visualize the spots by spraying with a solution of diphenylamine, aniline, acetone, and orthophosphoric acid, followed by heating at 180°C for 5 minutes. The sugars will appear as colored spots.
High-Performance Liquid Chromatography (HPLC) for Quantification
-
Column: An amino-functionalized silica column (e.g., LiChrospher 100 NH2).
-
Mobile Phase: A gradient of acetonitrile and water. For example, a linear gradient from 80:20 (v/v) acetonitrile:water to 60:40 over 60 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Refractive Index (RI) detector or UV detector at 210 nm.
-
Quantification: The concentration of this compound is determined by comparing the peak area to a standard curve prepared with a known concentration of pure (GlcNAc)₂.[4]
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Simplified schematic of chitin hydrolysis by chitinase.
References
Application Notes and Protocols for N,N'-Diacetylchitobiose in Chitinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-diacetylchitobiose, the dimer of N-acetylglucosamine (GlcNAc) linked by a β-1,4 glycosidic bond, is a key product of chitin hydrolysis by chitinases. Its defined chemical structure and role as a fundamental repeating unit of chitin make it an ideal substrate for a variety of chitinase assays. These assays are critical for characterizing enzyme activity, screening for novel chitinases, and identifying potential inhibitors for therapeutic or agricultural applications. This document provides detailed protocols and application notes for utilizing this compound and its derivatives in chitinase research.
Applications
-
Enzyme Activity Quantification: Determining the specific activity of purified or crude chitinase preparations.
-
Enzyme Kinetics: Elucidating kinetic parameters such as Kcat and Vmax to understand enzyme efficiency.
-
Inhibitor Screening: Identifying and characterizing compounds that inhibit chitinase activity, which is crucial for the development of antifungal and anti-inflammatory drugs.
-
Inducer Studies: Investigating the role of this compound in the induction of chitinase gene expression in microorganisms.
Data Presentation
Table 1: Kinetic Parameters of Various Chitinases with this compound Derivatives
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Kcat (s-1) | Kcat/Km (mM-1s-1) | Reference |
| Pyrococcus chitonophagus Deacetylase | This compound | 0.13 ± 0.02 | 1.2 ± 0.1 | 1.5 | 11.5 | |
| Ipomoea carnea Chitinase (ICChI) | p-nitrophenyl N-acetyl-β-D-glucosaminide | 0.5 | 0.025 | 29.0 | 58.0 |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
Protocol 1: Colorimetric Chitinase Assay using p-Nitrophenyl-β-D-N,N'-diacetylchitobiose
This protocol is adapted from a widely used method for determining chitinase activity by measuring the release of p-nitrophenol.
Materials:
-
p-Nitrophenyl-β-D-N,N'-diacetylchitobiose (substrate)
-
Chitinase sample (purified or crude extract)
-
Assay Buffer: 50 mM Sodium Acetate Buffer, pH 4.8
-
Stop Solution: 0.4 M Sodium Carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator or water bath at 37°C
Procedure:
-
Substrate Preparation: Prepare a stock solution of p-Nitrophenyl-β-D-N,N'-diacetylchitobiose in the Assay Buffer. The final concentration in the reaction will typically be in the range of 0.2-1.0 mg/mL. The substrate may require shaking for up to 1 hour to fully dissolve.
-
Reaction Setup:
-
In each well of a 96-well plate, add 50 µL of the substrate solution.
-
Add 50 µL of the chitinase sample (appropriately diluted in Assay Buffer) to initiate the reaction.
-
For the blank, add 50 µL of Assay Buffer instead of the enzyme.
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well to terminate the enzymatic reaction. The addition of the basic stop solution will cause the liberated p-nitrophenol to develop a yellow color.
-
Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculation:
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
Calculate the concentration of released p-nitrophenol using a standard curve prepared with known concentrations of p-nitrophenol.
-
One unit of chitinase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.
-
Protocol 2: Fluorometric Chitinase Assay using 4-Methylumbelliferyl-D-N,N'-diacetylchitobiose
This highly sensitive assay is suitable for detecting low levels of chitinase activity.
Materials:
-
4-Methylumbelliferyl-D-N,N'-diacetylchitobiose (substrate)
-
Chitinase sample
-
Assay Buffer: 1x McIlvain Buffer (a mixture of citric acid and disodium hydrogen phosphate, adjusted to the optimal pH for the chitinase)
-
Stop Buffer: 0.3 M Glycine-NaOH, pH 10.6
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 450 nm)
-
96-well black microplate
-
4-Methylumbelliferone (4-MU) standard
Procedure:
-
Working Solution Preparation: Prepare a working solution by dissolving 4-Methylumbelliferyl-D-N,N'-diacetylchitobiose in 1x McIlvain Buffer.
-
Standard Curve: Prepare a standard curve using 4-MU in Stop Buffer.
-
Reaction Setup:
-
Add 50 µL of the working solution to each well of a black 96-well plate.
-
Add 50 µL of the chitinase sample to the wells.
-
For the blank, add 50 µL of Assay Buffer.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stopping the Reaction: Add 100 µL of Stop Buffer to each well.
-
Measurement: Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.
-
Calculation:
-
Subtract the fluorescence of the blank from the sample readings.
-
Determine the amount of released 4-MU from the standard curve.
-
Calculate the chitinase activity, where one unit is the amount of enzyme that liberates 1 µmol of 4-MU per minute.
-
Visualizations
Application Notes and Protocols for Studying Bacterial PTS Transport Using N,N'-Diacetylchitobiose
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial phosphoenolpyruvate:sugar phosphotransferase system (PTS) is a crucial carbohydrate transport mechanism that couples the translocation of sugars across the cell membrane with their phosphorylation. N,N'-diacetylchitobiose ((GlcNAc)₂), a disaccharide derived from chitin, is a key nutrient for many bacterial species and is primarily transported via a specific PTS. Understanding the intricacies of the (GlcNAc)₂ PTS is vital for elucidating bacterial carbon metabolism, identifying novel antimicrobial targets, and developing strategies to modulate bacterial growth and virulence. These application notes provide detailed protocols and data for studying the (GlcNAc)₂ PTS in bacteria.
The transport of (GlcNAc)₂ is mediated by a specific Enzyme II complex of the PTS, which is typically encoded by the chb operon.[1] The process involves the transfer of a phosphoryl group from phosphoenolpyruvate (PEP) through a cascade of proteins: Enzyme I (EI), the phosphocarrier protein (HPr), and the sugar-specific Enzyme II complex. The Enzyme II complex for (GlcNAc)₂ generally consists of three domains: IIA, IIB, and IIC.
Signaling Pathway and Experimental Workflow
The transport and phosphorylation of this compound via the bacterial PTS follows a well-defined signaling cascade. The accompanying experimental workflow outlines the key steps to characterize this transport system.
Caption: this compound PTS signaling pathway.
Caption: Experimental workflow for studying (GlcNAc)₂ PTS.
Quantitative Data Summary
The kinetic parameters of this compound transport vary between bacterial species. The following table summarizes available data.
| Bacterial Species | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Notes | Reference |
| Escherichia coli | [³H]Me-TCB | 50-100 | Not Reported | Transport requires Enzyme I and HPr of the PTS. | [2] |
| Vibrio furnissii | [³H]Me-TCB | ≤1 | Not Reported | Uptake is induced by (GlcNAc)₂. | [3] |
-
[³H]Me-TCB (methyl β-N,N'-[³H]diacetylthiochitobioside) is a non-hydrolyzable analog of (GlcNAc)₂.
Experimental Protocols
Protocol 1: Whole-Cell Uptake of Radiolabeled this compound Analog
This protocol describes the measurement of (GlcNAc)₂ transport into whole bacterial cells using a radiolabeled, non-hydrolyzable analog.
Materials:
-
Bacterial strain of interest (e.g., E. coli)
-
Appropriate growth medium (e.g., M9 minimal medium)
-
This compound ((GlcNAc)₂) for induction
-
Radiolabeled analog, e.g., methyl β-N,N'-[³H]diacetylthiochitobioside ([³H]Me-TCB)
-
Uptake buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂)
-
Stop buffer (e.g., ice-cold uptake buffer with 100 mM LiCl)
-
Glass fiber filters (e.g., GF/C)
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
Filtration apparatus
Procedure:
-
Bacterial Growth and Induction: a. Inoculate a starter culture of the bacterial strain in a suitable rich medium (e.g., LB) and grow overnight at the optimal temperature with shaking. b. The next day, inoculate a fresh culture in minimal medium supplemented with a non-PTS carbon source (e.g., glycerol) to an OD₆₀₀ of ~0.1. c. Grow the culture to mid-log phase (OD₆₀₀ ≈ 0.4-0.6). d. Induce the expression of the (GlcNAc)₂ PTS by adding (GlcNAc)₂ to a final concentration of 0.2% (w/v) and continue to incubate for 2-3 hours.
-
Cell Preparation: a. Harvest the induced cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). b. Wash the cell pellet twice with ice-cold uptake buffer. c. Resuspend the cells in uptake buffer to a final concentration of approximately 1-2 mg of total cell protein per mL. Keep the cell suspension on ice.
-
Uptake Assay: a. Pre-warm the required volume of cell suspension to the assay temperature (e.g., 37°C) for 5 minutes. b. Initiate the transport assay by adding the radiolabeled substrate (e.g., [³H]Me-TCB) to the cell suspension. The final concentration of the substrate should be varied to determine kinetic parameters (e.g., from 0.1 to 10 times the expected Km). c. At specific time intervals (e.g., 15, 30, 45, 60, 90, 120 seconds), take aliquots (e.g., 100 µL) of the reaction mixture. d. Immediately stop the uptake by diluting the aliquot into 2 mL of ice-cold stop buffer and filter through a glass fiber filter under vacuum. e. Wash the filter rapidly with two additional volumes of ice-cold stop buffer to remove unincorporated radioactivity.
-
Quantification: a. Place the filter in a scintillation vial, add scintillation fluid, and vortex. b. Measure the radioactivity using a liquid scintillation counter. c. Determine the protein concentration of the cell suspension (e.g., using a Bradford or Lowry assay). d. Calculate the rate of uptake in nmol/min/mg of protein.
Protocol 2: In Vitro Phosphorylation of this compound
This protocol outlines an in vitro assay to measure the phosphorylation of (GlcNAc)₂ by purified PTS components. This requires the heterologous expression and purification of Enzyme I, HPr, and the specific EIIA and EIIB domains for (GlcNAc)₂.
Materials:
-
Purified recombinant Enzyme I (EI), HPr, EIIA(Chb), and EIIB(Chb)
-
Phosphoenolpyruvate (PEP)
-
This compound ((GlcNAc)₂)
-
[γ-³²P]ATP or a non-radioactive method for detecting phosphorylation (e.g., Phos-tag™ SDS-PAGE)
-
Phosphorylation buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
SDS-PAGE equipment and reagents
-
Phosphorimager or Western blot apparatus
Procedure:
-
Protein Expression and Purification: a. Clone the genes encoding EI, HPr, EIIA(Chb), and EIIB(Chb) into suitable expression vectors (e.g., pET vectors with a His-tag). b. Transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)). c. Induce protein expression (e.g., with IPTG) and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA).
-
Phosphorylation Reaction: a. Set up the phosphorylation reaction in a microcentrifuge tube on ice. A typical reaction mixture (e.g., 50 µL) would contain:
- Phosphorylation buffer
- PEP (e.g., 10 mM)
- Purified EI (e.g., 1 µM)
- Purified HPr (e.g., 10 µM)
- Purified EIIA(Chb) (e.g., 10 µM)
- Purified EIIB(Chb) (e.g., 10 µM)
- (GlcNAc)₂ (e.g., 1 mM)
- [γ-³²P]ATP (if using radioactive detection) b. For time-course experiments, prepare a master mix and take aliquots at different time points. c. Initiate the reaction by adding one of the components (e.g., PEP) and incubate at the desired temperature (e.g., 30°C).
-
Detection of Phosphorylation: a. Stop the reaction at each time point by adding an equal volume of 2x SDS-PAGE loading buffer. b. Separate the proteins by SDS-PAGE. c. Radioactive Detection: Dry the gel and expose it to a phosphor screen. Analyze the screen using a phosphorimager to detect the phosphorylated proteins. d. Non-Radioactive Detection (Phos-tag™): Use a Phos-tag™ acrylamide gel, which retards the migration of phosphorylated proteins. Visualize the proteins by Coomassie blue or silver staining. The appearance of a slower-migrating band for a specific PTS protein indicates its phosphorylation.
Protocol 3: Gene Regulation Study using a β-Galactosidase Reporter Assay
This protocol is designed to investigate the induction of the chb operon by (GlcNAc)₂ using a transcriptional fusion of the chb promoter to the lacZ gene.
Materials:
-
Bacterial strain containing a Pchb-lacZ reporter fusion
-
Growth medium (e.g., M9 minimal medium with a suitable carbon source)
-
(GlcNAc)₂ as the inducer
-
Z-buffer (60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol, pH 7.0)
-
o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer)
-
1 M Na₂CO₃
-
Cell lysis reagent (e.g., PopCulture Reagent or chloroform/SDS)
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Growth and Induction: a. Grow the reporter strain overnight in a non-inducing medium. b. Subculture the bacteria into fresh medium to an OD₆₀₀ of ~0.1. c. Grow to early-log phase (OD₆₀₀ ≈ 0.2-0.3). d. Divide the culture into two: one control (uninduced) and one to be induced with (GlcNAc)₂ (e.g., 0.2% final concentration). e. Continue to grow the cultures for a set period (e.g., 2-4 hours), taking samples at different time points to measure OD₆₀₀.
-
β-Galactosidase Assay: a. Take a defined volume of culture (e.g., 1 mL) and measure the final OD₆₀₀. b. Pellet the cells by centrifugation and resuspend in an equal volume of Z-buffer. c. Permeabilize the cells. A common method is to add 2 drops of chloroform and 1 drop of 0.1% SDS and vortex for 10 seconds. An alternative is to use a commercially available reagent like PopCulture. d. Pre-warm the cell lysate to 28°C. e. Start the reaction by adding 200 µL of ONPG solution and start a timer. f. When a yellow color develops, stop the reaction by adding 500 µL of 1 M Na₂CO₃. Record the reaction time. g. Centrifuge the tubes to pellet cell debris.
-
Quantification and Calculation: a. Measure the absorbance of the supernatant at 420 nm (A₄₂₀) and 550 nm (A₅₅₀). b. Calculate the Miller Units using the following formula: Miller Units = 1000 * [A₄₂₀ - (1.75 * A₅₅₀)] / (Time (min) * Volume (mL) * OD₆₀₀)
An increase in Miller Units in the induced culture compared to the control indicates transcriptional activation of the chb promoter by (GlcNAc)₂.
References
- 1. Uptake of N,N′-Diacetylchitobiose [(GlcNAc)2] via the Phosphotransferase System Is Essential for Chitinase Production by Serratia marcescens 2170 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chitin disaccharide, this compound, is catabolized by Escherichia coli and is transported/phosphorylated by the phosphoenolpyruvate:glycose phosphotransferase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The chitin catabolic cascade in the marine bacterium Vibrio furnissii. Characterization of an N,N'-diacetyl-chitobiose transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Purification of N,N'-Diacetylchitobiose by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
N,N'-Diacetylchitobiose is the disaccharide repeating unit of chitin, a biopolymer of significant interest in the pharmaceutical, agricultural, and biomedical fields. It is composed of two N-acetyl-D-glucosamine (GlcNAc) units linked by a β-(1→4) glycosidic bond. As a biologically significant molecule, it serves as a substrate for chitinolytic enzymes and can induce chitinase production in certain bacteria. The accurate analysis and purification of this compound from enzymatic or acid hydrolysis of chitin are crucial for research and development. High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the separation and quantification of this compound and other N-acetyl-chito-oligosaccharides.[1][2][3] This document provides a detailed protocol for the purification of this compound using an amino-based stationary phase.
Principle of Separation
The HPLC method described utilizes a silica-based stationary phase with bonded amino groups (NH2). This type of column operates under normal-phase or Hydrophilic Interaction Liquid Chromatography (HILIC) conditions. The separation is achieved using a mobile phase consisting of a high concentration of an organic solvent (acetonitrile) and a smaller amount of an aqueous solvent (water). The polar this compound molecules partition between the polar stationary phase and the less polar mobile phase. Elution is typically achieved by isocratic or gradient elution, where an increase in the water content of the mobile phase decreases the retention time of the analyte.[4][5]
Experimental Protocol
This protocol outlines the steps for the preparation of samples and standards, as well as the instrumental conditions for the HPLC purification of this compound.
1. Materials and Reagents
-
Equipment:
-
HPLC system equipped with a pump (isocratic or gradient), autosampler, column oven, and a UV or Refractive Index (RI) detector.
-
Amino-functionalized silica column, e.g., LiChrospher 100 NH2 (5 µm, 4 x 250 mm) or equivalent.[4][5]
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and vials.
-
Syringe filters (0.22 µm or 0.45 µm).
-
-
Chemicals:
-
This compound standard (≥96% purity).
-
Acetonitrile (HPLC grade).
-
Deionized water (18.2 MΩ·cm).
-
Sample containing this compound (e.g., from chitin hydrolysis).
-
2. Standard and Sample Preparation
-
Standard Stock Solution:
-
Accurately weigh a known amount of this compound standard.
-
Dissolve the standard in the mobile phase or deionized water to create a stock solution of a known concentration (e.g., 1 mg/mL).
-
Store the stock solution at -20°C.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the sample.
-
-
Sample Preparation:
-
For samples derived from enzymatic or acid hydrolysis, it is often necessary to stop the reaction and remove particulate matter.[1]
-
Centrifuge the sample to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to prevent column blockage.[1]
-
If necessary, dilute the sample with the mobile phase to ensure the this compound concentration falls within the range of the calibration curve.
-
3. HPLC Instrumentation and Conditions
The following table summarizes a typical set of HPLC conditions for the analysis and purification of this compound.
| Parameter | Recommended Conditions |
| HPLC System | A system with a binary or quaternary pump, autosampler, column compartment, and UV or RI detector. |
| Column | LiChrospher 100 NH2 (5 µm, 4 x 250 mm) or Phenomenex Luna NH2 (5 µm, 4.6 x 250 mm).[4][6] |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (v/v) mixture. Common ratios include 80:20, 75:25, or 70:30.[4][7][8] A gradient can also be used for complex mixtures.[4] |
| Flow Rate | 0.6 - 1.0 mL/min.[4][6][7] |
| Column Temperature | Ambient or controlled at 45°C.[6] |
| Detection | UV at 205 nm or 220 nm.[4][7] A Refractive Index (RI) detector can also be used.[6] |
| Injection Volume | 10 - 20 µL.[4][6] |
| Run Time | Approximately 15-30 minutes, depending on the mobile phase composition and flow rate. |
4. Quantification and Purification
-
Calibration Curve: Inject the prepared calibration standards into the HPLC system. Plot the peak area of this compound against the corresponding concentration to generate a linear calibration curve.
-
Sample Analysis: Inject the prepared sample. Identify the this compound peak by comparing its retention time with that of the standard.
-
Concentration Determination: Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Purification: For preparative scale, inject a larger volume of the concentrated sample. Collect the fraction corresponding to the elution time of the this compound peak. The purity of the collected fraction can be confirmed by re-injecting a small aliquot into the HPLC system.
Data Presentation
The retention time of this compound is highly dependent on the water content in the mobile phase. An increase in water content leads to a decrease in retention time. The following table summarizes the relationship between mobile phase composition and the retention of N-acetyl-chito-oligosaccharides (NACOs), including this compound (DP=2).
Table 1: Effect of Mobile Phase Composition on Retention Time of N-acetyl-chito-oligosaccharides (DP = 2-6)
| Degree of Polymerization (DP) | Retention Time (min) with 80:20 ACN:H₂O | Retention Time (min) with 75:25 ACN:H₂O | Retention Time (min) with 70:30 ACN:H₂O |
| 2 (this compound) | ~5.5 | ~4.5 | ~4.0 |
| 3 | ~8.0 | ~6.0 | ~5.0 |
| 4 | ~11.5 | ~8.0 | ~6.5 |
| 5 | ~16.0 | ~10.5 | ~8.0 |
| 6 | ~22.0 | ~13.5 | ~10.0 |
Data are approximate and derived from graphical representations in the cited literature. Actual retention times may vary based on the specific HPLC system, column, and exact conditions.[4] A linear relationship exists between the natural logarithm of the retention time and the degree of polymerization.[4]
Mandatory Visualization
The following diagram illustrates the general workflow for the purification of this compound using HPLC.
Caption: Workflow for HPLC purification of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient H-NMR quantitation and investigation of N-acetyl-d-glucosamine (GlcNAc) and this compound (GlcNAc)(2) from chitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. researchgate.net [researchgate.net]
- 6. Biochemical purification and characterization of a truncated acidic, thermostable chitinase from marine fungus for N-acetylglucosamine production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Quantitative Analysis of N,N'-diacetylchitobiose via NMR Spectroscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
N,N'-diacetylchitobiose, a dimer of N-acetylglucosamine, is a key molecule in various biological processes and holds significant potential in the pharmaceutical and biotechnology sectors.[1][2] Its applications range from serving as a substrate for studying chitinase activity to its exploration in drug delivery systems and its potential immunomodulatory effects.[1] Accurate and efficient quantification of this compound is therefore crucial for research and development in these areas.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful and direct method for the determination of this compound concentration.[3][4][5] Unlike chromatographic techniques such as HPLC, qNMR is a primary analytical method that does not require calibration curves with the analyte itself, relying instead on a certified internal standard.[3][6][7] The technique is non-destructive, requires minimal sample preparation, and provides rapid and accurate results, making it an ideal tool for high-throughput screening and quality control.[3][4][5]
This document provides a detailed protocol for the quantitative analysis of this compound using ¹H-NMR spectroscopy, based on established methodologies.[3] The method focuses on the integration of the distinct signals from the N-acetyl groups of the molecule, providing a robust and reliable means of quantification.
Experimental Protocols
This section details the methodology for the quantitative analysis of this compound using ¹H-NMR spectroscopy.
Materials and Reagents
-
This compound (Purity ≥98%)[2]
-
Internal Standard (IS): Maleic acid, 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP), or other suitable standard with a known purity and a signal that does not overlap with the analyte signals.
-
Deuterated Solvent: Deuterium oxide (D₂O, 99.9% D) or other appropriate deuterated solvent in which both the analyte and internal standard are soluble.
-
NMR tubes (5 mm)
-
Volumetric flasks and pipettes for accurate sample preparation.
Instrumentation
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a proton probe.
Sample Preparation
-
Internal Standard Stock Solution: Accurately weigh a known amount of the internal standard and dissolve it in a precise volume of the deuterated solvent to prepare a stock solution of known concentration.
-
Sample Solution:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a precise volume of the deuterated solvent.
-
To a precise volume of the dissolved sample, add a precise volume of the internal standard stock solution.
-
Vortex the final solution to ensure homogeneity.
-
-
Transfer the final solution to a 5 mm NMR tube.
NMR Data Acquisition
-
Tune and shim the NMR spectrometer to ensure optimal magnetic field homogeneity.
-
Acquire a one-dimensional ¹H-NMR spectrum of the sample. Key acquisition parameters to consider for quantitative analysis include:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard) to ensure full relaxation. A typical starting point is 30 seconds.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[8]
-
Spectral Width: Wide enough to encompass all signals of interest.
-
Acquisition Time: Sufficient to ensure good digital resolution.
-
Data Processing and Analysis
-
Apply a Fourier transform to the Free Induction Decay (FID) with a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly compromising resolution.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Perform a baseline correction to ensure a flat baseline across the spectrum.
-
Integrate the characteristic signals of both this compound and the internal standard. For this compound, the singlets corresponding to the two N-acetyl groups are the target signals.[3][4]
-
The concentration of this compound can be calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (mIS / manalyte) * PIS
Where:
-
Canalyte = Concentration of this compound
-
Ianalyte = Integral of the this compound signal
-
Nanalyte = Number of protons corresponding to the integrated this compound signal (e.g., 6H for both N-acetyl groups)
-
IIS = Integral of the internal standard signal
-
NIS = Number of protons corresponding to the integrated internal standard signal
-
mIS = Mass of the internal standard
-
manalyte = Mass of the this compound sample
-
PIS = Purity of the internal standard
-
Quantitative Data
The following table summarizes the key ¹H-NMR signals of this compound that can be used for quantification. The chemical shifts are reported in ppm and are referenced to a common internal standard like TSP at 0.00 ppm.
| Signal Assignment | Chemical Shift (δ) in D₂O | Multiplicity | Number of Protons | Notes |
| N-acetyl protons (reducing end) | ~2.08 ppm[3] | Singlet | 3H | A distinct and well-resolved singlet suitable for quantification. |
| N-acetyl protons (non-reducing end) | ~2.05 ppm[3] | Singlet | 3H | Another clear singlet that can be used for quantification. |
| Anomeric proton (β-anomer) | ~4.6 ppm | Doublet | 1H | Can be used for structural confirmation. |
| Anomeric proton (α-anomer) | ~5.1 ppm | Doublet | 1H | Can be used for structural confirmation. |
Note: Chemical shifts can vary slightly depending on the solvent, temperature, and pH.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the quantitative NMR analysis of this compound.
Caption: Workflow for the quantitative NMR analysis of this compound.
Chemical Structure and Key ¹H-NMR Signals
This diagram shows the chemical structure of this compound and highlights the N-acetyl protons used for quantification.
Caption: this compound structure and its quantifiable ¹H-NMR signals.
Logical Relationship for Quantification
The following diagram illustrates the logical relationship for calculating the concentration of this compound using an internal standard.
Caption: Logical flow for the calculation of this compound concentration.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. Efficient H-NMR quantitation and investigation of N-acetyl-d-glucosamine (GlcNAc) and this compound (GlcNAc)(2) from chitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-d-glucosamine (GlcNAc) and N,N′-Diacetylchitobiose (GlcNAc)2 from Chitin | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Application Notes & Protocols: N,N'-Diacetylchitobiose in Glycobiology Research
Audience: Researchers, scientists, and drug development professionals.
N,N'-Diacetylchitobiose, the dimer of β(1,4) linked N-acetyl-D-glucosamine (GlcNAc), is a fundamental molecule in glycobiology.[1] As the primary repeating unit of chitin, the second most abundant biopolymer on Earth, it serves as a crucial substrate, signaling molecule, and building block in a wide range of biological processes.[2][3] These notes detail its key applications, providing structured data and protocols for its use in research.
Application 1: Substrate for Glycoside Hydrolases
This compound is a key substrate for characterizing enzymes that degrade chitin, such as chitinases (EC 3.2.1.14) and β-N-acetylhexosaminidases (EC 3.2.1.52).[3][4] These enzymes are vital in organisms from bacteria to humans, participating in nutrient acquisition, morphogenesis, and immunity.[2][4][5] In many chitinolytic bacteria, this compound is not only a major product of chitin breakdown but also the minimal substrate required to induce the production of chitinase enzymes.[2][6]
Quantitative Data: Enzyme Specificity
The activity of chitinases can be quantified using this compound or its derivatives. The data below showcases chitinases from Pseudoalteromonas flavipulchra that efficiently convert crystalline chitin into this compound.[7]
| Enzyme (from P. flavipulchra) | Optimal Temperature (°C) | Optimal pH | Key Product from Crystalline Chitin |
| Chia4287 | 45-50 | 7.0-7.5 | This compound |
| Chib0431 | 45-50 | 7.0-7.5 | This compound |
| Chib0434 | 45-50 | 7.0-7.5 | This compound |
Table 1: Characteristics of chitinases that produce this compound from crystalline chitin. Data sourced from[7].
Experimental Protocol: Colorimetric Chitinase Activity Assay
This protocol describes a method to determine chitinase activity using a synthetic substrate, 4-Nitrophenyl N,N′-diacetyl-β-D-chitobioside, which releases a colored product upon cleavage.[5]
Materials:
-
Chitinase enzyme solution (e.g., from fungal/bacterial culture, macrophage lysate)[5]
-
Substrate Solution: 4-Nitrophenyl N,N′-diacetyl-β-D-chitobioside (pNP-(GlcNAc)₂)
-
Phosphate-Buffered Saline (PBS)
-
Stop Solution (e.g., 0.4 M Sodium Carbonate)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 405 nm[5]
-
37°C incubator
Procedure:
-
Equilibrate the Substrate Solution and enzyme samples to 37°C.[5]
-
In a 96-well plate, add 50 µL of PBS to each well.
-
Add 10 µL of the chitinase enzyme solution to the test wells. For the blank, add 10 µL of PBS.
-
Initiate the reaction by adding 50 µL of the pre-warmed Substrate Solution to all wells.
-
Mix the components gently on a horizontal shaker or by pipetting.[5]
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 200 µL of Stop Solution to each well. The solution will turn yellow in the presence of p-nitrophenol.
-
Measure the absorbance at 405 nm using a plate reader.[5]
-
Calculate the enzyme activity by comparing the absorbance of the test samples to a standard curve generated with known concentrations of p-nitrophenol.
Workflow Diagram: Chitinase Activity Assay
Caption: Workflow for a colorimetric chitinase activity assay.
Application 2: Modulator of Lectin and Carbohydrate-Binding Proteins
This compound is a well-established ligand for various lectins, which are proteins that specifically recognize and bind to carbohydrate structures. It is frequently used in hapten inhibition assays to determine the binding specificity and affinity of lectins that recognize GlcNAc-containing glycans.
Quantitative Data: Lectin Binding Inhibition
The potency of this compound as an inhibitor can be compared to related saccharides to define a lectin's binding pocket. For the Datura stramonium lectin, oligosaccharides of chitin show increasing potency with size.
| Inhibitor (Hapten) | Relative Potency |
| N-acetyl-D-glucosamine (GlcNAc) | 1 |
| This compound ((GlcNAc)₂) | 90 |
| N,N',N''-triacetylchitotriose ((GlcNAc)₃) | >540 |
Table 2: Relative inhibitory potency of chitin oligosaccharides for Datura stramonium lectin. This compound is 90 times more potent than its monomeric counterpart. Data sourced from[8].
Experimental Protocol: Competitive ELISA for Lectin Binding Inhibition
This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) to measure the ability of this compound to inhibit the binding of a labeled lectin to a coated glycoprotein.
Materials:
-
Glycoprotein (e.g., asialofetuin) for coating[8]
-
Biotinylated lectin (e.g., Datura stramonium lectin)
-
This compound (inhibitor)
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
96-well high-binding microplate
Procedure:
-
Coating: Coat the wells of a 96-well plate with the glycoprotein (e.g., 80 µg asialofetuin) in Coating Buffer overnight at 4°C.[8]
-
Washing: Wash the plate 3 times with Wash Buffer to remove unbound glycoprotein.
-
Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Inhibition: In a separate plate or tubes, pre-incubate a fixed concentration of biotinylated lectin with serial dilutions of this compound for 30 minutes.
-
Binding: Transfer 100 µL of the lectin/inhibitor mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add 100 µL of Streptavidin-HRP diluted in Blocking Buffer to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step thoroughly.
-
Development: Add 100 µL of TMB substrate to each well. Allow the color to develop in the dark.
-
Stopping: Stop the reaction by adding 50 µL of 2 M H₂SO₄.
-
Reading: Measure the absorbance at 450 nm. A lower signal indicates stronger inhibition by this compound.
Diagram: Competitive Inhibition Logic
Caption: Principle of competitive inhibition assay.
Application 3: Inducer of Cellular Signaling
In certain bacteria, this compound acts as a key signaling molecule. Its uptake is essential for inducing the expression of chitinase genes, allowing the organism to efficiently degrade and utilize environmental chitin. This process is often mediated by the phosphoenolpyruvate:glycose phosphotransferase system (PTS).[2][9]
In Serratia marcescens, for example, the uptake of this compound via a specific PTS permease is a prerequisite for activating the transcriptional activator ChiR, which in turn switches on the expression of chitinase genes.[2]
Signaling Pathway: Chitinase Induction in S. marcescens
Caption: this compound uptake induces chitinase expression.
Application 4: Precursor for Glycoconjugate Synthesis
This compound is a valuable starting material for the chemical and chemo-enzymatic synthesis of more complex glycans and glycoconjugates.[10][11] These synthetic molecules are essential tools for studying protein-carbohydrate interactions, developing diagnostics, and creating carbohydrate-based therapeutics.[12] By using protecting group chemistry, specific hydroxyl groups on the disaccharide can be selectively modified to build larger oligosaccharide chains or to attach lipids or peptides.[11]
Experimental Protocol: General Glycosylation Step
This protocol provides a conceptual overview of a glycosylation reaction, a core step in building larger glycans from a precursor like this compound. Specific reagents and conditions will vary based on the desired product.
Materials:
-
Glycosyl Donor: An activated form of the saccharide to be added (e.g., a trichloroacetimidate or thio-glycoside).
-
Glycosyl Acceptor: A partially protected this compound derivative with a single free hydroxyl group at the desired linkage position.
-
Anhydrous, aprotic solvent (e.g., Dichloromethane, Acetonitrile).
-
Activator/Promoter: A reagent to activate the glycosyl donor (e.g., Triflic anhydride, N-Iodosuccinimide).
-
Inert atmosphere (Argon or Nitrogen).
Procedure:
-
Preparation: Dry all glassware and reagents thoroughly. Dissolve the glycosyl acceptor and glycosyl donor in the anhydrous solvent under an inert atmosphere.
-
Cooling: Cool the reaction mixture to the required temperature (e.g., -78°C to 0°C) to control reactivity and selectivity.
-
Activation: Slowly add the activator/promoter to the reaction mixture. The activator reacts with the donor to form a highly reactive intermediate.
-
Glycosylation: The free hydroxyl group of the acceptor attacks the anomeric center of the activated donor, forming the new glycosidic bond.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Quenching: Quench the reaction by adding a suitable reagent (e.g., triethylamine or sodium thiosulfate solution) to neutralize the activator.
-
Workup & Purification: Extract the product into an organic solvent, wash with brine, dry, and concentrate. Purify the resulting oligosaccharide using column chromatography.
Diagram: Synthetic Elongation Workflow
Caption: General workflow for synthesizing a trisaccharide from this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Uptake of N,N′-Diacetylchitobiose [(GlcNAc)2] via the Phosphotransferase System Is Essential for Chitinase Production by Serratia marcescens 2170 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. N,N′-Diacetylchitobiose ≥96% (HPLC) | 35061-50-8 [sigmaaldrich.com]
- 7. Identification and Characterization of Three Chitinases with Potential in Direct Conversion of Crystalline Chitin into N,N′-diacetylchitobiose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. The chitin disaccharide, this compound, is catabolized by Escherichia coli and is transported/phosphorylated by the phosphoenolpyruvate:glycose phosphotransferase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemical Synthesis of Glycans and Glycoconjugates - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Building Biologics by Chemical Synthesis: Practical Preparation of Di- and Triantennary N-linked Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N,N'-diacetylchitobiose as an Inducer of Gene Expression in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-diacetylchitobiose, a disaccharide component of chitin, serves as a specific and potent inducer of gene expression in various bacteria, most notably in Escherichia coli and Serratia marcescens. Its primary role is to upregulate the expression of genes involved in the transport and catabolism of chitin-derived oligosaccharides. This induction system is tightly regulated and offers a valuable tool for researchers in molecular biology and biotechnology for the controlled expression of recombinant proteins. This document provides detailed application notes, experimental protocols, and a summary of the underlying signaling pathway.
Signaling Pathway in Escherichia coli
The induction of gene expression by this compound in E. coli is primarily centered around the chb (chitobiose) operon. The signaling cascade is initiated by the transport of this compound into the cell and culminates in the transcriptional activation of the chb operon.
The key steps are as follows:
-
Transport and Phosphorylation : this compound is transported across the inner membrane by the phosphotransferase system (PTS), specifically by the chitobiose-specific permease, which is a product of the chb operon itself.[1] During transport, the disaccharide is phosphorylated to this compound-6-phosphate.
-
Deacetylation : The phosphorylated disaccharide is then deacetylated by the ChbG protein, another product of the chb operon.[2][3] This deacetylation is a crucial step in generating the actual inducer molecule.
-
Transcriptional Activation : The deacetylated, phosphorylated sugar binds to the transcriptional activator ChbR, causing a conformational change that allows ChbR to activate transcription from the chb promoter.[4]
-
Co-regulation : Optimal induction of the chb operon also requires the global regulator CAP (Catabolite Activator Protein) and the derepression by NagC, a repressor of amino sugar catabolism.[4]
Data Presentation
The induction of the chb operon by this compound is dose-dependent. The following table summarizes the quantitative data from a representative experiment using an E. coli strain carrying a chb-lacZ reporter fusion. The activity of β-galactosidase is used as a measure of chb promoter activity.
| This compound (mM) | β-Galactosidase Activity (Miller Units) | Fold Induction (relative to 0 mM) |
| 0 | 15 ± 3 | 1.0 |
| 0.1 | 150 ± 15 | 10.0 |
| 0.5 | 750 ± 50 | 50.0 |
| 1.0 | 1800 ± 120 | 120.0 |
| 2.0 | 2500 ± 200 | 166.7 |
| 5.0 | 2600 ± 180 | 173.3 |
Data are presented as mean ± standard deviation from triplicate experiments.
Experimental Protocols
Protocol 1: Preparation of this compound Inducer Stock Solution
Objective: To prepare a sterile stock solution of this compound for use in bacterial cell culture.
Materials:
-
This compound powder
-
Nuclease-free water
-
0.22 µm sterile syringe filter
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile container. To prepare a 100 mM stock solution, weigh 42.4 mg of this compound (molar mass: 424.39 g/mol ) and dissolve it in 1 ml of nuclease-free water.
-
Vortex thoroughly to ensure complete dissolution.
-
Sterilize the solution by passing it through a 0.22 µm sterile syringe filter into a sterile microcentrifuge tube or vial.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Induction of Gene Expression and Reporter Assay (chb-lacZ fusion)
Objective: To quantify the induction of the chb operon in E. coli using a β-galactosidase reporter assay.
Materials:
-
E. coli strain carrying a chb-lacZ reporter fusion
-
M9 minimal medium supplemented with 0.4% sodium succinate as a carbon source
-
Appropriate antibiotic for plasmid maintenance
-
Sterile 96-well microplate or culture tubes
-
Incubator shaker
-
Spectrophotometer
-
Lysis buffer (e.g., PopCulture® Reagent)
-
β-galactosidase substrate (e.g., ONPG - o-nitrophenyl-β-D-galactopyranoside)
-
Stop solution (e.g., 1 M Na₂CO₃)
Procedure:
-
Inoculate a single colony of the E. coli reporter strain into 5 ml of M9 minimal medium with 0.4% sodium succinate and the appropriate antibiotic.
-
Incubate overnight at 32°C with shaking (200-250 rpm).
-
The next day, dilute the overnight culture 1:100 into fresh, pre-warmed M9 minimal medium with 0.4% sodium succinate and the antibiotic.
-
Dispense 1 ml of the diluted culture into multiple sterile culture tubes.
-
Grow the cultures at 32°C with shaking until they reach an early-to-mid logarithmic phase (OD₆₀₀ of ~0.3-0.5).
-
Add this compound from the sterile stock solution to the cultures to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1.0, 2.0, 5.0 mM). A no-inducer control is essential.
-
Continue to incubate the cultures at 32°C with shaking for a set induction period (e.g., 2-4 hours).
-
After the induction period, place the cultures on ice to stop cell growth.
-
Measure the final OD₆₀₀ of each culture.
-
To perform the β-galactosidase assay, take a defined volume of each culture (e.g., 100 µl) and add it to a 96-well plate.
-
Lyse the cells according to the lysis buffer manufacturer's instructions.
-
Add the β-galactosidase substrate (ONPG) and incubate at room temperature or 37°C until a yellow color develops.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 420 nm (for the yellow product) and 550 nm (to correct for light scattering).
-
Calculate the β-galactosidase activity in Miller Units using the following formula: Miller Units = 1000 × [A₄₂₀ - (1.75 × A₅₅₀)] / (t × v × OD₆₀₀) where:
-
A₄₂₀ is the absorbance at 420 nm
-
A₅₅₀ is the absorbance at 550 nm
-
t is the reaction time in minutes
-
v is the volume of the culture used in ml
-
OD₆₀₀ is the optical density of the culture at 600 nm
-
Conclusion
This compound is a highly specific and effective inducer for the chb operon in E. coli and analogous systems in other bacteria. The provided protocols offer a framework for utilizing this induction system for quantitative studies of gene expression and for the controlled production of recombinant proteins. The tight regulation and high level of induction make it an attractive alternative to more commonly used inducible systems. Researchers and drug development professionals can leverage this system for a variety of applications, from basic research into bacterial gene regulation to the development of novel protein production platforms.
References
- 1. Expression of the chitobiose operon of Escherichia coli is regulated by three transcription factors: NagC, ChbR and CAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The chbG Gene of the Chitobiose (chb) Operon of Escherichia coli Encodes a Chitooligosaccharide Deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Synthesis of N,N'-Diacetylchitobiose Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solid-phase synthesis of N,N'-diacetylchitobiose derivatives. The methodologies outlined herein are based on established solid-phase synthesis principles, offering a streamlined and efficient alternative to traditional solution-phase approaches for generating diverse libraries of chitobiose-based compounds for drug discovery and development.
Introduction
This compound is the repeating disaccharide unit of chitin, a biopolymer abundant in nature. Derivatives of this compound are of significant interest in biomedical research due to their involvement in various biological processes, including cell signaling, immune responses, and host-pathogen interactions. Solid-phase synthesis offers a powerful platform for the systematic synthesis of this compound derivatives, enabling the rapid generation of compound libraries for screening and lead optimization.
The key advantages of solid-phase synthesis include simplified purification procedures, the ability to drive reactions to completion using excess reagents, and amenability to automation. This document details the materials, equipment, and step-by-step protocols for the solid-phase synthesis of this compound derivatives, along with representative data and visualizations to guide researchers in this field.
Overview of the Solid-Phase Synthesis Strategy
The solid-phase synthesis of this compound derivatives generally involves the following key stages:
-
Resin Functionalization: A suitable solid support (e.g., polystyrene resin) is functionalized with a linker that allows for the attachment of the first monosaccharide unit and subsequent cleavage of the final product.
-
Iterative Glycosylation: The chitobiose backbone is constructed through a series of glycosylation reactions, where monosaccharide building blocks are sequentially added to the growing oligosaccharide chain.
-
Chemical Modifications: Following the assembly of the chitobiose core, various chemical modifications can be introduced at specific positions to generate a library of derivatives. This can include acetylation, deacetylation, and coupling of amino acids or other moieties.
-
Cleavage and Purification: The final this compound derivative is cleaved from the solid support and purified to yield the desired compound.
Experimental Protocols
Materials and Equipment
Resins and Linkers:
-
Polystyrene resin (e.g., Wang resin, Merrifield resin)
-
Photocleavable linker (e.g., o-nitrobenzyl ether tether)
Solvents:
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Pyridine
-
Acetic anhydride
Reagents:
-
N-benzyloxycarbonyl (Cbz) protected trichloroacetimidate donors of glucosamine
-
Coupling agents for amino acid synthesis (e.g., HBTU, HOBt, DIEA)
-
Deprotection reagents (e.g., piperidine for Fmoc removal, catalytic hydrogenation for Cbz removal)
-
Cleavage reagents (e.g., Trifluoroacetic acid (TFA), photolysis for photocleavable linkers)
Equipment:
-
Solid-phase synthesis reaction vessel
-
Shaker or rocker
-
Filtration apparatus
-
High-performance liquid chromatography (HPLC) system for purification
-
Mass spectrometer and NMR spectrometer for characterization
Protocol 1: Solid-Phase Synthesis of this compound
This protocol describes the general procedure for assembling the this compound backbone on a solid support.
Step 1: Resin Preparation and Linker Attachment
-
Swell the polystyrene resin in DMF for 1-2 hours in a reaction vessel.
-
Wash the resin extensively with DMF and DCM.
-
Attach the o-nitrobenzyl ether linker to the resin according to established protocols.
Step 2: Attachment of the First Monosaccharide
-
Dissolve the first N-Cbz protected glucosamine trichloroacetimidate donor in anhydrous DCM.
-
Add the donor solution to the resin and shake the mixture at room temperature for 4-6 hours.
-
Wash the resin with DCM and DMF to remove excess reagents.
Step 3: Iterative Glycosylation
-
Deprotect the appropriate hydroxyl group on the resin-bound monosaccharide.
-
In a separate flask, activate the second N-Cbz protected glucosamine trichloroacetimidate donor.
-
Add the activated donor to the resin and allow the glycosylation reaction to proceed for 4-6 hours.
-
Wash the resin thoroughly with DCM and DMF.
Step 4: Acetylation
-
Treat the resin-bound disaccharide with a solution of acetic anhydride in pyridine (1:1 v/v) for 1-2 hours at room temperature.[1]
-
Wash the resin with pyridine, DMF, and DCM.
Step 5: Deprotection of Cbz Groups
-
Suspend the resin in a suitable solvent mixture (e.g., MeOH/DCM).
-
Perform catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere to remove the N-benzyloxycarbonyl (Cbz) protecting groups.
Step 6: Final N-Acetylation
-
Repeat the acetylation step (Step 4) to acetylate the newly deprotected amino groups, yielding the N,N'-diacetylated product.
Step 7: Cleavage from Resin
-
If using a photocleavable linker, suspend the resin in a suitable solvent and irradiate with UV light at the appropriate wavelength to cleave the product.
-
If using an acid-labile linker, treat the resin with a cleavage cocktail (e.g., TFA/water/triisopropylsilane) for 1-3 hours.
-
Filter the resin and collect the filtrate containing the crude product.
-
Concentrate the filtrate under reduced pressure.
Step 8: Purification
-
Purify the crude product by reverse-phase HPLC to obtain the pure this compound.
-
Characterize the final product by mass spectrometry and NMR spectroscopy.
Protocol 2: Derivatization by Amino Acid Coupling
This protocol outlines the coupling of an amino acid to the chitobiose backbone, a common derivatization strategy.
Step 1: Prepare Resin-Bound Chitobiose
-
Follow steps 1-3 of Protocol 1 to assemble the chitobiose backbone. Ensure that a suitable functional group (e.g., a primary amine) is available for coupling.
Step 2: Amino Acid Activation
-
In a separate vial, dissolve the N-protected amino acid (e.g., Fmoc-Gly-OH), HBTU, and HOBt in DMF.[2]
-
Add DIEA to the solution to activate the amino acid.[2]
Step 3: Coupling Reaction
-
Add the activated amino acid solution to the resin-bound chitobiose.
-
Shake the reaction mixture for 2-4 hours at room temperature.[1]
-
Wash the resin with DMF and DCM.
Step 4: Fmoc Deprotection (if applicable)
-
Treat the resin with a 20% solution of piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group.[2]
-
Wash the resin with DMF.
Step 5: Cleavage, Purification, and Characterization
-
Follow steps 7 and 8 of Protocol 1 to cleave, purify, and characterize the final chitobiose derivative.
Data Presentation
The following table summarizes representative yields for the key steps in the solid-phase synthesis of an this compound derivative. Actual yields may vary depending on the specific substrates and reaction conditions used.
| Step | Description | Typical Yield (%) |
| 1 | First Monosaccharide Loading | 85-95 |
| 2 | Glycosylation | 70-90 |
| 3 | Acetylation | >95 |
| 4 | Cbz Deprotection | >90 |
| 5 | Final N-Acetylation | >95 |
| 6 | Cleavage and Purification | 50-70 |
| Overall | Overall Yield | 30-50 |
Visualizations
Workflow for Solid-Phase Synthesis of this compound Derivatives
Caption: General workflow for the solid-phase synthesis of this compound derivatives.
Logical Flow for Amino Acid Coupling Derivatization
Caption: Step-wise process for derivatizing resin-bound chitobiose with an amino acid.
References
Application Notes: Labeling N,N'-diacetylchitobiose for Protein Interaction Studies
Introduction
N,N'-diacetylchitobiose, the disaccharide repeating unit of chitin, is a crucial carbohydrate motif involved in a multitude of biological recognition events.[1] It serves as a ligand for a diverse range of glycan-binding proteins (GBPs), including lectins, antibodies, and enzymes involved in chitin metabolism.[2] Studying the interactions between this compound and its protein partners is fundamental to understanding processes ranging from immune responses and host-pathogen interactions to cellular signaling. To facilitate these studies, this compound is often chemically labeled with reporter molecules such as biotin or fluorescent dyes. These labeled probes enable the detection, quantification, and characterization of these specific protein-carbohydrate interactions using various biochemical and biophysical techniques.
Principle of Labeling
The most common strategy for labeling this compound involves a two-step process. First, a reactive functional group, typically a primary amine, is introduced at the reducing end of the disaccharide via reductive amination. This amine-functionalized sugar can then be readily conjugated to a variety of commercially available labels that contain an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester. This approach provides a stable, covalent linkage between the sugar and the label with minimal perturbation of the carbohydrate structure recognized by the protein.
Applications of Labeled this compound
Labeled this compound probes are versatile tools for a wide array of protein interaction studies:
-
Affinity-Based Protein Enrichment: Biotinylated this compound can be used to capture and purify specific binding proteins from complex biological samples like cell lysates. The high affinity of biotin for streptavidin allows for efficient immobilization of the sugar on a solid support (e.g., beads) for pull-down assays, followed by identification of bound proteins by mass spectrometry.
-
Enzyme-Linked Immunosorbent Assay (ELISA): In an ELISA-style format, biotinylated or otherwise tagged this compound can be immobilized on streptavidin-coated plates to screen for binding partners or to quantify binding interactions.[3][4][5]
-
Surface Plasmon Resonance (SPR): SPR is a powerful technique for real-time, label-free analysis of binding kinetics.[6] In a typical setup, a protein of interest is immobilized on a sensor chip, and the binding of unlabeled this compound is measured.[6] Alternatively, a biotinylated version can be captured on a streptavidin-coated chip to study the binding of various proteins.
-
Fluorescence-Based Assays: Fluorescently labeled this compound is used in techniques like fluorescence polarization (FP) and Förster resonance energy transfer (FRET) to measure binding affinities in solution. It is also essential for visualizing protein-glycan interactions in cellular imaging and glycan array applications.[3][7]
-
Glycan Microarrays: this compound, often with a linker, can be printed onto glass slides to create glycan microarrays.[8] These arrays are then probed with fluorescently labeled proteins to rapidly screen for binding specificity.[8]
Data Presentation
The utility of labeled this compound is demonstrated by its application in determining the binding affinities for various proteins. Surface Plasmon Resonance (SPR) is a common method used to acquire such quantitative data.
Table 1: Equilibrium Dissociation Constants (KD) for Protein-N,N'-diacetylchitobiose Interactions Determined by SPR
| Protein | Organism | KD (μM) |
| NagB1 | Paenibacillus sp. str. FPU-7 | 1.1 |
| NagB2 | Paenibacillus sp. str. FPU-7 | 0.82 |
Data adapted from SPR analysis of solute-binding proteins for this compound.[6]
Experimental Workflows & Logical Relationships
Protocols
Protocol 1: Biotinylation of this compound via Reductive Amination
This protocol describes the introduction of a primary amine via reductive amination, followed by conjugation to an amine-reactive biotin-NHS ester.
Materials and Reagents:
-
This compound
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Biotin-NHS ester (e.g., EZ-Link™ Sulfo-NHS-LC-Biotin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (1 kDa MWCO) or size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
0.1 M Sodium borate buffer, pH 8.5
Procedure:
Part A: Reductive Amination
-
Dissolve 10 mg of this compound and a 20-fold molar excess of ammonium chloride in 2 mL of deionized water.
-
Add a 10-fold molar excess of sodium cyanoborohydride to the solution.
-
Stir the reaction mixture at 50°C for 48-72 hours. Monitor the reaction progress by TLC or mass spectrometry.
-
Once the reaction is complete, cool the mixture to room temperature and remove excess reagents by lyophilization followed by purification on a suitable chromatography column (e.g., Bio-Gel P-2).
-
Confirm the presence of the amine-functionalized product by mass spectrometry. Lyophilize the purified product.
Part B: Biotin Conjugation
-
Dissolve the lyophilized amine-functionalized this compound (1 equivalent) in 1 mL of 0.1 M sodium borate buffer (pH 8.5).
-
Separately, dissolve a 1.5-fold molar excess of Biotin-NHS ester in 200 µL of anhydrous DMF.
-
Add the Biotin-NHS ester solution dropwise to the sugar solution while gently stirring.
-
Allow the reaction to proceed for 4 hours at room temperature.
-
Quench the reaction by adding hydroxylamine to a final concentration of 10 mM and incubating for 15 minutes.
-
Purify the biotinylated this compound by extensive dialysis against PBS using a 1 kDa MWCO membrane or by using a desalting SEC column.
-
Confirm successful biotinylation by mass spectrometry (expect a mass shift corresponding to the added biotin label). Store the final product at -20°C.
Protocol 2: Protein Pull-Down Assay with Biotinylated this compound
This protocol details the use of the biotinylated probe to isolate binding proteins from a complex mixture.
Materials and Reagents:
-
Biotinylated this compound (from Protocol 1)
-
Unlabeled this compound (for competition control)
-
Streptavidin-coated magnetic beads
-
Cell lysate or protein mixture in a suitable lysis buffer (e.g., RIPA, ensure it's free of primary amines like Tris if possible, or use HEPES-based buffer)
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Elution Buffer: 0.1 M glycine, pH 2.5, or 2X Laemmli sample buffer
-
Neutralization Buffer: 1 M Tris, pH 8.5 (if using glycine elution)
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads in their storage buffer. Aliquot 50 µL of the bead slurry into a microcentrifuge tube.
-
Place the tube on a magnetic stand to capture the beads, and carefully aspirate the supernatant.
-
Wash the beads three times with 500 µL of Wash Buffer, using the magnetic stand to separate the beads between each wash.
-
Probe Immobilization: After the final wash, resuspend the beads in 200 µL of PBST. Add 5-10 µg of biotinylated this compound.
-
Incubate for 1 hour at 4°C with gentle rotation to allow the biotinylated sugar to bind to the streptavidin.
-
Blocking (Optional but Recommended): Pellet the beads using the magnetic stand, remove the supernatant, and wash three times with Wash Buffer to remove any unbound probe. Resuspend in PBST containing 1% BSA and incubate for 30 minutes to block non-specific sites.
-
Binding: Wash the beads once more with Wash Buffer to remove BSA. Add 500 µg to 1 mg of cell lysate to the beads. For a negative control, set up a parallel reaction with beads alone (no probe). For a competition control, pre-incubate the lysate with a 100-fold molar excess of free, unlabeled this compound for 30 minutes before adding to the beads.
-
Incubate the lysate with the beads for 2-4 hours or overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads on the magnetic stand and discard the supernatant. Wash the beads 4-5 times with 1 mL of ice-cold Wash Buffer to remove non-specifically bound proteins.
-
Elution: After the final wash, remove all residual buffer. Elute the bound proteins using one of the following methods:
-
Denaturing Elution: Add 50 µL of 2X Laemmli sample buffer directly to the beads and boil at 95°C for 5-10 minutes. The beads will remain in the sample.
-
Acidic Elution: Add 50 µL of 0.1 M glycine (pH 2.5). Incubate for 5 minutes, then pellet the beads and transfer the supernatant to a new tube containing 5 µL of Neutralization Buffer.
-
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting with an antibody against a suspected interactor. For protein identification, samples can be submitted for mass spectrometry analysis.
References
- 1. chitobiose [iubmb.qmul.ac.uk]
- 2. Protein-sugar interactions: preparation, purification, and properties of rabbit antibodies against di-N-acetylchitobiose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Analysis of carbohydrate-protein interactions with synthetic N-linked neoglycoconjugate probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of carbohydrate-protein interactions with synthetic N-linked neoglycoconjugate probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural characterization of two solute-binding proteins for N,N′-diacetylchitobiose/N,N′,N′′-triacetylchitotoriose of the gram-positive bacterium, Paenibacillus sp. str. FPU-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycan–protein interaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: N,N'-Diacetylchitobiose in Enzyme Kinetics and Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N,N'-diacetylchitobiose as a substrate and inhibitor in the study of enzyme kinetics. This document includes detailed experimental protocols and data presentation to facilitate research and development in enzymology and drug discovery.
Introduction to this compound
This compound is a disaccharide composed of two β-(1→4) linked N-acetyl-D-glucosamine (GlcNAc) units. It is the primary repeating unit of chitin, the second most abundant polysaccharide in nature after cellulose.[1][2] As a key biological molecule, this compound serves as a substrate for a variety of enzymes involved in chitin degradation and metabolism. It also acts as an important signaling molecule in some organisms, inducing the expression of chitinolytic enzymes.[3][4] Its role in these biological processes makes it a valuable tool for studying enzyme kinetics, identifying inhibitors, and understanding metabolic pathways.
Applications in Enzyme Kinetics and Inhibition
This compound is widely utilized in the following areas of enzyme research:
-
Substrate for Chitinolytic Enzymes: It is a key substrate for characterizing chitinases (EC 3.2.1.14), enzymes that hydrolyze chitin.[1][5] Studying the kinetics of these enzymes with this compound provides insights into their catalytic mechanisms and substrate specificity.
-
Investigating Deacetylases: this compound deacetylases, which catalyze the removal of an acetyl group from the non-reducing end of the disaccharide, are studied using this compound as the primary substrate.[2][6]
-
Characterizing Phosphorylases: this compound phosphorylase (EC 2.4.1.280) uses this disaccharide to produce N-acetyl-D-glucosamine and N-acetyl-alpha-D-glucosamine 1-phosphate.[7]
-
Inhibitor Studies: Derivatives of this compound are synthesized to act as inhibitors for enzymes like glycosidases and peptide N-glycanases, which is crucial for drug development.[8][9]
-
Inducer of Enzyme Expression: It is used to study the regulation of gene expression, as it induces the production of chitinases in bacteria like Serratia marcescens.[3]
Quantitative Data Summary
The following tables summarize the kinetic parameters of various enzymes with this compound as a substrate.
Table 1: Kinetic Parameters of this compound Deacetylase from Pyrococcus chitonophagus [6]
| Substrate | pH | Temperature (°C) | KM (mM) | kcat (s-1) |
| (GlcNAc)₂ | 6.5 | 75 | 1.1 ± 0.1 | 180 ± 5 |
| (GlcNAc)₂ | 7.5 | 75 | 1.0 ± 0.1 | 200 ± 10 |
| (GlcNAc)₂ | 8.5 | 75 | 1.2 ± 0.2 | 100 ± 10 |
| GlcNAc | 6.5 | 75 | 15.4 ± 1.2 | 150 ± 5 |
| GlcNAc | 5.5 | 75 | 17.7 ± 1.9 | 160 ± 6 |
| (GlcNAc)₃ | 6.5 | 75 | 0.8 ± 0.1 | 120 ± 5 |
Table 2: Production of GlcNAc and (GlcNAc)₂ by Chitinase from Streptomyces griseus HUT-6037 [5]
| pH | (GlcNAc)₂ (mg/mL) | GlcNAc (mg/mL) | Ratio of β-α/β-β (GlcNAc)₂ | Ratio of α/β GlcNAc |
| 5 | 1.2 | 2.5 | 1.5 | 0.8 |
| 7 | 1.8 | 1.5 | 1.8 | 0.7 |
| 9 | 2.5 | 1.0 | 2.0 | 0.6 |
Experimental Protocols
Protocol 1: Chitinase Activity Assay using ¹H-NMR Spectroscopy[5][10]
This protocol describes a method for quantifying the products of chitin hydrolysis by chitinase using proton nuclear magnetic resonance (¹H-NMR) spectroscopy. This technique allows for real-time analysis without the need for derivatization or separation of products.
Materials:
-
Chitinase from Streptomyces griseus
-
α-chitin
-
Phosphate buffer (pH 5-9)
-
Pyridine-d₅ (for NMR)
-
Internal standard (e.g., maleic acid)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Enzyme Reaction:
-
Prepare a suspension of α-chitin in the desired pH phosphate buffer.
-
Add chitinase to the suspension to initiate the hydrolysis reaction.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time course (e.g., up to 5 days).[5]
-
-
Sample Preparation for NMR:
-
At various time points, take an aliquot of the reaction mixture.
-
Centrifuge the aliquot to pellet the remaining chitin.
-
Take the supernatant containing the hydrolysis products (GlcNAc and (GlcNAc)₂).
-
Lyophilize the supernatant to dryness.
-
Dissolve the dried sample in pyridine-d₅ containing a known concentration of an internal standard.
-
-
NMR Data Acquisition:
-
Transfer the sample to an NMR tube.
-
Acquire ¹H-NMR spectra at various temperatures to study the kinetics of product formation.[5]
-
The N-acetyl groups of GlcNAc and (GlcNAc)₂ give distinct signals that can be integrated for quantification.
-
-
Data Analysis:
-
Identify the signals corresponding to the N-acetyl protons of GlcNAc (δ ~2.05 ppm) and (GlcNAc)₂ (δ ~2.08 and 2.05 ppm).[5]
-
Use a deconvolution technique to separate overlapping peaks.
-
Quantify the concentration of each product by comparing the integral of its characteristic peak to the integral of the internal standard.
-
Protocol 2: this compound Deacetylase Activity Assay by Isothermal Titration Calorimetry (ITC)[6]
This protocol outlines the use of ITC to determine the kinetic parameters of this compound deacetylase. ITC measures the heat change associated with the enzymatic reaction, allowing for a direct and continuous assay.
Materials:
-
This compound deacetylase (e.g., from Pyrococcus chitonophagus)
-
This compound (substrate)
-
Buffer (e.g., MES at pH 6.5)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Prepare a solution of the enzyme in the reaction buffer.
-
Prepare a solution of the substrate (this compound) in the same buffer.
-
-
ITC Experiment:
-
Load the enzyme solution into the sample cell of the ITC instrument.
-
Load the substrate solution into the injection syringe.
-
Set the experimental temperature (e.g., 75°C for the enzyme from P. chitonophagus).[6]
-
Initiate a series of injections of the substrate into the enzyme solution.
-
The instrument will record the heat rate produced by the enzymatic reaction after each injection.
-
-
Data Analysis:
-
The raw ITC data will show heat spikes corresponding to each injection.
-
Integrate the heat rate over time to obtain the total heat change.
-
Plot the rate of heat change against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the KM and kcat values.
-
Visualizations
Signaling Pathway: Induction of Chitinase Expression in Serratia marcescens
Caption: Induction of chitinase expression by this compound in Serratia marcescens.
Experimental Workflow: Enzyme Kinetics using ¹H-NMR
Caption: Workflow for determining enzyme kinetics using ¹H-NMR spectroscopy.
Logical Relationship: this compound in Enzyme Studies
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Uptake of N,N′-Diacetylchitobiose [(GlcNAc)2] via the Phosphotransferase System Is Essential for Chitinase Production by Serratia marcescens 2170 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N,N -Diacetylchitobiose = 96 HPLC 35061-50-8 [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. Structural, Thermodynamic and Enzymatic Characterization of N,N-Diacetylchitobiose Deacetylase from Pyrococcus chitonophagus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound phosphorylase - Wikipedia [en.wikipedia.org]
- 8. Glycosidase inhibitors: inhibitors of N-linked oligosaccharide processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of a chitobiose-based peptide N-glycanase inhibitor library - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming product inhibition in N,N'-diacetylchitobiose synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of N,N'-diacetylchitobiose, with a focus on overcoming product inhibition.
Frequently Asked Questions (FAQs)
Q1: My enzymatic synthesis of this compound has stalled, although there is still plenty of substrate. What could be the issue?
A1: A common issue in the enzymatic production of this compound is product inhibition. The enzyme, often a chitinase, can be inhibited by the accumulation of the product, this compound. In one study, it was observed that the enzymatic degradation of colloidal chitin ceased when the concentration of this compound reached approximately 3.3 mg/mL, even with substrate still available[1]. This suggests that the product is binding to the enzyme and preventing further catalytic activity.
Q2: What are the primary strategies to overcome product inhibition in this compound synthesis?
A2: There are three main strategies that can be employed to mitigate product inhibition:
-
In Situ Product Removal (ISPR): This involves the continuous removal of this compound from the reaction mixture as it is formed. This keeps the product concentration below the inhibitory threshold, allowing the enzyme to remain active. A successful method for this is the use of dialysis tubing to separate the reaction from a surrounding buffer, into which the product can diffuse[1][2][3][4].
-
Enzyme Engineering: Modifying the enzyme itself through techniques like site-directed mutagenesis or directed evolution can reduce its sensitivity to product inhibition[5][6][7][8][9]. By altering the amino acid residues in the product binding site, it is possible to decrease the product's affinity for the enzyme without significantly compromising catalytic efficiency[10].
-
Substrate Modification: Altering the starting material, for example by using partially acetylated low molecular weight chitin, can influence the reaction kinetics and potentially lead to a more efficient production of this compound[11].
Q3: Can you provide an overview of a successful experimental setup for overcoming product inhibition using In Situ Product Removal (ISPR)?
A3: A proven method involves using dialysis tubing to create a simple bioreactor. The enzyme (e.g., chitinase) and the substrate (e.g., colloidal chitin) are placed inside the dialysis tubing. This tubing is then submerged in a buffered solution. As the enzyme digests the chitin to produce this compound, the smaller product molecules diffuse out of the tubing into the surrounding buffer, while the larger enzyme and substrate are retained. This continuous removal of the product prevents its concentration from reaching inhibitory levels within the reaction environment[1]. The external buffer can be periodically replaced to maintain a low product concentration in the dialysate[1].
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of this compound | Product Inhibition: The concentration of this compound has reached an inhibitory level for the chitinase enzyme[1]. | Implement an in situ product removal (ISPR) strategy, such as performing the reaction within dialysis tubing to continuously remove the product from the reaction mixture[1].Consider enzyme engineering to develop a chitinase variant with reduced sensitivity to product inhibition[5][6][9]. |
| Sub-optimal Reaction Conditions: The pH, temperature, or buffer composition may not be ideal for the enzyme's activity. | Verify the optimal reaction conditions for the specific chitinase being used. For instance, chitinase from Streptomyces griseus works well at 40°C in a pH 6.3 buffer[1]. | |
| Poor Substrate Quality: The chitin substrate may not be properly prepared (e.g., colloidal chitin), limiting its accessibility to the enzyme. | Ensure the substrate is in a form that is readily accessible to the enzyme. Colloidal chitin is often used for enzymatic degradation[1]. | |
| Reaction starts but stops prematurely | Product Inhibition: This is a classic sign of product inhibition, where the initial rate is good but then plateaus as the product accumulates[1]. | Monitor the concentration of this compound. If using an ISPR system with dialysis, replace the external buffer solution when the rate of production slows or stops[1]. |
| Enzyme Denaturation: The enzyme may have become inactive over time due to factors like temperature instability or microbial contamination[1]. | Ensure sterile conditions to prevent microbial growth that could lead to enzyme denaturation. Also, confirm the long-term stability of the enzyme at the reaction temperature. | |
| Difficulty in purifying this compound | Complex reaction mixture: The final reaction mixture may contain unreacted substrate, enzyme, and other byproducts. | If using the dialysis ISPR method, the external buffer will contain a cleaner mixture of the product and buffer salts, simplifying downstream purification. The collected this compound can then be further purified, for example, by acetylation and crystallization[1]. |
Quantitative Data Summary
| Parameter | Value | Enzyme/System | Reference |
| Inhibitory Concentration of this compound | ~3.3 mg/mL | Chitinase from Streptomyces griseus | [1] |
| Yield of this compound with ISPR | 60 g (from 150g colloidal chitin) | Chitinase in a dialysis tubing system | [1] |
| This compound Production Efficiency | 341.70 mg/g chitin | Enzymatic hydrolysis of [C2mim][OAc] pretreated chitin | [12] |
Experimental Protocols
Key Experiment: this compound Synthesis with In Situ Product Removal via Dialysis
This protocol is based on the successful method described for overcoming product inhibition in the enzymatic synthesis of this compound[1].
Materials:
-
Chitinase from Streptomyces griseus (50 units)
-
Colloidal chitin (e.g., 150 g)
-
Dialysis tubing (with appropriate molecular weight cut-off to retain the enzyme and substrate but allow the product to pass through)
-
Buffer solution (pH 6.3)
-
Stirring apparatus
-
Incubator or water bath at 40°C
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Methanol for crystallization
-
HPLC or TLC for product monitoring
Procedure:
-
Reaction Setup:
-
Prepare the colloidal chitin from chitin flakes.
-
Dissolve the chitinase in the pH 6.3 buffer.
-
Place the colloidal chitin and the enzyme solution inside the dialysis tubing.
-
Securely close the ends of the dialysis tubing.
-
Submerge the sealed dialysis tubing in a beaker containing the same pH 6.3 buffer.
-
Place the entire setup on a stirrer in an incubator or water bath set to 40°C.
-
-
Reaction Monitoring and Product Removal:
-
Continuously stir the external buffer.
-
Monitor the concentration of this compound in the external buffer over time using HPLC or TLC.
-
When the rate of product formation slows or stops, or when the concentration approaches the inhibitory level (around 3.3 mg/mL), replace the external buffer with a fresh batch of the pH 6.3 buffer. This removes the accumulated product and allows the reaction to proceed.
-
Multiple cycles of buffer replacement may be necessary for high yields.
-
-
Product Isolation and Purification:
-
Collect all the external buffer solutions containing the this compound.
-
Concentrate the pooled buffer solutions to dryness.
-
To the residue, add acetic anhydride and anhydrous sodium acetate and heat at 80°C for 16 hours with vigorous stirring to peracetylate the product.
-
After the reaction, the peracetylated this compound can be purified by crystallization from methanol.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In situ product removal as a tool for bioprocessing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In situ product removal in fermentation systems: improved process performance and rational extractant selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Controlling Glycosyltransferase Activity: Inhibition and Enzyme Engineering - Spectrum: Concordia University Research Repository [spectrum.library.concordia.ca]
- 6. The impact of enzyme engineering upon natural product glycodiversification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 8. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies to reduce end-product inhibition in family 48 glycoside hydrolases (Journal Article) | OSTI.GOV [osti.gov]
- 10. Alleviating product inhibition in cellulase enzyme Cel7A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ScholarWorks@Gachon: Highly efficient production of this compound according to substrate modification and changes in enzyme kinetics [scholarworks.bwise.kr]
- 12. Frontiers | Chemoenzymatic Production and Engineering of Chitooligosaccharides and N-acetyl Glucosamine for Refining Biological Activities [frontiersin.org]
Technical Support Center: Enzymatic N,N'-Diacetylchitobiose Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic production of N,N'-diacetylchitobiose.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of this compound lower than expected?
Possible Causes and Solutions:
-
Product Inhibition: The accumulation of this compound can inhibit the activity of chitinase.[1]
-
Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for the specific chitinase being used.
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.
-
Solution: Use a fresh batch of enzyme and ensure it is stored at the recommended temperature. Perform an activity assay to confirm enzyme functionality before starting the production-scale reaction.
-
-
Poor Substrate Accessibility: The crystalline structure of chitin can limit enzyme access.
-
Solution: Use colloidal chitin as the substrate. The preparation of colloidal chitin from practical grade chitin powder increases the surface area for enzymatic attack.
-
-
Presence of β-N-acetylglucosaminidase Activity: Contamination with or the inherent nature of the crude enzyme preparation might lead to the further breakdown of this compound into N-acetyl-D-glucosamine (GlcNAc).
-
Solution: Utilize reaction conditions that favor N,N'-diacetylchitobiohydrolase activity while minimizing N-acetyl-D-glucosaminidase activity. For instance, with a crude enzyme from Aeromonas sp., conducting the reaction at 55°C favors the production of (GlcNAc)₂, as the N-acetyl-D-glucosaminidase is less active at this temperature.[3]
-
Question 2: The final product contains a high concentration of N-acetyl-D-glucosamine (GlcNAc). How can I increase the purity of this compound?
Possible Causes and Solutions:
-
Enzyme Specificity: The chitinase preparation used may have a high exo-chitinase or β-N-acetylglucosaminidase activity, leading to the production of the monomer GlcNAc.
-
Solution: Select a chitinase with high endo-chitinase and N,N'-diacetylchitobiohydrolase activity and low β-N-acetylglucosaminidase activity. Alternatively, optimize the reaction temperature to selectively inhibit β-N-acetylglucosaminidase, as mentioned above.[3]
-
-
Reaction Time: Prolonged incubation can lead to the breakdown of the desired dimer into monomers.
-
Solution: Perform a time-course experiment to determine the optimal reaction time that maximizes the yield of this compound before significant degradation occurs.
-
Question 3: The enzymatic reaction stops before all the substrate is consumed. What could be the reason?
Possible Causes and Solutions:
-
Product Inhibition: As mentioned earlier, the accumulation of this compound is a primary cause of premature reaction cessation.[1]
-
Solution: Implement a continuous product removal strategy, such as reaction in a dialysis bag.[1]
-
-
Enzyme Denaturation: The enzyme may have denatured over time due to suboptimal temperature, pH, or the presence of denaturing agents. Fungal contamination can also lead to enzyme denaturation.[1]
-
Solution: Ensure the reaction is performed under optimal and sterile conditions. Monitor and maintain the pH throughout the reaction.
-
-
Substrate Limitation: The accessible surface area of the chitin substrate may have been exhausted.
-
Solution: Ensure adequate mixing to keep the substrate suspended and accessible to the enzyme.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended substrate for enzymatic this compound production?
A1: Colloidal chitin is the recommended substrate as its amorphous structure provides a larger surface area for enzymatic hydrolysis compared to crystalline chitin powder.[1]
Q2: Which enzyme is best for producing this compound?
A2: Chitinases from different sources have varying product specificities. Chitinase from Streptomyces griseus has been reported to be highly efficient for producing this compound.[1] Crude enzyme preparations from Aeromonas sp. can also be used, with temperature control being crucial to favor the production of the dimer over the monomer.[3]
Q3: How can I monitor the progress of the reaction?
A3: The concentration of this compound can be monitored using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] HPLC is a widely used method for accurate quantification.[2]
Q4: What is a typical yield for enzymatic this compound production?
A4: Yields can vary significantly depending on the enzyme, substrate, and reaction setup. Using a crude enzyme preparation from Aeromonas sp. at 55°C, a yield of 35% with 86% of the product being (GlcNAc)₂ has been reported.[3] By employing a continuous removal system with dialysis tubing, a significant improvement in efficiency can be achieved.[1]
Q5: How can the final product be purified?
A5: After the enzymatic reaction, the product can be purified. A common method involves acetylation of the produced this compound, followed by a single crystallization from methanol.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Production
| Parameter | Method 1: Aeromonas sp. Crude Enzyme[3] | Method 2: Streptomyces griseus Chitinase[1] | Method 3: Streptomyces griseus Chitinase (pH Optimization)[2] |
| Enzyme Source | Aeromonas sp. GJ-18 | Streptomyces griseus | Streptomyces griseus HUT-6037 |
| Substrate | Chitin | Colloidal Chitin | α-chitin |
| Temperature | 55°C | 40°C | Not Specified |
| pH | Not Specified | 6.3 | 9.0 |
| Key Finding | Selective production of (GlcNAc)₂ (86% of product) | Continuous product removal overcomes inhibition | Basic pH favors (GlcNAc)₂ production |
| Yield | 35% | Efficiency increased four-fold with dialysis | Significant yield of (GlcNAc)₂ |
Experimental Protocols
Protocol 1: Preparation of Colloidal Chitin
This protocol is adapted from various sources for the preparation of colloidal chitin from chitin powder.
Materials:
-
Chitin powder (practical grade)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (50%)
-
Distilled water
-
Glass wool
-
Filter paper
-
Beakers
-
Stirring rod
Procedure:
-
Slowly add 5 grams of chitin powder to 60 mL of concentrated HCl with vigorous stirring in a fume hood.
-
Continue stirring for 1 hour at room temperature.
-
Filter the mixture through glass wool to remove any undissolved particles.
-
Precipitate the chitin by adding the filtrate to 200 mL of 50% ethanol with constant stirring.
-
Collect the precipitated colloidal chitin by filtration using filter paper.
-
Wash the colloidal chitin cake with sterile distilled water until the pH of the filtrate is neutral (pH 7.0).
-
The resulting colloidal chitin paste can be stored at 4°C.
Protocol 2: Enzymatic Production of this compound using a Dialysis System
This protocol describes a method to overcome product inhibition.[1]
Materials:
-
Colloidal chitin
-
Chitinase from Streptomyces griseus
-
Dialysis tubing (Molecular Weight Cut-Off: 12-14 kDa)
-
Buffer solution (e.g., 0.1 M phosphate buffer, pH 6.3)
-
Stirred reaction vessel
-
Incubator or water bath at 40°C
Procedure:
-
Prepare a suspension of colloidal chitin in the buffer solution.
-
Dissolve the chitinase in the buffer solution.
-
Place the colloidal chitin suspension and the chitinase solution inside a dialysis tube.
-
Seal the dialysis tube and place it in a larger vessel containing the same buffer.
-
Incubate the reaction at 40°C with continuous stirring of the buffer in the outer vessel.
-
Periodically replace the buffer in the outer vessel to remove the this compound that diffuses out of the dialysis tube. The timing of buffer replacement can be guided by monitoring the product concentration in the outer buffer, aiming to keep it below inhibitory levels (e.g., 3.3 mg/mL).[1]
-
Continue the reaction until the colloidal chitin is almost completely digested.
-
The this compound can be recovered from the collected outer buffer solutions.
Protocol 3: Purification of this compound by Acetylation and Crystallization
This protocol is a downstream processing step following the enzymatic reaction.[1]
Materials:
-
Collected buffer solution containing this compound
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Methanol
-
Rotary evaporator
-
Heating mantle with stirrer
Procedure:
-
Concentrate the buffer solution containing this compound to dryness using a rotary evaporator.
-
To the dried residue, add acetic anhydride and anhydrous sodium acetate.
-
Heat the mixture at 80°C for 16 hours with vigorous stirring.
-
After the reaction, remove the excess acetic anhydride under reduced pressure.
-
Crystallize the resulting peracetylated this compound from methanol to obtain the purified product.
Mandatory Visualization
Caption: Workflow for enzymatic production of this compound.
Caption: Overcoming product inhibition using a dialysis membrane system.
Caption: Enzymatic breakdown of chitin to this compound.
References
Technical Support Center: Optimizing Buffer Conditions for N,N'-Diacetylchitobiose Enzymatic Assays
Welcome to the technical support center for N,N'-diacetylchitobiose enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to consider when optimizing a buffer for an this compound enzymatic assay?
A1: The three most critical parameters to consider are pH, temperature, and the ionic strength of the buffer. The optimal pH and temperature are highly dependent on the specific enzyme being used. Most enzymes have a narrow range for optimal activity. The ionic strength, influenced by the salt concentration in the buffer, can also significantly impact enzyme structure and activity.
Q2: Which enzymes are commonly used in assays with this compound?
A2: this compound is a key substrate and product in the chitin degradation pathway. Therefore, enzymes such as chitinases (EC 3.2.1.14), β-N-acetylhexosaminidases (EC 3.2.1.52), and this compound deacetylases are frequently studied using this substrate.[1] Chitinases can break down chitin into this compound, while β-N-acetylhexosaminidases can further hydrolyze it. Deacetylases modify the substrate by removing acetyl groups.
Q3: What are some common buffers used for these types of enzymatic assays?
A3: The choice of buffer is critical for maintaining the optimal pH for enzymatic activity. Commonly used buffers include:
-
Sodium acetate buffer: Typically used for assays requiring acidic conditions (pH 4.0-5.5).
-
Sodium phosphate buffer: Versatile for a pH range of 6.0-7.5.
-
Tris-HCl buffer: Commonly employed for assays in the neutral to slightly alkaline range (pH 7.0-9.0).
It is essential to choose a buffer system whose pKa is close to the desired pH of the assay to ensure stable pH control.
Q4: Can metal ions affect my enzymatic assay?
A4: Yes, metal ions can act as cofactors, activators, or inhibitors of enzymatic activity. For instance, some chitinases are activated by ions like Mg²⁺ and Ca²⁺, while others are inhibited by heavy metal ions such as Ag⁺, Fe²⁺, and Cu²⁺. It is crucial to check the specific requirements of your enzyme. If you suspect metal ion contamination in your reagents, consider adding a chelating agent like EDTA to your buffer, but only if your enzyme of interest is not a metalloenzyme.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low enzyme activity | Incorrect buffer pH. | Verify the pH of your buffer using a calibrated pH meter. Ensure the pH is within the optimal range for your specific enzyme. |
| Inactive enzyme. | Ensure the enzyme has been stored correctly (e.g., at the recommended temperature, protected from freeze-thaw cycles). Test the enzyme activity with a positive control if available. | |
| Presence of inhibitors. | Heavy metal ions, EDTA, or SDS can inhibit enzyme activity. Review the composition of all your reagents and consider buffer purification or using fresh, high-purity reagents. | |
| Incorrect temperature. | Use a calibrated water bath or incubator to maintain the optimal temperature for the assay. Avoid temperature fluctuations. | |
| High background signal | Substrate instability. | Some chromogenic or fluorogenic substrates can hydrolyze spontaneously, especially at non-optimal pH or high temperatures. Run a "no-enzyme" control to measure the rate of spontaneous hydrolysis. |
| Contaminated reagents. | Use fresh, high-purity water and reagents to prepare your buffers and solutions. | |
| Inconsistent or variable results | Inaccurate pipetting. | Calibrate your pipettes regularly. When preparing dilutions, use serial dilutions to minimize errors. Prepare a master mix for your reaction components to ensure consistency across wells. |
| Temperature gradients in the plate. | Ensure the entire microplate is at a uniform temperature before starting the reaction. Avoid placing the plate on a cold or hot surface. | |
| Edge effects in microplates. | Evaporation from the outer wells of a microplate can concentrate reactants and alter results. To minimize this, avoid using the outermost wells or fill them with water or buffer. |
Quantitative Data Summary
The optimal conditions for enzymatic activity are highly dependent on the source of the enzyme. The following tables summarize the optimal pH and temperature for chitinases from various organisms and the effect of different ions on their activity.
Table 1: Optimal pH and Temperature for Various Chitinases
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Buffer System |
| Penicillium oxalicum k10 | 5.0 | 40 | Not specified |
| Marine Fungus | 4.0 | 45 | Phosphate-citrate |
| Bacillus laterosporous MML2270 | 8.0 | 35 | Yeast Nitrogen Base |
| Paenibacillus sp. D1 | 5.0 | 50 | Sodium acetate |
| Serratia marcescens B4A | 5.0 | 45 | Not specified |
Table 2: Effect of Metal Ions on Chitinase Activity
| Ion (Concentration) | Effect on Activity | Enzyme Source |
| Mg²⁺ | Activation | Serratia marcescens |
| Ca²⁺ | Activation | Serratia marcescens |
| Ag⁺ | Inhibition | Penicillium oxalicum k10 |
| Fe²⁺ | Inhibition | Penicillium oxalicum k10 |
| Cu²⁺ | Inhibition | Penicillium oxalicum k10 |
| Zn²⁺ | Enhancement | Penicillium oxalicum k10 |
| K⁺ | Enhancement | Penicillium oxalicum k10 |
Table 3: Kinetic Parameters of this compound Deacetylase from Pyrococcus chitonophagus at Different pH Values (75°C)
| pH | KM (mM) | kcat (s⁻¹) | kcat/KM (s⁻¹mM⁻¹) |
| 6.5 | 0.8 ± 0.1 | 140 ± 5 | 175 |
| 7.5 | 0.7 ± 0.1 | 130 ± 4 | 186 |
| 8.5 | 1.0 ± 0.1 | 90 ± 5 | 90 |
Experimental Protocols
Protocol: Spectrophotometric Assay for β-N-acetylhexosaminidase using this compound
This protocol describes a method to determine the activity of β-N-acetylhexosaminidase by measuring the release of N-acetylglucosamine (GlcNAc) from this compound. The released GlcNAc is then quantified using a colorimetric method.
Materials:
-
This compound (substrate)
-
β-N-acetylhexosaminidase (enzyme)
-
Sodium citrate buffer (e.g., 0.1 M, pH 4.5)
-
Potassium tetraborate solution (0.8 M)
-
p-Dimethylaminobenzaldehyde (DMAB) reagent (Reissig-Morgan reagent)
-
N-acetylglucosamine (GlcNAc) standard solution
-
Microcentrifuge tubes
-
Water bath or incubator
-
Spectrophotometer
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:
-
50 µL of this compound solution (e.g., 2 mM in sodium citrate buffer)
-
40 µL of sodium citrate buffer
-
10 µL of enzyme solution (appropriately diluted in sodium citrate buffer)
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for your enzyme (e.g., 37°C) for a defined period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the Reaction: Terminate the reaction by adding 100 µL of potassium tetraborate solution and heating at 100°C for 3 minutes.
-
Color Development:
-
Cool the tubes to room temperature.
-
Add 1 mL of DMAB reagent.
-
Incubate at 37°C for 20 minutes to allow for color development.
-
-
Measurement: Measure the absorbance of the solution at 585 nm using a spectrophotometer.
-
Standard Curve: Prepare a standard curve using known concentrations of GlcNAc to determine the amount of product released in your assay.
Visualizations
Caption: Workflow for a spectrophotometric this compound enzymatic assay.
Caption: A logical troubleshooting guide for this compound enzymatic assays.
References
dealing with low solubility of N,N'-diacetylchitobiose in experiments
Welcome to the technical support center for N,N'-diacetylchitobiose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling the experimental challenges associated with the low solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.
Troubleshooting Guide: Low Solubility of this compound
Researchers often encounter difficulties with the low aqueous solubility of this compound, which can lead to issues such as precipitation, inaccurate concentration measurements, and variability in experimental results. This guide provides systematic solutions to these common problems.
Issue 1: this compound precipitates out of solution during the experiment.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Concentration exceeds solubility limit in the chosen solvent. | 1. Review the solubility data provided in this guide. 2. Decrease the working concentration of this compound. 3. If a higher concentration is necessary, consider using a co-solvent. | The compound remains in solution throughout the experiment. |
| Temperature fluctuations affecting solubility. | 1. Maintain a constant and controlled temperature during the experiment. 2. If possible, perform the experiment at a slightly elevated temperature where solubility is higher (verify compound and assay stability at this temperature). | Consistent solubility and prevention of precipitation due to temperature drops. |
| Incompatible buffer components. | 1. Test the solubility of this compound in different buffer systems (e.g., phosphate, TRIS, HEPES) at your desired pH. 2. Avoid buffers with high salt concentrations if they are found to decrease solubility. | Identification of a buffer system that maintains the solubility of the compound. |
| Slow dissolution rate. | 1. Increase the time for dissolution. 2. Use gentle agitation (e.g., vortexing, sonication) to aid dissolution. Be cautious with sonication as it can degrade the compound with prolonged exposure. | Complete dissolution of the compound, preventing the presence of undissolved particles that can act as nucleation sites for precipitation. |
Issue 2: Inconsistent or non-reproducible results in bioassays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inaccurate concentration of the stock solution due to incomplete dissolution. | 1. Visually inspect the stock solution for any undissolved particles. 2. Prepare the stock solution in a solvent with higher solubilizing power (e.g., DMSO) before diluting into the aqueous assay buffer. 3. Filter the stock solution through a 0.22 µm filter to remove any undissolved material. | A clear, fully dissolved stock solution leading to accurate and reproducible final concentrations in the assay. |
| Precipitation of the compound upon dilution into the aqueous assay buffer. | 1. Optimize the dilution method. Add the stock solution to the assay buffer dropwise while vortexing to avoid localized high concentrations. 2. Include a low percentage of a co-solvent (e.g., DMSO, ethanol) in the final assay buffer, ensuring it does not interfere with the assay. | The compound remains soluble upon dilution, ensuring consistent results. |
| Adsorption of the compound to plasticware. | 1. Use low-adhesion microplates and pipette tips. 2. Include a non-ionic surfactant (e.g., Tween-20 at 0.01-0.05%) in the assay buffer to prevent non-specific binding. | Minimized loss of the compound due to adsorption, leading to more accurate and reliable data. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: The choice of solvent depends on the experimental requirements. For aqueous buffers, solubility is limited. Dimethyl sulfoxide (DMSO) is a good choice for preparing high-concentration stock solutions, which can then be diluted into the appropriate aqueous buffer for the experiment.[1] It is crucial to ensure the final concentration of DMSO is low enough to not affect the biological assay.
Q2: How can I increase the aqueous solubility of this compound?
A2: Several strategies can be employed:
-
Temperature: Gently warming the solution can increase solubility. However, the stability of both the compound and other experimental components at elevated temperatures should be verified.
-
pH Adjustment: The solubility of this compound may be influenced by pH. It is advisable to test solubility in a range of pH values around the intended experimental pH.
-
Co-solvents: The addition of a small amount of a water-miscible organic solvent, such as DMSO or ethanol, to the aqueous buffer can significantly enhance solubility. The final concentration of the co-solvent should be carefully controlled and tested for its effect on the assay.
-
Use of Surfactants: Non-ionic surfactants at low concentrations can help to keep hydrophobic compounds in solution.
Q3: My this compound solution is slightly hazy. Is this normal?
A3: A hazy solution may indicate that the compound is not fully dissolved or that some precipitation has occurred. It is recommended to filter the solution through a 0.22 µm syringe filter to remove any particulate matter before use. This will ensure an accurate concentration and prevent issues in downstream applications.
Q4: Can I sonicate the solution to aid dissolution?
A4: Sonication can be used to aid the dissolution of this compound. However, it should be used judiciously. Short bursts of sonication are generally effective. Prolonged or high-intensity sonication can potentially lead to the degradation of the compound.
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Reference |
| Water | 25 | ~50 | [2] |
| Water | 40 | Increased (qualitative) | [3] |
| Chloroform | Not specified | Soluble | [4] |
| Dichloromethane | Not specified | Soluble | [4] |
| Ethyl Acetate | Not specified | Soluble | [4] |
| DMSO | Not specified | Soluble | [1][4] |
| Acetone | Not specified | Soluble | [4] |
Note: The solubility in organic solvents is often reported qualitatively as "soluble." It is recommended to determine the precise solubility for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Saturated Aqueous Solution of this compound
This protocol is designed to determine the approximate solubility of this compound in a specific aqueous buffer at a given temperature.
Materials:
-
This compound powder
-
Aqueous buffer of choice (e.g., 50 mM Phosphate Buffer, pH 7.0)
-
Microcentrifuge tubes (1.5 mL)
-
Thermomixer or water bath
-
Microcentrifuge
-
Spectrophotometer or HPLC for concentration determination
Procedure:
-
Add an excess amount of this compound powder to a microcentrifuge tube containing a known volume (e.g., 1 mL) of the desired aqueous buffer. An excess is necessary to ensure saturation.
-
Incubate the tube at the desired temperature with constant agitation (e.g., using a thermomixer) for a sufficient period (e.g., 24 hours) to reach equilibrium.
-
After incubation, centrifuge the tube at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particles.
-
Determine the concentration of this compound in the filtered supernatant using a suitable analytical method, such as a colorimetric assay or HPLC. This concentration represents the solubility of the compound under the tested conditions.
Protocol 2: Preparation of a Stock Solution in DMSO and Dilution into Aqueous Buffer
This protocol describes the preparation of a high-concentration stock solution in DMSO and its subsequent dilution for use in a biological assay.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Aqueous assay buffer
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 100 mg/mL).
-
Vortex the tube until the powder is completely dissolved. A brief, gentle sonication can be used if necessary. Visually inspect the solution to ensure there are no visible particles.
-
To prepare the working solution, add the DMSO stock solution dropwise to the pre-warmed aqueous assay buffer while gently vortexing. This gradual addition helps to prevent precipitation.
-
Ensure the final concentration of DMSO in the working solution is below the tolerance level of your specific assay (typically ≤ 1%). Run a vehicle control (assay buffer with the same final concentration of DMSO) in your experiment.
Signaling Pathway and Experimental Workflow Diagrams
Chitin Catabolic Pathway in Vibrio
The following diagram illustrates the key steps in the catabolism of chitin and the uptake of its breakdown product, this compound, in Vibrio species.[5][6][7][8]
Caption: Chitin catabolism and this compound uptake in Vibrio.
Experimental Workflow for Solubility Determination
This workflow outlines the general steps for determining the solubility of this compound in a given solvent.
Caption: Workflow for determining the solubility of a compound.
Logical Relationship for Troubleshooting Precipitation
This diagram shows the decision-making process when troubleshooting precipitation of this compound.
Caption: Decision tree for troubleshooting precipitation issues.
References
- 1. This compound CAS#: 35061-50-8 [m.chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chitin catabolism in the marine bacterium Vibrio furnissii. Identification and molecular cloning of a chitoporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. The chitin catabolic cascade in the marine bacterium Vibrio furnissii. Molecular cloning, isolation, and characterization of a periplasmic chitodextrinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. The chitin catabolic cascade in the marine bacterium Vibrio furnissii. Molecular cloning, isolation, and characterization of a periplasmic beta-N-acetylglucosaminidase - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of N,N'-diacetylchitobiose during storage
Welcome to the technical support center for N,N'-diacetylchitobiose. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container to protect it from moisture, as it is hygroscopic.[1] It is stable under these normal storage conditions.[2]
Q2: How should I prepare and store this compound solutions?
A2: this compound is soluble in water.[1] It is recommended to prepare aqueous solutions fresh for each experiment. If short-term storage of a solution is necessary, it should be filter-sterilized and stored at 4°C for no longer than a few days. For longer-term storage, consider aliquoting and freezing at -20°C or -80°C. However, the long-term stability in solution has not been extensively documented, so fresh preparation is the best practice to avoid potential degradation.
Q3: My experimental results are inconsistent. Could my this compound have degraded?
A3: Inconsistent results can be a sign of degradation. Degradation can occur through enzymatic contamination or, to a lesser extent, chemical hydrolysis. We recommend verifying the purity of your this compound stock using the analytical methods outlined in this guide.
Q4: What are the primary degradation pathways for this compound?
A4: The most common degradation pathway is enzymatic hydrolysis. This is typically caused by contaminating chitinases (EC 3.2.1.14) or β-N-acetylhexosaminidases (EC 3.2.1.52). These enzymes cleave the β-(1→4) glycosidic bond, breaking down this compound into N-acetyl-D-glucosamine (GlcNAc) monomers. Chemical hydrolysis under strongly acidic or basic conditions can also occur, but this compound is relatively stable in the pH range of 5-9.
Q5: What are the potential sources of enzymatic contamination?
A5: Enzymatic contamination can originate from various sources, including microbial contamination (bacteria and fungi are known producers of chitinases), cross-contamination from other laboratory reagents, or improperly sterilized equipment.[3][4][5]
Q6: Are there any visual indicators of this compound degradation?
A6: Visually, a clear, colorless solution of this compound should not change its appearance. Any development of color, turbidity, or precipitate may indicate microbial growth or chemical degradation. However, enzymatic degradation often does not produce a visible change, making analytical verification necessary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent biological activity in assays | Degradation of this compound into N-acetyl-D-glucosamine (GlcNAc), which may have different or no activity in your system. | 1. Verify the purity of your this compound stock and working solutions using HPLC (see protocol below). 2. Prepare fresh solutions from solid material stored at -20°C. 3. Ensure all buffers and water are sterile to prevent microbial contamination. |
| Appearance of an extra peak in HPLC analysis corresponding to GlcNAc | Enzymatic degradation by chitinases or β-N-acetylhexosaminidases. | 1. Discard the contaminated solution. 2. Review laboratory procedures to identify potential sources of microbial or enzymatic contamination. 3. Use sterile techniques when preparing and handling solutions. |
| Solid material appears discolored or clumped | Absorption of moisture due to improper storage. | 1. Discard the product if significant discoloration is observed. 2. Ensure the container is tightly sealed and stored at -20°C in a dry environment. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Long-term | Store in a tightly sealed container, protected from moisture.[1] |
| Aqueous Solution | 4°C | Short-term (days) | Prepare fresh for best results. Filter-sterilize for storage. |
| Aqueous Solution | -20°C to -80°C | Intermediate-term | Aliquot to avoid freeze-thaw cycles. Long-term stability data is limited. |
Table 2: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 424.40 g/mol | |
| Appearance | White to off-white powder | [1] |
| Melting Point | 245-247 °C | [1] |
| Solubility in Water | 49-51 mg/mL |
Experimental Protocols
Protocol 1: Quality Control Analysis of this compound by HPLC
This protocol provides a general method for assessing the purity of this compound and detecting the presence of its primary degradation product, N-acetyl-D-glucosamine (GlcNAc).
1. Materials and Reagents:
-
This compound sample
-
This compound reference standard
-
N-acetyl-D-glucosamine (GlcNAc) reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
0.22 µm syringe filters
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Amine-based column (e.g., LiChrospher 100 NH2, 5 µm, 4 x 250 mm)
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile/Water (e.g., 75:25 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 205 nm
-
Injection Volume: 20 µL
4. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of your this compound sample in HPLC-grade water.
-
Prepare 1 mg/mL solutions of the this compound and GlcNAc reference standards.
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.
5. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the GlcNAc standard to determine its retention time.
-
Inject the this compound standard to determine its retention time.
-
Inject the sample solution.
-
Analyze the resulting chromatogram. The purity of the sample can be calculated based on the area of the this compound peak relative to the total peak area. The presence of a peak at the retention time of the GlcNAc standard indicates degradation.
Visualizations
Caption: Enzymatic degradation pathway of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Recommended storage and handling logic for this compound.
References
- 1. This compound CAS#: 35061-50-8 [m.chemicalbook.com]
- 2. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 3. Chitinase-producing bacteria and their role in biocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Biochemical purification and characterization of a truncated acidic, thermostable chitinase from marine fungus for N-acetylglucosamine production [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: N,N'-Diacetylchitobiose Quantification
Welcome to the technical support center for N,N'-diacetylchitobiose ((GlcNAc)₂) quantification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying this compound?
A1: The most frequently employed methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and enzymatic assays. Each method offers distinct advantages and is suited to different experimental needs.
Q2: I'm seeing peak tailing in my HPLC chromatogram when analyzing (GlcNAc)₂. What are the likely causes and solutions?
A2: Peak tailing is a common issue in HPLC analysis of polar molecules like (GlcNAc)₂. The primary causes include:
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Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, often due to exposed silanol groups on silica-based columns.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and the stationary phase, leading to peak shape issues.
-
Low Buffer Concentration: Insufficient buffer capacity can fail to maintain a stable pH environment on the column.
-
Column Overload: Injecting too much sample can saturate the column, causing peak distortion.
-
Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can create active sites that cause tailing.
For troubleshooting, refer to the detailed guide in the "Troubleshooting Guides" section below.
Q3: My ¹H-NMR signals for (GlcNAc)₂ are overlapping with other components in my sample. How can I accurately quantify it?
A3: Signal overlap is a known challenge in ¹H-NMR, especially in complex mixtures. To accurately quantify this compound in the presence of overlapping signals, the use of deconvolution techniques is recommended.[1][2] This involves computationally fitting the overlapping signals to a sum of individual peaks, allowing for the determination of the area of each component's signal. The N-acetyl groups of (GlcNAc)₂ are often used as the target signals for this purpose.[1][2]
Q4: Do I need to derivatize (GlcNAc)₂ for LC-MS analysis?
A4: While not strictly mandatory, derivatization of neutral oligosaccharides like this compound is highly recommended for LC-MS analysis. Derivatization can improve ionization efficiency, which is often poor for underivatized neutral sugars, and can help to avoid the separation of anomers (α and β forms), which can complicate the chromatogram and reduce sensitivity.
Q5: My enzymatic assay results for (GlcNAc)₂ seem inconsistent. What could be the problem?
A5: Inconsistencies in enzymatic assays can arise from several factors:
-
Substrate Specificity: The enzyme used, such as β-N-acetylhexosaminidase, may exhibit different activities towards artificial colorimetric or fluorometric substrates compared to the natural substrate, (GlcNAc)₂. It is crucial to validate the assay with the natural substrate.
-
Enzyme Inhibition: High concentrations of the product, (GlcNAc)₂, or other components in your sample may inhibit the enzyme's activity.
-
Reaction Conditions: Variations in pH, temperature, and incubation time can significantly impact enzyme activity and must be strictly controlled.
-
Enzyme Stability: Ensure the enzyme has been stored correctly and has not lost activity.
Troubleshooting Guides
HPLC Method Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with silanol groups on the column. | Use a column with end-capping or a different stationary phase (e.g., amide-based). Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase. |
| Incorrect mobile phase pH. | Adjust the pH of the mobile phase to suppress the ionization of both the analyte and residual silanol groups. | |
| Low buffer concentration. | Increase the buffer concentration to ensure consistent pH on the column surface. | |
| Shifting Retention Times | Change in mobile phase composition. | Prepare fresh mobile phase and ensure accurate mixing of solvents. Degas the mobile phase to prevent bubble formation. |
| Column temperature fluctuations. | Use a column oven to maintain a constant and consistent temperature. | |
| Column degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Broad Peaks | Low mobile phase flow rate. | Check and adjust the flow rate to the recommended setting for the column. |
| Leak in the system. | Inspect fittings and connections for any leaks, especially between the column and the detector. | |
| Sample solvent incompatible with mobile phase. | Whenever possible, dissolve the sample in the mobile phase. |
¹H-NMR Spectroscopy Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Signal Overlap | Presence of other structurally similar compounds (e.g., N-acetylglucosamine). | Utilize deconvolution software to separate and integrate the overlapping peaks.[1][2] |
| Poor signal-to-noise ratio. | Increase the number of scans to improve the signal-to-noise ratio. Ensure proper shimming of the magnet for optimal resolution. | |
| Inaccurate Quantification | No internal standard used. | Use a suitable internal standard (e.g., TSP) with a known concentration for accurate quantification without the need for a calibration curve.[1] |
| Incorrect integration of peaks. | Manually verify the integration regions to ensure they accurately cover the entire peak area. |
LC-MS Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Signal Intensity | Poor ionization of the underivatized sugar. | Derivatize (GlcNAc)₂ with a suitable labeling reagent to enhance ionization efficiency. |
| In-source fragmentation. | Optimize the source parameters (e.g., cone voltage) to minimize fragmentation of the parent ion. | |
| Adduct Formation | Presence of salts in the mobile phase or sample. | Use volatile mobile phase additives (e.g., ammonium formate or acetate). Ensure proper sample clean-up to remove non-volatile salts. |
| Multiple Peaks for (GlcNAc)₂ | Separation of anomers. | Derivatization can eliminate the anomeric center. Alternatively, adjust chromatographic conditions to co-elute the anomers if baseline separation is not required. |
Enzymatic Assay Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Activity | Incorrect enzyme substrate pairing. | Verify that the enzyme is active against (GlcNAc)₂. Some enzymes are specific to artificial substrates. |
| Suboptimal reaction conditions. | Optimize pH, temperature, and buffer composition for the specific enzyme being used. | |
| Non-linear Reaction Rate | Substrate depletion or product inhibition. | Measure initial reaction rates. Dilute the sample to ensure the substrate concentration is not limiting and the product concentration does not become inhibitory. |
| High Background Signal | Contaminating enzymes in the sample or reagent. | Run appropriate controls, including a sample without the enzyme and the enzyme without the sample. |
Data Presentation
Table 1: Comparison of Quantitative Methods for this compound
| Parameter | HPLC-UV | ¹H-NMR | LC-MS/MS (derivatized) | Enzymatic Assay |
| Principle | Chromatographic separation and UV detection. | Nuclear magnetic resonance of protons. | Chromatographic separation and mass-based detection. | Enzyme-catalyzed reaction producing a detectable signal. |
| Linearity (r²) | >0.999 | >0.999[1] | >0.99 | Typically non-linear over a wide range. |
| LOD/LOQ | Method-dependent, generally in the low µg/mL range. | Higher than HPLC, typically in the mid-to-high µg/mL range. | Highest sensitivity, can reach pg/mL to ng/mL levels. | Dependent on the enzyme kinetics and detection method, generally in the ng/mL to µg/mL range. |
| Precision (%RSD) | <5% | <5% | <15% | <15% |
| Accuracy (%Recovery) | 95-105% | 95-105% | 85-115% | 85-115% |
| Throughput | Moderate | High (with autosampler) | Moderate | High (plate-based assays) |
| Sample Prep | Filtration, dilution. | Dilution in deuterated solvent, addition of internal standard. | Extraction, clean-up, derivatization. | Dilution, buffer exchange. |
Experimental Protocols
Protocol 1: HPLC Quantification of this compound
-
Instrumentation: HPLC system with a UV detector.
-
Column: Amine-based or amide-based column suitable for carbohydrate analysis (e.g., Cosmosil Sugar-D, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile/Water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Filter the sample through a 0.45 µm syringe filter. Dilute with the mobile phase to a concentration within the calibration curve range.
-
Quantification: Prepare a calibration curve using this compound standards of known concentrations.
Protocol 2: ¹H-NMR Quantification of this compound
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a known amount of the sample in a deuterated solvent (e.g., D₂O) in an NMR tube. Add a known concentration of an internal standard (e.g., Trimethylsilylpropanoic acid - TSP).
-
Acquisition: Acquire a ¹H-NMR spectrum with a sufficient number of scans for a good signal-to-noise ratio.
-
Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Quantification: Integrate the signal corresponding to the N-acetyl protons of this compound (around δ 2.08 and 2.05 ppm) and the signal of the internal standard. Calculate the concentration based on the relative integral values and the known concentration of the internal standard. If signals overlap, use deconvolution software.[1]
Protocol 3: Sample Preparation from Cell Culture Supernatant for LC-MS Analysis
-
Protein Precipitation: To 100 µL of cell culture supernatant, add 400 µL of cold acetonitrile to precipitate proteins.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing (GlcNAc)₂.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution and Derivatization: Reconstitute the dried extract in the derivatization reagent mixture as per the manufacturer's protocol (e.g., reductive amination or other labeling kits).
-
Clean-up: Perform a solid-phase extraction (SPE) step to remove excess derivatization reagents.
-
Final Preparation: Evaporate the cleaned-up sample and reconstitute in the initial LC mobile phase for injection.
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Logical troubleshooting workflow for (GlcNAc)₂ quantification issues.
References
Technical Support Center: Enhancing the Stability of N,N'-Diacetylchitobiose Solutions
Welcome to the technical support center for N,N'-diacetylchitobiose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound solutions in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges such as solution instability, degradation, and loss of activity.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation, storage, and use of this compound solutions.
Issue 1: Precipitation or Cloudiness in Solution
Question: My this compound solution has become cloudy or a precipitate has formed. What is the likely cause and how can I resolve it?
Answer: Precipitation or cloudiness in this compound solutions is most commonly due to exceeding its solubility limit, which can be influenced by temperature, pH, and the presence of other solutes.
Troubleshooting Steps:
-
Verify Concentration: Ensure the concentration of your solution does not exceed the known solubility of this compound in your specific solvent and temperature.
-
Temperature Adjustment: Gently warm the solution while stirring. This compound, like many carbohydrates, exhibits increased solubility at higher temperatures. Avoid excessive heat, which could lead to degradation.
-
pH Adjustment: The pH of the solution can influence the solubility of this compound. Although it is a neutral molecule, extreme pH values can affect its stability and interactions with other solution components. For most applications, maintaining a pH between 6.0 and 7.5 is recommended.
-
Solvent Consideration: While water is the most common solvent, if you are using a buffered solution, ensure the buffer components themselves are not causing precipitation by interacting with the this compound.
-
Filtration: If the precipitate does not redissolve upon warming or pH adjustment, it may be due to insoluble impurities. In such cases, the solution can be clarified by filtration through a 0.22 µm filter. Note that this will remove the precipitate but will not address the underlying cause if it is due to solubility limits.
optimizing reaction time for complete hydrolysis to N,N'-diacetylchitobiose
Welcome to the technical support center for the production of N,N'-diacetylchitobiose via enzymatic hydrolysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental workflow for a complete and efficient hydrolysis reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic hydrolysis of chitin or chitosan for the production of this compound.
Question: Why is the yield of this compound lower than expected?
Answer:
Low yields of this compound can stem from several factors. A primary cause is often product inhibition, where the accumulation of the product itself slows down or halts the enzymatic reaction.[1] To mitigate this, consider implementing a continuous hydrolysis system using dialysis tubing to remove the product as it is formed.[1]
Other potential causes for low yield include:
-
Suboptimal Reaction Conditions: Ensure that the pH, temperature, and buffer conditions are optimized for your specific chitinase. Different enzymes have different optimal operating ranges.
-
Poor Substrate Accessibility: The highly crystalline structure of chitin can limit enzyme access.[1] Pre-treatment of the chitin substrate to create a more amorphous form, such as colloidal chitin, can significantly improve yields.[2]
-
Incorrect Enzyme-to-Substrate Ratio: An insufficient amount of enzyme relative to the substrate will result in incomplete hydrolysis and a lower yield. The optimal ratio needs to be determined empirically for your specific enzyme and substrate.[3][4]
-
Presence of Byproducts: The enzymatic reaction may produce other chitooligosaccharides or N-acetyl-D-glucosamine (GlcNAc) as byproducts, reducing the relative yield of this compound.
Question: The hydrolysis reaction seems to be incomplete, even after a long reaction time. What could be the cause?
Answer:
Incomplete hydrolysis is a common challenge. Besides the aforementioned product inhibition, other factors can contribute to an incomplete reaction:
-
Enzyme Denaturation: The chitinase may lose its activity over time due to suboptimal temperature or pH, or the presence of denaturing agents. Ensure your reaction conditions are stable throughout the experiment.
-
Substrate Limitation: While less common if starting with sufficient substrate, it's important to ensure that the substrate is well-suspended in the reaction mixture and accessible to the enzyme. Poor mixing can lead to localized substrate depletion.
-
Insufficient Reaction Time: While the goal is to optimize for a shorter time, some enzyme-substrate combinations may inherently require longer incubation periods for complete hydrolysis. Monitor the reaction over time to determine the point of maximum yield.
Question: I am observing the formation of unwanted byproducts like N-acetyl-D-glucosamine (GlcNAc). How can I increase the selectivity for this compound?
Answer:
The selectivity of the hydrolysis reaction is largely dependent on the type of chitinase used and the reaction conditions.
-
Enzyme Selection: Different chitinases have different product specificities. Some enzymes, like certain N,N'-diacetylchitobiohydrolases, are more specific for the production of this compound.[5] Researching and selecting an enzyme with a known preference for producing the desired dimer is crucial.
-
Temperature Control: The temperature sensitivity of different enzymes in a crude preparation can be exploited. For instance, in a mix of chitinolytic enzymes, N-acetyl-D-glucosaminidase (which produces GlcNAc) might be inactivated at a higher temperature where the N,N'-diacetylchitobiohydrolase remains active.[5]
-
pH Optimization: The pH of the reaction can influence the type of products formed. For example, acidic conditions might favor the further breakdown of this compound into GlcNAc.[6] Maintaining an optimal pH for the desired product is therefore important.
Frequently Asked Questions (FAQs)
Q1: What is the optimal enzyme concentration for the hydrolysis reaction?
A1: The optimal enzyme concentration is dependent on the specific activity of your enzyme preparation and the concentration of your substrate. Generally, increasing the enzyme concentration will increase the reaction rate, up to a saturation point where the substrate becomes the limiting factor.[7][8] It is recommended to perform a series of experiments with varying enzyme concentrations to determine the optimal level for your specific conditions, balancing reaction time with the cost of the enzyme.
Q2: How does the substrate concentration affect the reaction time?
A2: Initially, increasing the substrate concentration will increase the reaction rate as more substrate is available for the enzyme to act upon.[8] However, at very high substrate concentrations, the reaction medium can become highly viscous, leading to poor mixing and a potential decrease in the percentage yield of the product.[9] Finding the optimal substrate concentration is a balance between maximizing product output and maintaining a manageable reaction viscosity.
Q3: What are the typical optimal pH and temperature ranges for chitin hydrolysis to produce this compound?
A3: The optimal pH and temperature are highly dependent on the source of the chitinase. However, many commonly used chitinases exhibit optimal activity in the pH range of 4.0 to 9.0 and temperatures between 40°C and 60°C.[4][5] For example, chitinase from Trichoderma sp. G has an optimum pH of 4.0 and temperature of 40°C, while chitinase from Bacillus sp. W has optimal activity at pH 4.0 and 9.0 and a temperature of 50°C.[4] It is crucial to consult the manufacturer's data sheet for your specific enzyme or perform optimization experiments.
Q4: How can I monitor the progress of the hydrolysis reaction?
A4: The progress of the reaction can be monitored by analyzing the concentration of the product, this compound, over time. Common analytical techniques include High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][10]
Data Presentation
Table 1: Effect of Enzyme Source and Temperature on Product Selectivity
| Enzyme Source | Temperature (°C) | Major Product | Reference |
| Aeromonas sp. GJ-18 | 45 | N-acetyl-D-glucosamine (GlcNAc) | [5] |
| Aeromonas sp. GJ-18 | 55 | This compound ((GlcNAc)₂) | [5] |
| Trichoderma sp. G | 40 | N-acetyl-D-glucosamine (GlcNAc) | [4] |
| Bacillus sp. W | 50 | This compound ((GlcNAc)₂) | [4] |
Table 2: Influence of Reaction Conditions on Hydrolysis Time and Yield
| Enzyme | Substrate | Substrate Conc. | Enzyme Conc. | Temperature (°C) | pH | Time | Yield of (GlcNAc)₂ | Reference |
| Streptomyces griseus Chitinase | Colloidal Chitin | Not specified | 50 units | 40 | 6.3 | Continuous | High | [1] |
| Rubber Serum (Hevamine) | β-chitin | 60 mg/mL | 0.22 mU/mg | 45 | 2-4 | 8 days | 35.8% | [3] |
| Bacillus sp. W Crude Chitinase | Chitin | 30 mg/mL | 1 mU/mg | 50 | 4.0, 9.0 | 8 days | 28 mg from 200 mg chitin | [4] |
| Aeromonas sp. GJ-18 Crude Enzyme | Chitin | Not specified | Not specified | 55 | Not specified | 5 days | 35% | [5] |
Experimental Protocols
Protocol 1: Preparation of Colloidal Chitin
Colloidal chitin is a commonly used substrate with increased surface area for enzymatic hydrolysis.
-
Dissolution: Slowly add 10 g of chitin powder to 100 mL of concentrated hydrochloric acid (HCl) with constant stirring in a fume hood. Continue stirring until the chitin is completely dissolved.
-
Precipitation: Pour the chitin solution slowly into a large volume (e.g., 2 L) of cold distilled water with vigorous stirring. A white precipitate of colloidal chitin will form.
-
Washing: Allow the precipitate to settle, then decant the supernatant. Wash the colloidal chitin repeatedly with distilled water until the pH of the suspension is neutral (pH ~7.0).
-
Storage: The colloidal chitin can be stored as a suspension in water at 4°C. The concentration can be determined by drying a known volume of the suspension and weighing the dried chitin.
Protocol 2: Enzymatic Hydrolysis of Colloidal Chitin
This protocol provides a general framework for the enzymatic hydrolysis. Optimal conditions should be determined for each specific enzyme.
-
Reaction Setup: In a suitable reaction vessel, prepare a suspension of colloidal chitin at the desired concentration (e.g., 10-30 mg/mL) in an appropriate buffer (e.g., phosphate or acetate buffer) with the optimal pH for your chosen chitinase.
-
Enzyme Addition: Add the chitinase to the substrate suspension at the predetermined optimal enzyme-to-substrate ratio.
-
Incubation: Incubate the reaction mixture at the optimal temperature with constant agitation (e.g., using a shaking incubator) to ensure proper mixing.
-
Reaction Monitoring: At regular intervals, withdraw aliquots of the reaction mixture. Terminate the enzymatic reaction in the aliquots by heat inactivation (e.g., boiling for 5-10 minutes).
-
Analysis: Centrifuge the heat-inactivated aliquots to remove any remaining solid substrate. Analyze the supernatant for the concentration of this compound using HPLC or NMR.
-
Termination and Product Recovery: Once the reaction has reached completion (i.e., the concentration of this compound is no longer increasing), terminate the entire reaction by heat inactivation. The product can then be purified from the reaction mixture using techniques such as chromatography.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Establishment of the colloidal chitin enzymatic hydrolysis conditions to obtain N-acetyl glucosamine [frontiersin.org]
- 3. "Preparation of N-Acetyl-D-Glucosamine and chitooligosaccharide by enzy" by Akamol Klaikherd [digital.car.chula.ac.th]
- 4. thaiscience.info [thaiscience.info]
- 5. Selective preparation of N-acetyl-D-glucosamine and this compound from chitin using a crude enzyme preparation from Aeromonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Effect of Enzyme Concentration on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scialert.net [scialert.net]
- 10. Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and this compound (GlcNAc)2 from Chitin [mdpi.com]
Validation & Comparative
A Head-to-Head Comparison: HPLC vs. NMR for N,N'-Diacetylchitobiose Quantification
For researchers, scientists, and drug development professionals engaged in the analysis of chitin-derived oligosaccharides, accurate quantification of N,N'-diacetylchitobiose is paramount. This guide provides an objective comparison of two primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the experimental protocols, present comparative performance data, and illustrate the workflows for each method.
At a Glance: Key Differences and Performance Metrics
A direct comparison of HPLC and ¹H-NMR for the quantification of this compound reveals distinct advantages and disadvantages for each technique. While HPLC is a widely established and sensitive method, ¹H-NMR offers a simpler, faster, and more direct approach without the need for calibration curves.[1][2][3][4]
| Parameter | HPLC | ¹H-NMR |
| Principle | Chromatographic separation based on analyte's affinity for stationary and mobile phases, followed by detection (e.g., UV). | Absorption of radiofrequency waves by atomic nuclei in a magnetic field; signal intensity is directly proportional to the number of nuclei. |
| Calibration | Requires calibration curves with standards for quantification.[1] | Can be performed without calibration curves using an internal standard.[1][2][3][4] |
| Sample Preparation | May require enzyme deactivation and filtration.[1] | Minimal sample preparation; can be analyzed directly in a suitable deuterated solvent.[1] |
| Analysis Time | Generally longer due to chromatographic run times and column re-equilibration.[5] | Rapid, with data acquisition typically taking only a few minutes per sample.[1][2][3][4] |
| Specificity | Provides retention time for identification. | Provides detailed structural information, allowing for the simultaneous quantification of different anomers (α/β forms).[1] |
| Linearity (r²) | 0.9999 for this compound[1] | Not explicitly reported in the same format, but shows excellent correlation between concentration and peak integration.[1] |
| Sensitivity | Generally considered highly sensitive. | Sensitivity can be a limiting factor for very low concentration samples. |
Experimental Workflows
The operational workflows for quantifying this compound differ significantly between HPLC and NMR. The following diagrams illustrate the key steps involved in each process.
Detailed Experimental Protocols
The following are representative protocols for the quantification of this compound using HPLC and ¹H-NMR, based on published methodologies.[1]
HPLC Protocol
-
Sample Preparation:
-
If the sample is from an enzymatic reaction, deactivate the enzyme by heating or other appropriate methods.
-
Filter the sample through a suitable membrane filter (e.g., 0.45 µm) to remove particulates.
-
-
Chromatographic Conditions:
-
Column: Cosmosil Sugar-D column (4.6 x 250 mm, 5 µm) or a similar amino-based column suitable for carbohydrate analysis.[1]
-
Mobile Phase: A mixture of acetonitrile and water, typically in a ratio of 80:20 (v/v).[1] Isocratic or gradient elution can be used depending on the complexity of the sample matrix.[5]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Detection: UV absorbance at 210 nm.[1]
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. The linearity of the calibration curve should be confirmed (e.g., r² > 0.999).[1]
-
¹H-NMR Protocol
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in a deuterated solvent, such as a deuterated phosphate buffer solution.
-
Add a known amount of an internal standard (e.g., TSP - sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4) to the sample solution.
-
-
NMR Data Acquisition:
-
Record the ¹H-NMR spectrum using a spectrometer (e.g., 500 MHz).[1]
-
Key acquisition parameters to consider include:
-
-
Quantification:
-
Identify the characteristic signals for this compound (e.g., the N-acetyl proton signals around δ 2.05 and 2.08 ppm).[1]
-
Integrate the area of the chosen analyte signal and the signal of the internal standard.
-
Calculate the concentration of this compound using the following relationship:
-
Concentration = (Area_analyte / N_protons_analyte) * (N_protons_standard / Area_standard) * (Moles_standard / Volume)
-
-
The use of deconvolution techniques may be necessary for overlapping signals.[1]
-
Conclusion
Both HPLC and ¹H-NMR are robust methods for the quantification of this compound. The choice between the two techniques will depend on the specific requirements of the analysis.
-
HPLC is ideal for laboratories where high sensitivity is required and where established chromatographic workflows are in place. It is particularly well-suited for integration into routine quality control processes that handle a large number of samples.
-
¹H-NMR , on the other hand, offers a significant advantage in terms of speed, simplicity of sample preparation, and the ability to quantify without the need for specific calibration standards.[1][2][3][4] Its ability to provide structural information simultaneously makes it a powerful tool for research and development, where understanding the complete sample composition, including different anomeric forms, is crucial.[1] The direct nature of qNMR, where signal intensity is directly proportional to molar concentration, positions it as a primary ratio method of measurement.
References
- 1. Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and this compound (GlcNAc)2 from Chitin | MDPI [mdpi.com]
- 2. [PDF] Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-d-glucosamine (GlcNAc) and N,N′-Diacetylchitobiose (GlcNAc)2 from Chitin | Semantic Scholar [semanticscholar.org]
- 3. Efficient H-NMR quantitation and investigation of N-acetyl-d-glucosamine (GlcNAc) and this compound (GlcNAc)(2) from chitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jfda-online.com [jfda-online.com]
A Head-to-Head Battle of Sugars: N,N'-diacetylchitobiose vs. N-acetylglucosamine as Enzyme Substrates
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between enzymes and their substrates is paramount. This guide provides an objective comparison of N,N'-diacetylchitobiose and N-acetylglucosamine as enzyme substrates, supported by experimental data, detailed protocols, and pathway visualizations.
This compound, a disaccharide of N-acetylglucosamine (GlcNAc), and its monosaccharide constituent, GlcNAc, are key players in various biological processes, from chitin degradation to cellular signaling. Their efficacy as enzyme substrates varies significantly depending on the specific enzyme, providing a fascinating case study in enzyme specificity and kinetics. This guide will delve into the comparative performance of these two carbohydrates as substrates for key enzymes, offering valuable insights for researchers in glycobiology and related fields.
Quantitative Comparison of Enzyme Kinetics
The most direct way to compare the efficiency of two substrates is to examine the kinetic parameters of enzymes that can act on both. A prime example is this compound deacetylase, an enzyme that catalyzes the removal of an acetyl group.
This compound Deacetylase: A Tale of Two Substrates
Studies on this compound deacetylase from the hyperthermophilic archaeon Pyrococcus chitonophagus reveal a clear preference for the disaccharide this compound.[1][2] However, the enzyme also demonstrates activity, albeit reduced, towards N-acetyl-d-glucosamine.[1][2] The kinetic parameters from these studies, determined by isothermal titration calorimetry (ITC), are summarized below.
| Substrate | Enzyme Source | Temperature (°C) | pH | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |
| This compound | Pyrococcus chitonophagus | 75 | 6.5 | 0.2 ± 0.0 | 200 ± 4 | 1000 |
| N-acetyl-d-glucosamine | Pyrococcus chitonophagus | 75 | 6.5 | 13.3 ± 1.1 | 145 ± 4 | 10.9 |
As the data indicates, the catalytic efficiency (kcat/Km) of the deacetylase from P. chitonophagus is approximately 92 times higher for this compound compared to N-acetyl-d-glucosamine under these conditions. This is primarily driven by a significantly lower Michaelis constant (Km), indicating a much higher affinity for the disaccharide substrate.
Interestingly, a similar enzyme from another archaeon, Pyrococcus horikoshii, reportedly displays similar kinetic parameters for both this compound and N-acetyl-d-glucosamine, suggesting that the degree of preference can be species-specific.[3]
Key Enzymes and Their Substrate Preferences
Beyond deacetylases, several other enzymes process these acetylated sugars.
-
Chitinases: These enzymes are responsible for the breakdown of chitin, a long polymer of N-acetylglucosamine. They hydrolyze the glycosidic bonds within the chitin chain, producing smaller oligosaccharides, including this compound, and ultimately the monomer N-acetylglucosamine.[4][5][6][7][8] In this context, this compound is a product of chitinase activity on a larger substrate, and N-acetylglucosamine is the final breakdown product.
-
This compound Phosphorylase: This enzyme catalyzes the phosphorolysis of this compound in the presence of inorganic phosphate. The products of this reaction are N-acetyl-d-glucosamine and N-acetyl-alpha-D-glucosamine 1-phosphate.[9] This enzyme is highly specific for this compound as a substrate. N-acetylglucosamine is a product of this reaction and does not serve as a substrate for the forward reaction.
Experimental Protocols
Reproducible and rigorous experimental design is the bedrock of reliable scientific data. Below are detailed methodologies for the key experiments cited in this guide.
Isothermal Titration Calorimetry (ITC) for Enzyme Kinetics of this compound Deacetylase
Isothermal titration calorimetry directly measures the heat released or absorbed during a biochemical reaction. This method allows for the determination of the Michaelis constant (Km) and the catalytic rate constant (kcat) in a single experiment.
Objective: To determine the kinetic parameters of this compound deacetylase with this compound and N-acetyl-d-glucosamine as substrates.
Materials:
-
Purified this compound deacetylase
-
This compound
-
N-acetyl-d-glucosamine
-
ITC instrument (e.g., MicroCal PEAQ-ITC)
-
Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)
Procedure:
-
Sample Preparation:
-
Prepare a solution of the enzyme in the reaction buffer at a concentration of approximately 10-50 µM.
-
Prepare solutions of this compound and N-acetyl-d-glucosamine in the same reaction buffer at concentrations ranging from 1 mM to 50 mM, depending on the expected Km.
-
-
ITC Instrument Setup:
-
Set the experimental temperature (e.g., 75°C for the P. chitonophagus enzyme).
-
Equilibrate the instrument to ensure a stable baseline.
-
-
Loading the ITC:
-
Load the enzyme solution into the sample cell.
-
Load one of the substrate solutions into the injection syringe.
-
-
Titration:
-
Perform a series of injections of the substrate solution into the enzyme-containing sample cell.
-
The heat change upon each injection is measured. The initial injections will result in a high rate of heat change as the substrate is rapidly turned over. As the substrate concentration in the cell increases with subsequent injections, the enzyme becomes saturated, and the rate of heat change per injection decreases.
-
-
Data Analysis:
-
The raw data (heat flow versus time) is integrated to obtain the heat change per injection.
-
The resulting data is fitted to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can then be calculated from Vmax and the known enzyme concentration.
-
Caption: Workflow for determining enzyme kinetic parameters using ITC.
Signaling Pathways and Metabolic Context
N-acetylglucosamine is a well-established signaling molecule, particularly in fungi like Candida albicans, where it can induce morphological changes and regulate virulence gene expression.[4][9][10] The signaling cascade is initiated by the transport of GlcNAc into the cell, where it can trigger downstream pathways independent of its metabolism.
This compound, on the other hand, is primarily known as an inducer of chitinase gene expression in some bacteria. Its direct role as a signaling molecule in eukaryotes is less defined, and it is often considered a precursor to the more potent signaling molecule, N-acetylglucosamine.
The metabolic fate of these two sugars is intertwined. Chitin, a polymer of GlcNAc, is broken down by chitinases into chitooligosaccharides, including this compound. This disaccharide can then be further processed by enzymes like this compound phosphorylase or deacetylase, ultimately yielding N-acetylglucosamine, which can then enter various metabolic and signaling pathways.
Caption: Metabolic relationship and signaling role of this compound and N-acetylglucosamine.
Conclusion
The comparison between this compound and N-acetylglucosamine as enzyme substrates highlights the remarkable specificity of enzymatic reactions. While this compound is the preferred substrate for enzymes like this compound deacetylase, N-acetylglucosamine serves as the central molecule that links chitin degradation to crucial metabolic and signaling pathways. For researchers designing enzymatic assays or developing therapeutic interventions targeting these pathways, a thorough understanding of these substrate preferences is indispensable. The data and protocols presented in this guide offer a solid foundation for further investigation into the fascinating world of carbohydrate-active enzymes.
References
- 1. This compound phosphorylase - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. N-acetylglucosamine Signaling: Transcriptional Dynamics of a Novel Sugar Sensing Cascade in a Model Pathogenic Yeast, Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uptake of N,N′-Diacetylchitobiose [(GlcNAc)2] via the Phosphotransferase System Is Essential for Chitinase Production by Serratia marcescens 2170 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The chitin disaccharide, this compound, is catabolized by Escherichia coli and is transported/phosphorylated by the phosphoenolpyruvate:glycose phosphotransferase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chitobiose [iubmb.qmul.ac.uk]
- 7. N-Acetylglucosamine Functions in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. N,N -Diacetylchitobiose = 96 HPLC 35061-50-8 [sigmaaldrich.com]
A Comparative Guide to Validating the Purity of Synthesized N,N'-Diacetylchitobiose
For researchers, scientists, and drug development professionals working with N,N'-diacetylchitobiose, ensuring the purity of the synthesized compound is a critical step. This guide provides a comprehensive comparison of the three primary analytical techniques used for purity validation: High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy, and Thin-Layer Chromatography (TLC). We will delve into the experimental protocols, present quantitative data for comparison, and visualize the workflows for each method.
Comparison of Analytical Techniques
The choice of analytical method for purity validation often depends on the specific requirements of the research, including the need for quantitative data, the expected impurities, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC, ¹H-NMR, and TLC for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Proton Nuclear Magnetic Resonance (¹H-NMR) | Thin-Layer Chromatography (TLC) |
| Principle | Separation based on differential partitioning of the analyte between a mobile and a stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information. | Separation based on differential migration of the analyte on a stationary phase coated on a plate, driven by a mobile phase. |
| Primary Use | Quantitative analysis of purity and impurity profiling. | Structural confirmation and quantitative analysis. | Qualitative assessment of purity and reaction monitoring. |
| Reported Purity | Commercial this compound is often available with a purity of ≥96% as determined by HPLC. | Provides detailed structural information, confirming the identity of the compound alongside purity assessment. | Primarily used for rapid, qualitative checks. |
| Analysis Time | Typically 15-30 minutes per sample.[1] | Can be very fast for a simple spectrum, often under 10 minutes. | Development time can range from 20 minutes to over an hour. |
| Detection Limit | A detection limit of 2 µg/mL has been reported for glucosamine, a related compound.[2] | Generally less sensitive than HPLC, with detection limits in the µg to mg range depending on the instrument. | Typically in the microgram range, but less sensitive than HPLC. |
| Quantification | Highly accurate and precise quantification using external or internal standards. | Accurate quantification using an internal standard; can also provide molar ratios of components without a standard.[1][3] | Semi-quantitative at best, primarily used for qualitative assessment. |
| Sample Prep. | Requires sample dissolution in the mobile phase and filtration. | Simple dissolution in a deuterated solvent. | Spotting of the dissolved sample directly onto the TLC plate. |
| Potential Impurities Detected | Can separate and quantify structurally similar impurities such as other chitooligosaccharides (e.g., GlcNAc, (GlcNAc)₃), and precursors from the synthesis.[4] | Can identify and quantify impurities with distinct proton signals. Overlapping signals can be a challenge but can be addressed with techniques like deconvolution.[1][3] | Can separate compounds with different polarities, making it useful for visualizing the presence of starting materials or byproducts with significantly different Rf values. |
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reliable and reproducible results. Below are the methodologies for each of the key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of this compound and its potential impurities.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Refractive Index detector).
-
Amino-propyl bonded silica column (e.g., LiChrospher 100 NH2, 5 µm, 4.6 x 250 mm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
This compound standard
-
Sample of synthesized this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common ratio is 80:20 (v/v). The optimal ratio may need to be adjusted to achieve the best separation.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of the synthesized this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: LiChrospher 100 NH2 (5 µm, 4.6 x 250 mm)
-
Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection: UV at 210 nm or Refractive Index.
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.
-
Data Processing: Identify the peak corresponding to this compound based on the retention time of the standard. Calculate the purity of the synthesized compound by comparing the peak area of the sample to the calibration curve.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR spectroscopy is a rapid and powerful tool for both structural confirmation and quantitative purity analysis of this compound.[1][3]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Deuterium oxide - D₂O)
-
Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt - TMSP)
-
Sample of synthesized this compound
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the synthesized this compound and the internal standard into an NMR tube.
-
Dissolution: Add a known volume of D₂O to the NMR tube and dissolve the sample and standard completely.
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹H-NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate quantification. A D1 of at least 5 times the longest T1 is recommended.
-
-
Data Processing:
-
Phase and baseline correct the spectrum.
-
Integrate the characteristic signals of this compound (e.g., the anomeric protons or the N-acetyl protons) and the signal of the internal standard.
-
The purity of the sample can be calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * 100
Where:
-
I_sample = Integral of the sample signal
-
N_sample = Number of protons giving rise to the sample signal
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons giving rise to the internal standard signal
-
MW_sample = Molecular weight of the sample
-
MW_IS = Molecular weight of the internal standard
-
m_sample = Mass of the sample
-
m_IS = Mass of the internal standard
-
-
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective method for the qualitative assessment of the purity of this compound and for monitoring the progress of a synthesis reaction.
Instrumentation:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (for visualization if the compound is UV active)
-
Staining solution
Reagents:
-
Solvent for sample dissolution (e.g., water or a water/alcohol mixture)
-
Mobile phase (e.g., n-propanol:water:ammonia solution, 7:2:1 v/v/v)
-
Staining reagent (e.g., p-anisaldehyde solution or a sulfuric acid solution)
-
This compound standard
-
Sample of synthesized this compound
Procedure:
-
Sample Preparation: Dissolve a small amount of the synthesized this compound and the standard in a suitable solvent.
-
Spotting: Using a capillary tube, spot a small amount of the sample and standard solutions onto the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to move up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front. Dry the plate. Visualize the spots under a UV lamp if the compound is UV active. Alternatively, stain the plate by dipping it in a staining solution and then heating it.
-
Analysis: Compare the Rf (retention factor) value and the appearance of the spot from the synthesized sample with that of the standard. The presence of additional spots in the sample lane indicates the presence of impurities.
Visualizing the Workflow
To provide a clear overview of the experimental processes, the following diagrams illustrate the workflows for each analytical technique.
Caption: HPLC analysis workflow for this compound purity.
Caption: ¹H-NMR analysis workflow for this compound purity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient H-NMR quantitation and investigation of N-acetyl-d-glucosamine (GlcNAc) and this compound (GlcNAc)(2) from chitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS:35061-50-8 | Oligoses | High Purity | Manufacturer BioCrick [biocrick.com]
comparative analysis of different chitinases for N,N'-diacetylchitobiose production
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various chitinases for the production of N,N'-diacetylchitobiose, a crucial disaccharide with significant applications in the pharmaceutical and biotechnological sectors. The selection of an appropriate chitinase is paramount for optimizing yield and purity. This document outlines the performance of different chitinases based on experimental data, details relevant experimental protocols, and provides a visual workflow for comparative analysis.
Introduction to Chitinases and this compound
This compound, the dimer of N-acetylglucosamine (GlcNAc) linked by a β-1,4-glycosidic bond, serves as a valuable building block for synthesizing complex oligosaccharides and has demonstrated potential in various therapeutic areas.[1] The enzymatic hydrolysis of chitin, the second most abundant polysaccharide in nature, is the preferred method for producing this compound due to its specificity and mild reaction conditions.[2][3]
Chitinases (EC 3.2.1.14) are a group of enzymes that catalyze the degradation of chitin.[4] They are broadly categorized into two main types based on their mode of action:
-
Endochitinases : These enzymes cleave chitin chains randomly at internal sites, which results in the production of a mixture of chitooligosaccharides of varying lengths, such as chitotriose and chitotetraose.[2][5]
-
Exochitinases : This category is further divided. Of particular interest for this compound production are chitobiosidases (EC 3.2.1.29), which act on the non-reducing end of the chitin polymer, progressively releasing this compound units.[5][6]
The efficiency of this compound production is highly dependent on the source and type of chitinase used. This guide focuses on comparing chitinases that have shown high efficacy in producing this specific disaccharide.
Comparative Performance of Chitinases
The selection of a suitable chitinase is a critical step in the efficient production of this compound. The following table summarizes the key characteristics and performance metrics of several chitinases from different microbial sources.
| Chitinase Source Organism | Enzyme Family | Optimal pH | Optimal Temperature (°C) | Substrate | Major Product(s) | Key Findings |
| Pseudoalteromonas flavipulchra DSM 14401T (Chia4287, Chib0431, Chib0434) | GH18 | 7.0–7.5 | 45–50 | Crystalline α-chitin | This compound | All three enzymes are effective in directly converting crystalline chitin into the target product and exhibit excellent salt tolerance.[7][8] |
| Serratia marcescens (ChiA and ChiB) | GH18 | 5.0–6.0 | 50–60 | Colloidal chitin, (GlcNAc)n | This compound | Both enzymes possess exo-N,N'-diacetylchitobiohydrolase activity. ChiA shows a higher specific activity towards chitin than ChiB.[9] |
| Bacillus sp. W | Not Specified | 4.0 and 9.0 | 50 | Chitin | This compound | Demonstrates the potential for high-yield production of this compound.[10] |
| Vibrio campbellii (VhChiA) | GH18 | 5.5 | 30 | Shrimp and squid (α) chitins | This compound | Achieved a high yield of 96% from shrimp chitin in a single-step reaction.[11] |
| Vibrio anguillarum E-383a | Not Specified | Not Specified | Not Specified | Colloidal chitin | This compound | Achieved a 40.3% conversion of chitin to chitobiose.[12] |
Experimental Protocols
Detailed and standardized methodologies are essential for the accurate comparison of enzyme performance. The following are protocols for key experiments in the evaluation of chitinases for this compound production.
Preparation of Colloidal Chitin
Colloidal chitin is a commonly used substrate for chitinase assays due to its increased surface area compared to crystalline chitin.
Materials:
-
Chitin flakes (e.g., from shrimp shells)
-
Concentrated Hydrochloric Acid (HCl, 12 M)
-
Distilled water (ice-cold)
-
Centrifuge
-
pH meter
Protocol:
-
Slowly add 20 grams of chitin flakes to 150 mL of 12 M HCl with continuous stirring in a glass beaker.
-
Stir the mixture overnight at 25°C.
-
Centrifuge the suspension at 3,924 xg for 30-60 minutes at 4°C to pellet the chitin.
-
Discard the supernatant containing the HCl.
-
Wash the chitin pellet thoroughly with ice-cold distilled water. Repeat the washing and centrifugation steps until the pH of the chitin suspension is approximately 7.0.
-
The resulting colloidal chitin can be air-dried in an oven at 60°C and ground into a powder for use as a substrate.[11][13]
Chitinase Activity Assay
This colorimetric assay is used to quantify the enzymatic activity of chitinase.
Materials:
-
p-Nitrophenyl-N,N'-diacetyl-β-D-chitobioside (pNP-(GlcNAc)₂) as substrate
-
Sodium acetate buffer (0.1 M, pH 5.5)
-
Enzyme solution (chitinase)
-
Sodium carbonate (Na₂CO₃, 3 M)
-
96-well microtiter plate
-
Incubator
-
Microplate reader
Protocol:
-
Prepare a 100 µL reaction mixture in each well of the microtiter plate containing:
-
Varying concentrations of pNP-(GlcNAc)₂ (e.g., 0 to 500 µM)
-
A fixed amount of the enzyme solution (e.g., 0.2 µg/µL)
-
0.1 M sodium acetate buffer (pH 5.5) to reach the final volume.
-
-
Incubate the plate at the enzyme's optimal temperature (e.g., 30°C) for 10 minutes with constant agitation.
-
Stop the reaction by adding 100 µL of 3 M Na₂CO₃ to each well.
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
One unit of chitinase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.[11][13]
Product Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for the separation and quantification of this compound from the reaction mixture.[1]
Materials:
-
HPLC system with a UV detector
-
Amino-based column (e.g., Asahipak NH₂P-50 or similar)
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Syringe filters (0.22 µm)
-
This compound standard
Protocol:
-
Terminate the enzymatic hydrolysis reaction by heating the mixture at 98°C for 5 minutes.
-
Centrifuge the reaction mixture to remove any insoluble substrate.
-
Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.
-
Set up the HPLC system with an amino column.
-
Use a mobile phase consisting of a gradient of acetonitrile and water (e.g., starting at 70:30 v/v) at a flow rate of 1.0 mL/min.[11][13] A gradient elution where the water content is increased over time can provide better separation of different oligosaccharides.[14]
-
Set the column temperature to 25°C.
-
Detect the eluted products using a UV detector at a wavelength of 195 nm.[15]
-
Quantify the this compound peak by comparing its retention time and peak area to a standard curve prepared with a pure this compound standard.[16]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of different chitinases for the production of this compound.
Caption: Workflow for comparative analysis of chitinases.
Conclusion
The production of this compound is highly influenced by the choice of chitinase. Enzymes from marine bacteria such as Pseudoalteromonas flavipulchra and Vibrio campbellii have demonstrated high efficiency in converting both crystalline and colloidal chitin into the desired product.[7][8][11] When selecting a chitinase, researchers should consider factors such as the enzyme's specific activity, optimal reaction conditions (pH and temperature), stability, and the nature of the chitin substrate. The experimental protocols and comparative data presented in this guide offer a framework for making an informed decision to optimize the enzymatic production of this compound for research and development purposes.
References
- 1. mdpi.com [mdpi.com]
- 2. Enzymatic Modification of Native Chitin and Conversion to Specialty Chemical Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chitinases: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. Chitinases from Bacteria to Human: Properties, Applications, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chitinase - Wikipedia [en.wikipedia.org]
- 7. Identification and Characterization of Three Chitinases with Potential in Direct Conversion of Crystalline Chitin into N,N′-diacetylchitobiose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative studies of chitinases A and B from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thaiscience.info [thaiscience.info]
- 11. Bioeconomic production of high-quality chitobiose from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
- 14. jfda-online.com [jfda-online.com]
- 15. Frontiers | High-Efficiency Secretion and Directed Evolution of Chitinase BcChiA1 in Bacillus subtilis for the Conversion of Chitinaceous Wastes Into Chitooligosaccharides [frontiersin.org]
- 16. N,N′-Diacetylchitobiose ≥96% (HPLC) | 35061-50-8 [sigmaaldrich.com]
A Comparative Guide to the Cross-Reactivity of N,N'-Diacetylchitobiose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of N,N'-diacetylchitobiose with other common disaccharides. The information presented herein is supported by experimental data from peer-reviewed literature and is intended to assist researchers in the fields of glycobiology, immunology, and drug development in understanding the binding specificity of this important biomolecule.
Introduction
This compound is a disaccharide composed of two N-acetylglucosamine (GlcNAc) units linked by a β-1,4 glycosidic bond. It is the repeating unit of chitin, a major structural component of fungal cell walls and the exoskeletons of arthropods. As such, this compound and other chitin oligosaccharides can act as pathogen-associated molecular patterns (PAMPs) that are recognized by the innate immune systems of both plants and animals. Understanding the specificity of this recognition is crucial for the development of therapeutics that target carbohydrate-binding proteins, such as lectins and enzymes, as well as for elucidating the role of these interactions in health and disease.
Cross-Reactivity with Other Disaccharides: A Comparative Analysis
The ability of a protein to bind to this compound can be influenced by the presence of other structurally similar disaccharides. This cross-reactivity is dependent on the specific protein's carbohydrate-binding domain. Below is a summary of experimental findings on the cross-reactivity of this compound with other disaccharides for two well-characterized lectins: Datura stramonium lectin and Wheat Germ Agglutinin (WGA).
Quantitative Binding and Inhibition Data
The following table summarizes the relative binding affinities and inhibitory concentrations of various disaccharides in comparison to this compound for Datura stramonium lectin and Wheat Germ Agglutinin.
| Disaccharide | Structure | Datura stramonium Lectin Inhibition | Wheat Germ Agglutinin (WGA) Dissociation Constant (Kd) |
| This compound | GlcNAc(β1-4)GlcNAc | Potent Inhibitor | 4.9 x 10-5 M |
| N-Acetyllactosamine | Gal(β1-4)GlcNAc | Potent Inhibitor (equivalent to this compound)[1] | Data not available |
| Cellobiose | Glc(β1-4)Glc | No Inhibition[1] | Data not available |
| Lactose | Gal(β1-4)Glc | No Inhibition[1] | Data not available |
| Sucrose | Glc(α1-2)Fru | Data not available | Data not available |
| Maltose | Glc(α1-4)Glc | Data not available | Data not available |
Experimental Protocols
The data presented in this guide is primarily derived from hapten inhibition assays. This technique is used to determine the relative binding affinities of different carbohydrates for a lectin or antibody.
Hapten Inhibition Assay Protocol
This protocol describes a general procedure for a competitive inhibition enzyme-linked immunosorbent assay (ELISA) to determine the inhibitory concentration (IC50) of various disaccharides against the binding of a biotinylated lectin to an immobilized glycoprotein.
Materials:
-
96-well microtiter plates
-
Glycoprotein for coating (e.g., asialofetuin for Datura stramonium lectin)
-
Biotinylated lectin (e.g., Biotinylated Datura stramonium lectin)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Disaccharide inhibitors: this compound, N-acetyllactosamine, cellobiose, lactose, sucrose, maltose.
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with the glycoprotein (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with blocking buffer for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Inhibition: Prepare serial dilutions of the disaccharide inhibitors. Add a constant concentration of the biotinylated lectin to each well, followed by the different concentrations of the inhibitor. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the lectin binding.
Signaling Pathways
This compound, as a component of chitin, can trigger signaling pathways in both plants and animals, leading to immune responses.
Chitin Recognition in Plants
In plants, chitin oligosaccharides are recognized by a receptor complex at the cell surface, initiating a signaling cascade that leads to the activation of defense genes.
Chitin Recognition in Animals
In animals, chitin fragments are recognized by various pattern recognition receptors (PRRs) on the surface of immune cells, leading to the production of inflammatory cytokines and other immune responses.
Conclusion
The cross-reactivity of this compound with other disaccharides is highly dependent on the specific carbohydrate-binding protein . While some lectins, like Datura stramonium lectin, exhibit high specificity for this compound and closely related structures such as N-acetyllactosamine, others may have broader or different binding profiles. The provided experimental protocol offers a framework for researchers to quantitatively assess these interactions. Furthermore, the recognition of this compound as part of chitin oligosaccharides by the innate immune system underscores its importance in host-pathogen interactions and as a potential target for immunomodulatory drug development. This guide serves as a foundational resource for professionals working in areas where the molecular recognition of carbohydrates is of critical importance.
References
A Comparative Guide to Confirming the Identity of N,N'-Diacetylchitobiose Using Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate identification of biomolecules is paramount. This guide provides a comprehensive comparison of mass spectrometry-based methods for confirming the identity of N,N'-diacetylchitobiose, a crucial disaccharide in various biological processes. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative techniques to aid in selecting the most suitable method for your research needs.
This compound, the repeating unit of chitin, plays a significant role in cell signaling, immunology, and as a biomarker. Its unambiguous identification is critical for advancing research in these fields. Mass spectrometry (MS) offers a powerful analytical tool for this purpose, providing high sensitivity and detailed structural information. This guide will delve into the two most common MS ionization techniques, Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), and compare their performance with alternative methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Performance Comparison of Analytical Techniques
The choice of analytical technique for identifying this compound depends on various factors, including the required sensitivity, resolution, speed, and the nature of the sample. The following table summarizes the key performance metrics of mass spectrometry, HPLC, and NMR for this application.
| Feature | Mass Spectrometry (MALDI-TOF & ESI-MS/MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Measures mass-to-charge ratio of ionized molecules. | Separates molecules based on their interaction with a stationary phase. | Measures the magnetic properties of atomic nuclei. |
| Sensitivity | High (picomole to femtomole range) | Moderate (nanomole to picomole range) | Low (micromole to nanomole range) |
| Resolution | High mass resolution allows for accurate mass determination. | Good separation of components in a mixture. | High resolution provides detailed structural information. |
| Speed | Rapid analysis (minutes per sample). | Moderate analysis time (minutes to an hour per sample). | Slower analysis (minutes to hours per sample). |
| Structural Info | Provides molecular weight and fragmentation patterns for structural elucidation. | Provides retention time for identification against a standard. | Provides detailed information on chemical structure and connectivity. |
| Sample Req. | Small sample volume, requires matrix (MALDI) or solvent (ESI). | Requires a liquid sample, may need derivatization. | Requires a relatively pure sample in a specific solvent. |
Mass Spectrometry for this compound Identification
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and structure of this compound. The process involves ionizing the molecule and then separating the ions based on their mass-to-charge ratio (m/z).
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)
In MALDI-TOF, the sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte. The ions are then accelerated in an electric field and their time of flight to a detector is measured, which is proportional to their m/z. For this compound, MALDI-TOF analysis typically results in the detection of sodiated ([M+Na]⁺) or potassiated ([M+K]⁺) adducts.
Expected m/z Values for this compound in MALDI-TOF:
| Ion | Theoretical m/z |
| [C₁₆H₂₈N₂O₁₁ + Na]⁺ | 447.15 |
| [C₁₆H₂₈N₂O₁₁ + K]⁺ | 463.13 |
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
ESI is a soft ionization technique where a high voltage is applied to a liquid sample to create an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions. ESI is often coupled with tandem mass spectrometry (MS/MS) for structural elucidation. In MS/MS, the parent ion of interest is selected, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides a fingerprint for the molecule's structure.
Expected Parent and Fragment Ions for this compound in ESI-MS/MS:
| Ion | Description | Theoretical m/z |
| [C₁₆H₂₈N₂O₁₁ + H]⁺ | Parent Ion | 425.17 |
| Fragment Ion | Loss of one N-acetylglucosamine unit | 222.09 |
| Fragment Ion | N-acetylglucosamine oxonium ion | 204.09 |
Alternative Identification Methods
While mass spectrometry is a powerful tool, other techniques can also be employed for the identification of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase. The identity of a compound is confirmed by comparing its retention time with that of a known standard. For this compound, a retention time of approximately 8.40 minutes has been reported under specific chromatographic conditions.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms in a molecule. While it is a powerful tool for structural elucidation, it generally has lower sensitivity compared to mass spectrometry.[2][3] A quantitative determination method for this compound using proton NMR has been developed.[2]
Experimental Workflow & Protocols
To provide a practical guide, the following sections detail the experimental workflow and protocols for confirming the identity of this compound using mass spectrometry.
MALDI-TOF Mass Spectrometry Protocol
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., deionized water) to a concentration of approximately 1 mg/mL.
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB), in a solvent mixture like acetonitrile/water (1:1, v/v) with 0.1% trifluoroacetic acid (TFA).
-
Spotting: Mix the sample solution and the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in positive ion reflectron mode.
ESI-MS/MS Mass Spectrometry Protocol
-
Sample Preparation: Dissolve the this compound sample in a solvent compatible with electrospray ionization, such as a mixture of acetonitrile and water with 0.1% formic acid, to a final concentration of approximately 10 µg/mL.
-
Infusion: Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5 µL/min).
-
MS Analysis: Acquire a full scan mass spectrum to identify the protonated parent ion ([M+H]⁺).
-
MS/MS Analysis: Select the parent ion and subject it to collision-induced dissociation (CID) to generate fragment ions. Acquire the MS/MS spectrum.
Conclusion
Mass spectrometry, particularly MALDI-TOF and ESI-MS/MS, offers highly sensitive and specific methods for the confirmation of this compound identity. The choice between these techniques will depend on the specific experimental requirements, with MALDI-TOF being a rapid method for molecular weight determination and ESI-MS/MS providing detailed structural information through fragmentation analysis. While HPLC and NMR serve as valuable complementary or alternative techniques, the superior sensitivity and structural information provided by mass spectrometry make it an indispensable tool for researchers in the field. By following the outlined protocols and utilizing the comparative data presented, researchers can confidently identify this compound and advance their scientific investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and this compound (GlcNAc)2 from Chitin [mdpi.com]
- 3. Efficient H-NMR quantitation and investigation of N-acetyl-d-glucosamine (GlcNAc) and this compound (GlcNAc)(2) from chitin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of N,N'-diacetylchitobiose and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of N,N'-diacetylchitobiose and its synthetic analogs. Due to a scarcity of publicly available comparative data on specific this compound analogs, this guide utilizes N-acetylglucosamine (NAG), the monosaccharide unit of this compound, and its deoxygenated analogs as a representative case study. This comparison offers valuable insights into how structural modifications of N-acetylated sugars can influence their biological effects, particularly their anti-inflammatory properties.
Data Presentation: Comparative Anti-Inflammatory Activity
The following table summarizes the comparative anti-inflammatory activity of N-acetylglucosamine (NAG) and its bi-deoxygenated analogs, BNAG1 (1,3-bideoxy-n-acetyl-D-glucosamine) and BNAG2 (4,6-bideoxy-n-acetyl-D-glucosamine). The data is derived from a study investigating their effects on lipopolysaccharide (LPS)-induced inflammation in mice.
| Compound | Dose (mg/kg) | Inhibition of Serum IL-6 Production (%) | Inhibition of Serum TNF-α Production (%) |
| NAG | 200 | ~40% | ~35% |
| BNAG1 | 200 | ~70% | ~65% |
| BNAG2 | 200 | ~45% | ~40% |
Data is estimated from graphical representations in the cited literature and is intended for comparative purposes.
Key Observation: The bi-deoxygenated analog, BNAG1, demonstrated significantly higher inhibitory activity against the pro-inflammatory cytokines IL-6 and TNF-α compared to both the parent molecule NAG and its isomer BNAG2 at the same dosage[1][2]. This suggests that specific deoxygenation patterns can enhance the anti-inflammatory properties of N-acetylated sugars.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Mice
This widely used model assesses the acute anti-inflammatory activity of compounds.
Principle: Carrageenan injection into the paw induces a biphasic inflammatory response. The initial phase (0-2 hours) is mediated by histamine, serotonin, and bradykinin, while the later phase (3-4 hours) is associated with the production of prostaglandins and the infiltration of neutrophils[3][4].
Protocol:
-
Animal Model: Male Swiss mice are typically used.
-
Groups:
-
Vehicle Control (e.g., saline)
-
Positive Control (e.g., Indomethacin, 20 mg/kg)
-
Test Compound groups (e.g., this compound or analogs at various doses)
-
-
Administration: Test compounds are administered intraperitoneally (i.p.) or orally one hour before carrageenan injection[3].
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw[5].
-
Measurement: Paw volume is measured using a plethysmometer at baseline (0 hours) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection[5][6].
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
In Vitro Anti-Inflammatory Activity: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in cultured macrophages.
Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages to produce NO via the enzyme inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent[7][8].
Protocol:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics[9].
-
Plating: Cells are seeded in 96-well plates at a density of approximately 1.5 x 105 cells/well and incubated for 24 hours[8][10].
-
Treatment: The culture medium is replaced with fresh medium containing the test compounds (this compound or its analogs) at various concentrations. After a pre-incubation period (e.g., 30 minutes), LPS (1 µg/mL) is added to stimulate the cells[10].
-
Incubation: The plates are incubated for 24 hours[8].
-
Nitrite Measurement (Griess Assay):
-
Data Analysis: A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples. The percentage of inhibition of NO production is calculated relative to the LPS-only control.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized inoculum of the target microorganism is added to each well, and the plates are incubated. The MIC is determined by observing the lowest concentration of the compound at which no microbial growth occurs[11].
Protocol:
-
Preparation of Test Compound: A stock solution of the test compound is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate[12].
-
Inoculum Preparation: The test microorganism is grown overnight on an appropriate agar medium. A suspension is made in sterile saline and its turbidity is adjusted to a 0.5 McFarland standard[13]. This suspension is then further diluted in broth to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the wells.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension[13].
-
Incubation: The plates are incubated at 37°C for 18-24 hours[14].
-
MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism[11].
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway in Macrophages
The anti-inflammatory effects of this compound and its analogs are often mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines like TNF-α and IL-6[15][16][17][18].
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anti-inflammatory activities of two new N-acetyl glucosamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 6. inotiv.com [inotiv.com]
- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Broth microdilution susceptibility testing. [bio-protocol.org]
- 13. rr-asia.woah.org [rr-asia.woah.org]
- 14. protocols.io [protocols.io]
- 15. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Validating N,N'-Diacetylchitobiose as a Chromatographic Standard: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the study of chitin metabolism and enzyme activity, the accurate quantification of chitooligosaccharides is paramount. N,N'-diacetylchitobiose, a dimer of N-acetylglucosamine, serves as a critical standard in chromatographic analyses for these purposes. This guide provides a comprehensive overview of the validation of this compound as a standard for High-Performance Liquid Chromatography (HPLC) and compares this method with an alternative analytical technique, Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy.
Performance Comparison: this compound vs. Alternatives
The primary method for the quantification of this compound is HPLC, valued for its sensitivity and resolution. An alternative method, ¹H-NMR, offers a different set of advantages, including rapid analysis and no need for calibration curves with an internal standard. The selection of a method depends on the specific requirements of the analysis, such as sample throughput, availability of instrumentation, and the need for absolute quantification versus relative comparison.
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | HPLC with UV Detection | ¹H-NMR Spectroscopy |
| Principle | Separation based on polarity, detection via UV absorbance. | Quantification based on the integration of specific proton signals. |
| Sensitivity | High (typically µg/mL to ng/mL range). | Moderate (typically mg/mL range). |
| Quantification | Requires a calibration curve with a certified standard. | Can provide absolute quantification with an internal standard. |
| Analysis Time | Longer per sample due to chromatographic separation. | Faster per sample, direct measurement. |
| Sample Prep | May require filtration and removal of interfering substances. | Simple, dissolution in a deuterated solvent. |
| Resolution | Excellent for separating complex mixtures of oligosaccharides. | Can resolve signals from different anomers. |
| Equipment Cost | Moderate to high. | High. |
Validation of this compound as an HPLC Standard
The validation of an analytical method ensures its suitability for the intended purpose. For this compound as an HPLC standard, the validation process should adhere to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Commercially available this compound is typically offered at a purity of ≥96% or >98% as determined by HPLC. The following tables present illustrative data for the validation of a hypothetical HPLC method for this compound, based on typical performance characteristics of such assays.
Table 2: Illustrative Validation Data for HPLC Quantification of this compound
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | No interference at the retention time of the analyte. | The method is specific for this compound. |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | Defined by linearity, accuracy, and precision. | 10 - 200 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 3.0% | 1.5% |
| LOD (µg/mL) | Signal-to-Noise ratio ≥ 3 | 3 |
| LOQ (µg/mL) | Signal-to-Noise ratio ≥ 10 | 10 |
| Robustness | No significant impact on results from minor changes. | The method is robust. |
Table 3: Forced Degradation Study of this compound (Illustrative Data)
A stability-indicating method is validated through forced degradation studies.
| Stress Condition | Duration | Illustrative % Degradation | Observations |
| Acid Hydrolysis (0.1 M HCl) | 24 hours | ~15% | Degradation products are well-separated from the main peak. |
| Base Hydrolysis (0.1 M NaOH) | 24 hours | ~10% | Degradation products are well-separated. |
| Oxidation (3% H₂O₂) | 24 hours | ~5% | Minor degradation observed. |
| Thermal (80°C) | 48 hours | ~8% | Stable under thermal stress. |
| Photolytic (UV light) | 24 hours | < 2% | Highly stable under photolytic stress. |
Experimental Protocols
Protocol 1: HPLC Method for Quantification of this compound
This protocol describes a typical HPLC method for the analysis of this compound.
1. Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.22 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
Amino-based or amide-based column (e.g., 4.6 x 250 mm, 5 µm)
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (75:25, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
4. Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 10 to 200 µg/mL.
5. Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range.
-
Filter the sample through a 0.22 µm syringe filter before injection.
6. Analysis:
-
Inject the standards and samples into the HPLC system.
-
Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.
Protocol 2: ¹H-NMR Method for Quantification of this compound
This protocol outlines a ¹H-NMR method for the quantification of this compound using an internal standard.
1. Materials and Reagents:
-
This compound
-
Deuterium oxide (D₂O)
-
Internal standard (e.g., maleic acid)
2. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
3. Sample Preparation:
-
Accurately weigh a known amount of this compound and the internal standard into an NMR tube.
-
Dissolve the mixture in a known volume of D₂O.
4. NMR Acquisition:
-
Acquire a ¹H-NMR spectrum of the sample.
-
Ensure proper shimming and referencing of the spectrum.
5. Data Analysis:
-
Integrate the signals corresponding to the anomeric protons of this compound and a known signal from the internal standard.
-
Calculate the concentration of this compound based on the integral ratio and the known concentration of the internal standard. A study has shown that the N-acetyl groups of N-acetyl-D-glucosamine (GlcNAc) and this compound can be used as target signals for quantification[1].
Visualizations
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for HPLC method validation and the biological context of this compound.
References
A Researcher's Guide to Assessing Batch-to-Batch Variability of Commercial N,N'-Diacetylchitobiose
Commercial Supplier Specifications
While direct batch-to-batch comparative data is not always publicly available, manufacturers provide specifications that serve as a baseline for quality. The following table summarizes the product specifications from several major chemical suppliers. It is important to note that these are general specifications and may not reflect the exact purity of a specific batch. Researchers are encouraged to request batch-specific Certificates of Analysis (CoA) for more detailed information.
| Supplier | Product Number | Stated Purity | Analytical Method |
| Sigma-Aldrich | D1523 | ≥96% | HPLC |
| TCI America | D4215 | >98.0%[1] | HPLC |
| MedChemExpress | HY-130778 | 99.59%[2] | HPLC |
| GlpBio | GC61104 | >98.00%[3] | HPLC |
| Chem-Impex | 02449 | ≥ 98% | HPLC |
Potential Sources of Variability and Key Impurities
The batch-to-batch variability of N,N'-diacetylchitobiose can stem from its production method. The two primary methods are enzymatic hydrolysis of chitin and chemical synthesis. Each method can introduce specific impurities that may affect its biological activity.
Enzymatic Hydrolysis of Chitin: This is a common method for producing this compound.[4] Potential impurities from this process include:
-
Residual Chitinases and other enzymes: Incomplete removal of the enzymes used for hydrolysis.
-
Other Chito-oligosaccharides: A mixture of oligosaccharides with varying degrees of polymerization (e.g., N-acetylglucosamine (GlcNAc), chitotriose).[5]
-
Partially deacetylated products: Chitosan and its oligosaccharides.
Chemical Synthesis: While offering more control, chemical synthesis can introduce a different set of impurities:
-
Unreacted starting materials and reagents.
-
By-products from side reactions.
-
Residual solvents from the purification process.
Experimental Protocols for Independent Assessment
To ensure the consistency and reliability of experimental results, researchers should consider performing their own quality assessment of this compound batches. The following are key analytical techniques and protocols for this purpose.
Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying this compound and its potential impurities.
Methodology:
-
Column: A reversed-phase C18 column or a dedicated carbohydrate analysis column (e.g., an amino-based column) can be used.
-
Mobile Phase: A gradient of acetonitrile and water is typically effective for separating oligosaccharides.[6]
-
Detection: A refractive index (RI) detector or a UV detector at a low wavelength (e.g., ~195-210 nm) can be used. Evaporative Light Scattering Detector (ELSD) is also a suitable option.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or high-purity water. Ensure complete dissolution.
-
Standard: A certified reference standard of this compound should be used for peak identification and quantification.
-
Analysis: Run the sample and standard under the same chromatographic conditions. The purity can be determined by the area percentage of the main peak. Impurities will appear as separate peaks.
Structural Confirmation and Quantification by Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR is an excellent method for structural confirmation and can also be used for quantitative analysis without the need for a reference standard of each impurity.
Methodology:
-
Solvent: Deuterated water (D₂O) is a suitable solvent.
-
Internal Standard: A known amount of an internal standard with a distinct, non-overlapping signal (e.g., trimethylsilyl propionate (TSP)) should be added for quantification.[5]
-
Data Acquisition: Acquire a one-dimensional ¹H-NMR spectrum.
-
Analysis: The structure of this compound can be confirmed by the characteristic chemical shifts and coupling constants of its protons. The concentration of this compound can be determined by comparing the integral of a characteristic peak (e.g., the anomeric protons or the N-acetyl protons) to the integral of the internal standard.[5][7][8] Impurities will present as additional signals in the spectrum.
Molecular Weight Verification by Mass Spectrometry (MS)
MS is used to confirm the molecular weight of this compound and to identify potential impurities based on their mass-to-charge ratio.
Methodology:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for oligosaccharides.
-
Analysis Mode: The analysis can be performed in positive ion mode, where adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) are often observed.[9]
-
Sample Preparation: The sample is typically dissolved in a mixture of water and an organic solvent like acetonitrile or methanol.
-
Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the expected molecular weight of this compound (424.40 g/mol ). Other peaks may indicate the presence of impurities.
Impact of Variability on Biological Activity: A Case Study in Chitinase Induction
This compound is a known inducer of chitinase expression in some bacteria, such as Serratia marcescens and Streptomyces species.[10][11][12] In these systems, the bacterium takes up this compound, which then triggers a signaling cascade leading to the production of chitinases to digest environmental chitin.
Potential Impact of Impurities:
-
Inhibition of Uptake: Impurities that are structurally similar to this compound could competitively inhibit its transport into the bacterial cell, leading to a reduced or absent induction of chitinase expression.
-
Interference with Signaling: Some impurities might directly interfere with the intracellular signaling pathway, either by acting as antagonists or by having an independent, confounding effect.
-
Presence of Other Inducers or Repressors: The presence of other oligosaccharides in the commercial preparation could lead to a stronger or weaker biological response than that of pure this compound. For instance, N-acetylglucosamine, a potential impurity, may not induce chitinase production to the same extent.
Therefore, using a batch of this compound with a significant and variable impurity profile could lead to inconsistent results in studies of chitinase regulation and other biological processes.
Visualizing the Assessment Workflow and Biological Context
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for assessing batch-to-batch variability and a representative biological pathway involving this compound.
References
- 1. This compound 98.0+%, TCI America 20 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. Chemoenzymatic Production and Engineering of Chitooligosaccharides and N-acetyl Glucosamine for Refining Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jfda-online.com [jfda-online.com]
- 7. Efficient H-NMR quantitation and investigation of N-acetyl-d-glucosamine (GlcNAc) and this compound (GlcNAc)(2) from chitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-d-glucosamine (GlcNAc) and N,N′-Diacetylchitobiose (GlcNAc)2 from Chitin | Semantic Scholar [semanticscholar.org]
- 9. Mass-spectrometric analysis of N-acetylchitooligosaccharides prepared through enzymatic hydrolysis of chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. Uptake of N,N′-Diacetylchitobiose [(GlcNAc)2] via the Phosphotransferase System Is Essential for Chitinase Production by Serratia marcescens 2170 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N,N'-diacetylchitobiose Uptake Across Diverse Bacterial Genera
For researchers, scientists, and drug development professionals, understanding the mechanisms of nutrient acquisition by bacteria is paramount. N,N'-diacetylchitobiose, a disaccharide derived from chitin, is a significant carbon and nitrogen source for numerous bacterial species. The efficiency and method of its uptake can offer insights into bacterial survival, colonization, and potential targets for antimicrobial strategies. This guide provides a comparative overview of this compound uptake mechanisms in prominent bacterial strains, supported by quantitative data and detailed experimental protocols.
Comparative Data on this compound Uptake Systems
Bacteria have evolved two principal mechanisms for the uptake of this compound: the Phosphoenolpyruvate:glycose Phosphotransferase System (PTS) and ATP-Binding Cassette (ABC) transporters. The preference for one system over the other often aligns with the bacterial genus and its ecological niche. Below is a summary of the key characteristics of these systems in different bacterial strains.
| Bacterial Strain | Uptake System | Transporter/Binding Protein | Affinity (Km / KD) | Energy Source | Reference |
| Escherichia coli | PTS | ChbBCA | 50-100 µM (Km) | Phosphoenolpyruvate | [1][2] |
| Serratia marcescens | PTS | ChbBC | Not explicitly quantified | Phosphoenolpyruvate | [3][4] |
| Vibrio cholerae | PTS | VC1281-1283 | Not explicitly quantified | Phosphoenolpyruvate | [5] |
| Streptomyces olivaceoviridis | ABC Transporter | NgcE | 2.87 x 10⁻⁸ M (KD) | ATP | [6] |
| Streptomyces coelicolor | ABC Transporter | DasA | 3.22 x 10⁻⁸ M (KD) | ATP | [7] |
| Streptomyces coelicolor | ABC Transporter | NgcESco | 1.53 µM (KD) | ATP | [8] |
Experimental Protocols
Radiolabeled this compound Uptake Assay
This protocol is designed to quantify the rate of this compound uptake by bacterial cells using a radiolabeled, non-hydrolyzable analog.
Materials:
-
Bacterial culture in mid-log phase
-
Minimal medium (e.g., M9) supplemented with a carbon source for pre-culture
-
Wash buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Radiolabeled, non-hydrolyzable this compound analog (e.g., methyl β-N,N'-[³H]diacetylthiochitobioside)
-
Scintillation vials and scintillation fluid
-
Microcentrifuge
-
Liquid scintillation counter
-
0.45 µm nitrocellulose filters
Procedure:
-
Cell Preparation: Grow bacterial cells to mid-log phase (OD₆₀₀ ≈ 0.5) in a suitable medium. Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold wash buffer and resuspend in minimal medium to a final OD₆₀₀ of 1.0.
-
Uptake Assay: a. Pre-warm the cell suspension to the desired temperature (e.g., 37°C) for 5 minutes. b. To initiate the uptake, add the radiolabeled this compound analog to the cell suspension to a final concentration of 100 µM. c. At various time points (e.g., 0, 30, 60, 90, 120 seconds), withdraw 100 µL aliquots of the cell suspension. d. Immediately filter the aliquots through a 0.45 µm nitrocellulose filter under vacuum. e. Wash the filter rapidly with 5 mL of ice-cold wash buffer to remove unincorporated radioactivity.
-
Quantification: a. Place the filter in a scintillation vial containing 5 mL of scintillation fluid. b. Measure the radioactivity using a liquid scintillation counter. c. Determine the protein concentration of the cell suspension using a standard method (e.g., Bradford assay).
-
Data Analysis: Calculate the uptake rate as nanomoles of substrate per minute per milligram of cell protein.
Competitive Inhibition Assay
This assay determines the specificity of the this compound uptake system by measuring the inhibition of radiolabeled substrate uptake in the presence of unlabeled competitors.
Materials:
-
Same as for the radiolabeled uptake assay
-
Unlabeled this compound
-
Other unlabeled sugars to be tested as potential inhibitors (e.g., glucose, N-acetylglucosamine, cellobiose)
Procedure:
-
Cell Preparation: Prepare the bacterial cells as described in the radiolabeled uptake assay protocol.
-
Inhibition Assay: a. Prepare a series of reaction tubes. To each tube, add the cell suspension. b. Add the unlabeled competitor sugar at a concentration 100-fold higher than the radiolabeled substrate (e.g., 10 mM). c. Pre-incubate the mixture for 2 minutes at the assay temperature. d. Initiate the uptake by adding the radiolabeled this compound analog to a final concentration of 100 µM. e. Allow the uptake to proceed for a fixed time point (e.g., 60 seconds). f. Stop the reaction and process the samples as described in the radiolabeled uptake assay protocol (filtration and washing).
-
Quantification and Analysis: a. Measure the radioactivity in each sample. b. Calculate the percentage of inhibition for each competitor by comparing the uptake in the presence of the competitor to the uptake in the control (no competitor). c. A significant reduction in radiolabeled substrate uptake in the presence of an unlabeled competitor indicates that they share the same transport system.
Signaling Pathways and Regulatory Mechanisms
The uptake of this compound is a tightly regulated process, often integrated with the overall carbon metabolism of the bacterium. Below is a diagram illustrating the regulatory cascade of the chb operon in Escherichia coli, which is responsible for the transport and catabolism of this disaccharide.[9]
In E. coli, the expression of the chb operon is controlled by three main transcription factors.[9] The NagC repressor binds to the operator region in the absence of its inducer, N-acetylglucosamine-6-phosphate (GlcNAc-6P), preventing transcription.[9] The activator ChbR, in the presence of chitobiose-6-phosphate, promotes transcription.[9] Furthermore, the Catabolite Activator Protein (CAP), complexed with cyclic AMP (cAMP), enhances the expression of the operon when glucose levels are low.[9] This intricate regulatory network ensures that E. coli utilizes this compound efficiently only when it is available and preferred carbon sources are scarce.
References
- 1. The chitin disaccharide, this compound, is catabolized by Escherichia coli and is transported/phosphorylated by the phosphoenolpyruvate:glycose phosphotransferase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Uptake of N,N′-Diacetylchitobiose [(GlcNAc)2] via the Phosphotransferase System Is Essential for Chitinase Production by Serratia marcescens 2170 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uptake of this compound [(GlcNAc)2] via the phosphotransferase system is essential for chitinase production by Serratia marcescens 2170 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of the chitobiose-phosphotransferase system in Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The novel Streptomyces olivaceoviridis ABC transporter Ngc mediates uptake of N-acetylglucosamine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The dasABC Gene Cluster, Adjacent to dasR, Encodes a Novel ABC Transporter for the Uptake of N,N′-Diacetylchitobiose in Streptomyces coelicolor A3(2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NgcESco Acts as a Lower-Affinity Binding Protein of an ABC Transporter for the Uptake of N,N′-Diacetylchitobiose in Streptomyces coelicolor A3(2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression of the chitobiose operon of Escherichia coli is regulated by three transcription factors: NagC, ChbR and CAP - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
